Product packaging for Idh2R140Q-IN-2(Cat. No.:)

Idh2R140Q-IN-2

Cat. No.: B12380947
M. Wt: 484.4 g/mol
InChI Key: LLLRTMHIPPFYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Idh2R140Q-IN-2 is a novel, small-molecule inhibitor designed to target the isocitrate dehydrogenase 2 mutant R140Q (IDH2/R140Q) with high potency and selectivity. Mutations in the IDH2 gene, particularly at arginine 140, are recognized oncogenic drivers in several cancers, most notably in approximately 10% of Acute Myeloid Leukemia (AML) cases . These mutations confer a neomorphic activity to the enzyme, leading to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG) . Elevated D-2-HG levels competitively inhibit α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, which promotes leukemogenesis . By selectively inhibiting the IDH2/R140Q mutant enzyme, this compound is expected to reduce intracellular D-2-HG production, reverse associated hypermethylation, and restore normal differentiation processes in susceptible cells . This mechanism aligns with the proven therapeutic strategy of targeting mutant IDH2, as demonstrated by other inhibitors like enasidenib . This compound serves as a valuable research tool for elucidating the precise biological roles of mutant IDH2 and D-2-HG in disease pathology, studying mechanisms of resistance, and evaluating potential combination therapies. For example, research suggests that co-inhibition of JAK2 and IDH2 may offer a therapeutic advantage in high-risk myeloproliferative neoplasms , and that IDH2 mutant neoantigens are attractive targets for immunotherapy . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18F6N6O B12380947 Idh2R140Q-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18F6N6O

Molecular Weight

484.4 g/mol

IUPAC Name

1-[4,6-bis[3-(trifluoromethyl)anilino]-1,3,5-triazin-2-yl]pyrrolidin-3-ol

InChI

InChI=1S/C21H18F6N6O/c22-20(23,24)12-3-1-5-14(9-12)28-17-30-18(32-19(31-17)33-8-7-16(34)11-33)29-15-6-2-4-13(10-15)21(25,26)27/h1-6,9-10,16,34H,7-8,11H2,(H2,28,29,30,31,32)

InChI Key

LLLRTMHIPPFYSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Idh2R140Q-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Idh2R140Q-IN-2, a potent and selective allosteric inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme carrying the R140Q mutation. This mutation is a key driver in several cancers, including acute myeloid leukemia (AML).

Core Mechanism of Action: Allosteric Inhibition

This compound functions as a non-competitive inhibitor, binding to an allosteric site at the dimer interface of the mutant IDH2 R140Q protein.[1] This binding event locks the enzyme in an open and inactive conformation.[1][2] By stabilizing this inactive state, the inhibitor prevents the catalytic pocket from closing, which is a necessary conformational change for the enzyme's neomorphic activity.[1] This allosteric modulation effectively blocks the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4]

The reduction in 2-HG levels is the primary therapeutic effect, as the accumulation of this oncometabolite is responsible for driving oncogenesis. 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to hypermethylation of histones and DNA.[5][6] This epigenetic dysregulation results in a block in cellular differentiation, a hallmark of cancers with IDH mutations.[7][8] By inhibiting the production of 2-HG, this compound helps to reverse these epigenetic changes, thereby promoting the differentiation of cancer cells.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (also referred to as compound 36).

ParameterValueCell Line/EnzymeReference
Enzymatic Inhibition IC50 29 nMRecombinant human IDH2 R140Q[4]
Cellular 2-HG Reduction IC50 10 nMTF-1 cells expressing IDH2 R140Q[4]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of mutant IDH2, the mechanism of inhibition by this compound, and the logical flow of its effects.

Mutant_IDH2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Nucleus Isocitrate Isocitrate aKG_wt α-Ketoglutarate Isocitrate->aKG_wt Wild-type IDH2 aKG α-Ketoglutarate TwoHG 2-Hydroxyglutarate (2-HG) aKG->TwoHG Mutant IDH2 R140Q NADPH NADPH NADP NADP NADPH->NADP Mutant IDH2 R140Q TwoHG_nuc 2-HG (from Mitochondrion) TwoHG->TwoHG_nuc aKG_dep_dioxygenases α-KG-dependent Dioxygenases (e.g., TET2, JHDMs) TwoHG_nuc->aKG_dep_dioxygenases Inhibits Histone_DNA_demethylation Histone & DNA Demethylation aKG_dep_dioxygenases->Histone_DNA_demethylation Promotes Histone_DNA_hypermethylation Histone & DNA Hypermethylation Differentiation_Block Block in Cellular Differentiation Histone_DNA_hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis

Caption: Signaling pathway of mutant IDH2 R140Q leading to oncogenesis.

Inhibitor_Mechanism cluster_0 Mutant IDH2 R140Q Dimer Monomer1 Monomer 1 Monomer2 Monomer 2 Dimer_Interface Dimer Interface Inactive_Conformation Stabilized Open, Inactive Conformation Dimer_Interface->Inactive_Conformation Induces Inhibitor This compound Inhibitor->Dimer_Interface Binds to Allosteric Site No_2HG Inhibition of 2-HG Production Inactive_Conformation->No_2HG Results in

Caption: Allosteric inhibition of mutant IDH2 by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

IDH2 R140Q Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the production of NADPH by the mutant IDH2 R140Q enzyme.

Materials:

  • Recombinant human IDH2 R140Q enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% BSA, 2 mM β-mercaptoethanol

  • α-ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • Test compound (this compound)

  • 96-well black microplate

Procedure:

  • Prepare a reaction mixture containing the IDH2 R140Q enzyme and NADPH in the assay buffer.

  • Add serial dilutions of this compound to the wells of the 96-well plate.

  • Initiate the reaction by adding α-KG to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add diaphorase and resazurin to each well.

  • Incubate for a short period to allow for color development.

  • Measure the fluorescence (Ex/Em = 530/590 nm) using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value by fitting the data to a dose-response curve.

Enzymatic_Assay_Workflow A Prepare Reaction Mix (Enzyme + NADPH) B Add Serial Dilutions of Inhibitor A->B C Initiate Reaction (Add α-KG) B->C D Incubate C->D E Add Diaphorase & Resazurin D->E F Measure Fluorescence E->F G Calculate IC50 F->G

Caption: Workflow for the IDH2 R140Q enzymatic inhibition assay.
Cellular 2-HG Measurement Assay

This assay quantifies the levels of the oncometabolite 2-HG in cells treated with the inhibitor.

Materials:

  • TF-1 cells expressing IDH2 R140Q

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (this compound)

  • Methanol (80%)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Seed TF-1 IDH2 R140Q cells in a multi-well plate and allow them to adhere.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 48 hours).

  • After treatment, wash the cells with PBS and quench the metabolism by adding ice-cold 80% methanol.

  • Scrape the cells and collect the cell lysates.

  • Centrifuge the lysates to pellet the cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the supernatant using a validated LC-MS method to quantify the levels of 2-HG.[10]

  • Normalize the 2-HG levels to the cell number or total protein concentration.

  • Calculate the percent reduction of 2-HG and determine the IC₅₀ value.

Cellular_2HG_Assay_Workflow A Seed & Treat Cells with Inhibitor B Metabolite Extraction (80% Methanol) A->B C Collect Supernatant B->C D LC-MS Analysis C->D E Quantify 2-HG D->E F Normalize & Calculate IC50 E->F

Caption: Workflow for the cellular 2-HG measurement assay.

Conclusion

This compound is a highly potent and selective allosteric inhibitor of the oncogenic IDH2 R140Q mutant. Its mechanism of action involves binding to the dimer interface, which stabilizes an inactive enzyme conformation and prevents the production of the oncometabolite 2-HG. The subsequent reduction in cellular 2-HG levels leads to the reversal of epigenetic dysregulation and the restoration of normal cellular differentiation. This detailed understanding of its mechanism provides a strong rationale for its further development as a targeted therapy for cancers harboring the IDH2 R140Q mutation.

References

Idh2R140Q-IN-2: A Comprehensive Technical Guide on its Function in Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are recurring genetic alterations in acute myeloid leukemia (AML), with the R140Q substitution being one of the most prevalent. This mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, profoundly impacting cellular epigenetics and hematopoietic differentiation.[3][4] This technical guide provides an in-depth analysis of the IDH2 R140Q mutation's core function in AML, detailing its mechanism of action, downstream signaling effects, and its role as a therapeutic target. We present summarized quantitative data, detailed experimental protocols for key assays, and visualizations of the critical pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of IDH2 R140Q in AML

The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the tricarboxylic acid (TCA) cycle by catalyzing the oxidative decarboxylation of isocitrate to α-KG.[5][6] The R140Q mutation, a heterozygous missense mutation at arginine 140, fundamentally alters the enzyme's function.[7] It loses its canonical ability to produce α-KG and gains a neomorphic (new) function: the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[8][9]

This "oncometabolite," 2-HG, accumulates to millimolar concentrations within the leukemic cells and can be detected in the serum of patients with IDH2-mutant AML.[1][10][11] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][4] The primary downstream consequences of this inhibition are:

  • Epigenetic Reprogramming: 2-HG inhibits TET (Ten-Eleven Translocation) enzymes and Jumonji-C (JmjC) domain-containing histone demethylases.[3][12]

    • DNA Hypermethylation: Inhibition of TET2, which is responsible for converting 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), leads to a global DNA hypermethylation phenotype.[8][13][14] This altered methylation pattern is not random, showing focal hypermethylation at specific enhancer regions that regulate genes critical for hematopoiesis.[14]

    • Histone Hypermethylation: Inhibition of histone demethylases results in the accumulation of repressive histone marks.[12][13]

  • Blockade of Hematopoietic Differentiation: The profound epigenetic changes induced by 2-HG lead to a block in myeloid and erythroid differentiation, trapping hematopoietic progenitor cells in an immature, proliferative state.[1][8][15][16] This is a key step in the development of leukemia.

  • Altered Cellular Signaling: Recent evidence suggests 2-HG can influence other signaling pathways. For instance, IDH2 R140Q expression has been shown to enhance IL-1β-induced phosphorylation of NF-κB and p38 and to confer cytokine-independent proliferation through constitutive activation of STAT3/5.[17][18]

The continued expression of IDH2 R140Q is critical for the maintenance of the leukemic state, making it a compelling therapeutic target.[1][4][19]

Signaling and Pathophysiological Pathways

The central mechanism of IDH2 R140Q involves the production of 2-HG and its subsequent inhibition of α-KG-dependent enzymes, leading to widespread epigenetic dysregulation and a block in cellular differentiation.

IDH2_R140Q_Mechanism cluster_0 Mitochondrion cluster_1 Nucleus & Cytoplasm Isocitrate Isocitrate IDH2_WT IDH2 (Wild-Type) Isocitrate->IDH2_WT alpha_KG α-Ketoglutarate (α-KG) IDH2_R140Q IDH2 R140Q Mutant alpha_KG->IDH2_R140Q two_HG D-2-Hydroxyglutarate (2-HG) TET2 TET Enzymes two_HG->TET2 JmjC Histone Demethylases (JmjC) two_HG->JmjC IDH2_WT->alpha_KG IDH2_R140Q->two_HG DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Histone_Hypermethylation Histone Hypermethylation JmjC->Histone_Hypermethylation Diff_Block Block in Hematopoietic Differentiation DNA_Hypermethylation->Diff_Block Histone_Hypermethylation->Diff_Block Leukemogenesis Leukemogenesis Diff_Block->Leukemogenesis

Caption: Mechanism of IDH2 R140Q in AML.

Quantitative Data Summary

The functional consequences of the IDH2 R140Q mutation have been quantified across various experimental systems.

Table 1: Oncometabolite (2-HG) Levels
SystemCondition2-HG ConcentrationReference
Human SerumIDH-Wild Type AMLMedian: 61 ng/mL[10]
Human SerumIDH-Mutant AMLMedian: 3004 ng/mL[10]
Human SerumHealthy VolunteersMedian: 48 ng/mL[10]
Mouse Model SerumDnmt3a–/––Idh2R140Q~80-fold increase vs. normal[20]
Mouse Model SerumWT–Idh2R140Q~10-fold increase vs. normal[20]
Table 2: Inhibitor Potency and Cellular Effects
InhibitorTargetIC50 (Enzymatic)IC50 (Cellular 2-HG)Cellular EffectReference
Enasidenib (AG-221)IDH2 R140Q-Reduces serum 2-HG by >90%Induces myeloid differentiation[16]
AGI-6780IDH2 R140Q--Induces differentiation in vitro[3][16]
CP-17IDH2 R140Q40.75 nM141.4 nMSuppresses proliferation, restores differentiation[2]
Table 3: Clinical Response to Enasidenib (IDH2 Inhibitor)
Patient PopulationMetricValueReference
Relapsed/Refractory AMLOverall Response Rate (ORR)40.3%[7][21][22]
Relapsed/Refractory AMLComplete Remission (CR)19.3%[7][21]
Relapsed/Refractory AMLMedian Time to First Response1.9 months[7][21]
Relapsed/Refractory AMLMedian Overall Survival (OS)9.3 months[7][21]
Relapsed/Refractory AML (CR patients)Median Overall Survival (OS)19.7 months[7][21]
R/R AML (IDH2 R140Q)Overall Response Rate (ORR)35.4%[7][21]

Experimental Protocols & Workflows

Studying the effects of IDH2 R140Q requires specialized in vitro and in vivo models. Below are methodologies for key experiments.

Generation of an Inducible Mouse Model

A tetracycline-inducible system allows for the controlled expression of IDH2 R140Q in a tissue-specific and reversible manner, which is crucial for studying leukemia initiation and maintenance.[1][19]

Inducible_Mouse_Model_Workflow cluster_0 Transgene Construction & ES Cell Targeting cluster_1 Mouse Generation & Induction cluster_2 Analysis N1 Clone IDH2 R140Q cDNA downstream of TRE N2 Target construct into Collagen A1 locus of ES cells N1->N2 N3 Generate chimeric mice and cross with tTA-expressing strain N4 Administer Doxycycline (Dox) to suppress transgene expression N3->N4 N5 Withdraw Dox to induce IDH2 R140Q expression N4->N5 N6 Quantify 2-HG levels (LC-MS) in serum/BM N5->N6 N7 Analyze hematopoietic compartments (FACS, CBC) N5->N7 N8 Assess differentiation (Methylcellulose assays) N5->N8

Caption: Workflow for creating an inducible IDH2 R140Q mouse model.

Methodology:

  • Vector Construction: The human IDH2 R140Q cDNA is cloned into a targeting vector downstream of a Tetracycline Response Element (TRE).

  • ES Cell Targeting: The construct is introduced into embryonic stem (ES) cells (e.g., C2-ESCs) and targeted to a specific genomic locus (e.g., Collagen A1) using Flp-recombinase.

  • Mouse Generation: Targeted ES cells are used to generate chimeric mice, which are then bred with mice expressing the tetracycline trans-activator (tTA) in a hematopoietic-specific manner (e.g., Vav-tTA).

  • Induction/Suppression: In the resulting double-transgenic mice, IDH2 R140Q expression is suppressed by the administration of doxycycline (Dox) in the drinking water. Expression is induced by withdrawing Dox.[1]

  • Leukemia Maintenance Studies: To test for dependency, leukemic mice can be treated with Dox to turn off IDH2 R140Q expression, followed by monitoring for disease regression.[1][19]

In Vitro Hematopoietic Differentiation Assay

Methylcellulose colony-forming assays are the gold standard for assessing the differentiation potential of hematopoietic stem and progenitor cells (HSPCs).

Methodology:

  • Cell Isolation: Isolate HSPCs (e.g., Lin-Sca-1+c-Kit+ or LSK cells) from the bone marrow of IDH2 R140Q model mice or control mice via fluorescence-activated cell sorting (FACS).[1] Alternatively, use human CD34+ cells transduced with lentiviral vectors expressing IDH2 R140Q.[15]

  • Plating: Plate a defined number of cells (e.g., 1x104) in methylcellulose medium (e.g., MethoCult M3434) containing a cocktail of cytokines to support the growth of various colony types.

  • Incubation: Culture plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Colony Scoring: Enumerate and classify colonies based on morphology. Key colony types include:

    • Colony-forming unit-erythroid (CFU-E)

    • Burst-forming unit-erythroid (BFU-E)

    • Colony-forming unit-granulocyte, macrophage (CFU-GM)

    • Colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM)

  • Replating (Serial Plating): To assess self-renewal capacity, cells from the primary plates can be harvested, washed, and replated into fresh methylcellulose medium.[1]

Measurement of 2-Hydroxyglutarate (2-HG)

Accurate quantification of 2-HG is essential for confirming the neomorphic activity of the mutant enzyme and for pharmacodynamic studies of IDH2 inhibitors.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation:

    • Serum/Plasma: Precipitate proteins by adding a cold methanol/acetonitrile solution. Centrifuge to pellet debris.

    • Cells/Tissues: Lyse cells or homogenize tissue in a cold 80% methanol solution. Centrifuge to pellet debris.

  • Derivatization (Optional but common): To improve chromatographic separation of D- and L-2-HG enantiomers, samples can be derivatized (e.g., using diacetyl-L-tartaric anhydride).

  • LC Separation: Inject the supernatant onto a chromatography column (e.g., a chiral column for enantiomer separation) connected to an HPLC or UPLC system.

  • MS Detection: Analyze the eluate using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantification: Determine 2-HG concentrations by comparing the signal to a standard curve generated with known concentrations of purified 2-HG.[1]

DNA and Histone Methylation Analysis

Methodology (Whole-Genome Bisulfite Sequencing - WGBS):

  • DNA Extraction: Isolate high-quality genomic DNA from sorted leukemic cells or patient samples.

  • Bisulfite Conversion: Treat DNA with sodium bisulfite, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged.

  • Library Preparation: Prepare sequencing libraries from the bisulfite-converted DNA.

  • Sequencing: Perform high-throughput paired-end sequencing.

  • Data Analysis: Align reads to a reference genome and calculate the methylation level at each CpG site. Identify differentially methylated regions (DMRs) between IDH2 R140Q and wild-type samples.[12][14]

Methodology (Chromatin Immunoprecipitation-Sequencing - ChIP-Seq):

  • Chromatin Crosslinking: Crosslink protein-DNA complexes in live cells using formaldehyde.

  • Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate sheared chromatin with an antibody specific to a histone mark of interest (e.g., H3K4me3, H3K27me3).

  • DNA Purification: Reverse crosslinks and purify the immunoprecipitated DNA.

  • Sequencing and Analysis: Prepare a sequencing library, perform high-throughput sequencing, and align reads to a reference genome to identify regions enriched for the specific histone mark.[12][13]

Role in Leukemogenesis and as a Therapeutic Target

IDH2 R140Q is considered a proto-oncogenic driver mutation.[1][19] While it is not sufficient to induce AML on its own, it is a critical early event that cooperates with other common AML mutations, such as FLT3-ITD, NrasG12D, NPM1, and DNMT3A.[1][3][4][23] Mouse models have demonstrated that IDH2 R140Q can cooperate with mutations like FLT3-ITD or overexpression of HoxA9/Meis1a to drive aggressive AML.[1][3]

The dependence of leukemic cells on the continued production of 2-HG establishes mutant IDH2 as a prime therapeutic target.[4][5] The development of specific small-molecule inhibitors, such as Enasidenib (AG-221), has validated this approach.[7][24] These inhibitors bind to an allosteric site at the dimer interface of the mutant IDH2 enzyme, blocking its neomorphic activity.[7] This leads to a rapid decrease in cellular 2-HG levels, which in turn reverses the epigenetic block, promotes myeloid differentiation, and can lead to durable clinical responses in a subset of patients.[16][22][24]

Conclusion

The IDH2 R140Q mutation represents a paradigm of oncogenesis driven by a metabolic enzyme's neomorphic activity. Its central role in producing the oncometabolite 2-HG, which subsequently rewires the epigenetic landscape to block hematopoietic differentiation, has been firmly established through extensive preclinical and clinical research. The continued requirement of 2-HG for leukemic maintenance underscores its importance as a therapeutic vulnerability in AML. The successful clinical development of targeted inhibitors like enasidenib has transformed the treatment landscape for patients with IDH2-mutant AML, offering a proof-of-concept for therapies that target the metabolic underpinnings of cancer. Future research will likely focus on overcoming resistance mechanisms and exploring rational combination therapies to further improve outcomes for this patient population.

References

The Role of IDH2 R140Q Mutation in Cancer Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, represent a pivotal discovery in cancer metabolism and epigenetics. Found in a range of malignancies, most notably Acute Myeloid Leukemia (AML), this mutation imparts a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2][3] High concentrations of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, causing widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving oncogenesis.[2][4][5] This guide provides a detailed examination of the biochemical mechanisms, downstream signaling consequences, and clinical implications of the IDH2 R140Q mutation. It summarizes key quantitative data, details relevant experimental protocols, and illustrates the core pathways and processes, offering a comprehensive resource for professionals in oncology research and drug development.

Introduction: The IDH2 Enzyme and the R140Q Mutation

Isocitrate dehydrogenase 2 (IDH2) is a mitochondrial enzyme crucial for cellular metabolism. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, while reducing NADP+ to NADPH.[2][6] Heterozygous somatic point mutations in the IDH2 gene have been identified in various cancers, including AML (approximately 10-15%), chondrosarcoma, and glioma.[1][7][8] The most frequent of these mutations in AML occurs at arginine 140, substituting it with glutamine (R140Q).[6][7]

The IDH2 R140Q mutation is not a loss-of-function mutation. Instead, it confers a novel, gain-of-function catalytic activity upon the enzyme.[2][7] This "neomorphic" activity fundamentally alters the enzyme's role, converting it from a key contributor to the TCA cycle into a factory for the oncometabolite D-2-hydroxyglutarate (2-HG).[9][10] The accumulation of 2-HG to millimolar concentrations is a central event in the pathogenesis of IDH2-mutant cancers.[1][4]

Biochemical Mechanism of the IDH2 R140Q Mutant

The wild-type (WT) IDH2 enzyme binds isocitrate and NADP+ in its active site to produce α-KG and NADPH. The R140 residue plays a role in substrate binding.[11][12] The R140Q mutation alters the active site, reducing the enzyme's affinity for isocitrate while enabling it to bind α-KG and NADPH.[11][13] This leads to a switch in its primary function:

  • Loss of Canonical Activity: The ability to convert isocitrate to α-KG is significantly impaired.[2][6]

  • Gain of Neomorphic Activity: The mutant enzyme catalyzes the NADPH-dependent reduction of α-KG to D-2-hydroxyglutarate (2-HG).[2][9][13]

This reaction consumes both α-KG and NADPH, leading to the accumulation of 2-HG.[4]

cluster_WT Wild-Type IDH2 Function cluster_Mutant IDH2 R140Q Neomorphic Function Isocitrate Isocitrate WT_IDH2 WT IDH2 Isocitrate->WT_IDH2 aKG_WT α-Ketoglutarate WT_IDH2->aKG_WT NADPH_WT NADPH WT_IDH2->NADPH_WT NADP_WT NADP+ NADP_WT->WT_IDH2 aKG_Mut α-Ketoglutarate Mut_IDH2 Mutant IDH2 R140Q aKG_Mut->Mut_IDH2 TwoHG D-2-Hydroxyglutarate (Oncometabolite) Mut_IDH2->TwoHG NADP_Mut NADP+ Mut_IDH2->NADP_Mut NADPH_Mut NADPH NADPH_Mut->Mut_IDH2

Figure 1: Biochemical function of Wild-Type vs. Mutant IDH2 R140Q.

Downstream Oncogenic Effects of 2-Hydroxyglutarate

2-HG is structurally similar to α-KG, allowing it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[2][5] This inhibition is the primary mechanism through which the IDH2 R140Q mutation drives cancer development.

Epigenetic Dysregulation

The most profound consequence of 2-HG accumulation is the disruption of normal epigenetic patterns.

  • DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes (TET1, TET2, TET3).[14] TET enzymes are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[15] Inhibition of TET2 by 2-HG leads to a global decrease in 5hmC, resulting in a DNA hypermethylation phenotype.[15] This epigenetic alteration silences the expression of genes required for normal hematopoietic differentiation.

  • Histone Hypermethylation: 2-HG also inhibits Jumonji-C (JmjC) domain-containing histone demethylases (KDMs).[5] This leads to the accumulation of repressive histone methylation marks (e.g., H3K9me3, H3K27me3), further contributing to a block in cellular differentiation.[5]

Altered Cellular Signaling

Beyond epigenetics, 2-HG impacts several signaling pathways critical for cell survival and proliferation.

  • HIF-1α Stabilization: Prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases, are inhibited by 2-HG.[3][4] PHDs normally target the hypoxia-inducible factor 1-alpha (HIF-1α) for degradation. Inhibition of PHDs leads to the stabilization and activation of HIF-1α, even under normal oxygen conditions, promoting a pseudo-hypoxic state that supports cell survival.[3][4][16]

  • STAT Pathway Activation: The IDH2 R140Q mutation has been shown to activate constitutive phosphorylation of STAT3 and STAT5, promoting cytokine-independent proliferation in leukemia cells.[13][17]

  • NF-κB Pathway: In leukemia cell lines, the IDH2 R140Q mutation enhances IL-1β-induced signaling, leading to increased phosphorylation of NF-κB and p38.[18] This suggests a hyperactivation of inflammatory signaling pathways that can contribute to leukemogenesis.[18]

cluster_epigenetics Epigenetic Dysregulation cluster_signaling Altered Signaling IDH2_R140Q IDH2 R140Q Mutation TwoHG D-2-Hydroxyglutarate (2-HG) IDH2_R140Q->TwoHG STAT STAT3/5 Activation IDH2_R140Q->STAT NFkB NF-κB Hyperactivation IDH2_R140Q->NFkB TET2 TET2 TwoHG->TET2 Inhibits KDMs Histone Demethylases (KDMs) TwoHG->KDMs Inhibits PHDs Prolyl Hydroxylases (PHDs) TwoHG->PHDs Inhibits aKG α-Ketoglutarate aKG->TET2 Activates aKG->KDMs Activates aKG->PHDs Activates DNA_Hyper DNA Hypermethylation TET2->DNA_Hyper Leads to Histone_Hyper Histone Hypermethylation KDMs->Histone_Hyper Leads to Diff_Block Block in Cellular Differentiation DNA_Hyper->Diff_Block Histone_Hyper->Diff_Block HIF1a HIF-1α Stabilization PHDs->HIF1a Leads to Proliferation Increased Proliferation & Survival HIF1a->Proliferation STAT->Proliferation NFkB->Proliferation

Figure 2: Downstream oncogenic mechanisms of 2-HG produced by IDH2 R140Q.

Quantitative Data Summary

The biochemical and cellular changes induced by IDH2 R140Q are quantifiable and have been extensively reported in preclinical and clinical studies.

Table 1: 2-Hydroxyglutarate (2-HG) Levels
ConditionSample Type2-HG ConcentrationReference
IDH2 R140Q MutantCancer Cells / Tissues1 - 30 mM[4]
IDH2 R140Q MutantPatient Serum≥ 2 µM[19]
IDH-Wild TypeNormal Cells / Tissues~10⁻⁸ M (nanomolar)[4]
IDH-Wild TypePatient Serum< 2 µM[19]

Note: Serum levels can vary based on tumor burden.[20]

Table 2: Clinical Efficacy of Enasidenib (AG-221) in Relapsed/Refractory IDH2-Mutant AML

Data from the pivotal Phase I/II trial (Stein et al., 2017)

Parameter Value Reference
Patient Population Relapsed/Refractory AML with IDH2 Mutation [21]
Overall Response Rate (ORR) 40.3% [21]
- IDH2 R140Q Subgroup 35.4% [22]
- IDH2 R172 Subgroup 53.3% [22]
Complete Remission (CR) Rate 19.3% [21]
Median Time to First Response 1.9 months [21]

| Median Overall Survival (OS) | 9.3 months |[21][22] |

Key Experimental Protocols

Investigating the IDH2 R140Q mutation requires specific methodologies to measure its unique product and assess its biological effects.

Protocol: Quantification of 2-HG by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is the gold standard for accurately measuring D-2-HG levels in biological samples.

  • Sample Preparation:

    • Cells or tissues are harvested and snap-frozen.

    • Metabolites are extracted using an 80% methanol solution on dry ice, followed by centrifugation to pellet debris.

    • The supernatant containing metabolites is collected and dried under nitrogen gas or using a speed vacuum.

    • The dried extract is reconstituted in a suitable solvent for LC-MS analysis.

  • Chromatographic Separation:

    • A reverse-phase liquid chromatography system is used to separate 2-HG from other metabolites.

    • A C18 column is commonly employed.

    • A gradient of aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to elute the metabolites.

  • Mass Spectrometry Detection:

    • The eluate is introduced into a triple quadrupole mass spectrometer operating in negative ion mode.

    • Multiple Reaction Monitoring (MRM) is used for quantification. The mass transition for 2-HG (m/z 147 -> 129) is monitored.

    • A stable isotope-labeled internal standard (e.g., ¹³C₅-2-HG) is added during extraction to control for sample processing variability and to enable absolute quantification.

    • Concentrations are determined by comparing the peak area of endogenous 2-HG to the standard curve generated from known concentrations of the internal standard.[1]

Protocol: In Vivo Modeling of IDH2 R140Q-driven Leukemia

Tetracycline-inducible transgenic mouse models are used to study the oncogenic role of IDH2 R140Q in vivo.[1]

  • Generation of Transgenic Mice:

    • A lentiviral or other vector is constructed containing the human IDH2 R140Q cDNA under the control of a tetracycline-responsive element (TRE).

    • Hematopoietic stem and progenitor cells (HSPCs) are isolated from mice that ubiquitously express the reverse tetracycline transactivator (rtTA).

    • HSPCs are transduced with the IDH2 R140Q vector. To model cooperative oncogenesis in AML, cells may be co-transduced with other common AML mutations like FLT3-ITD or HoxA9.[1][15][23]

  • Induction of Gene Expression:

    • The transduced HSPCs are transplanted into lethally irradiated recipient mice.

    • After engraftment, expression of the IDH2 R140Q transgene is induced by administering doxycycline to the mice in their drinking water or feed.[1]

  • Phenotypic Analysis:

    • Leukemia Development: Mice are monitored for signs of leukemia, such as weight loss, splenomegaly, and altered complete blood counts (CBCs).[24]

    • Flow Cytometry: Bone marrow and spleen cells are analyzed for immunophenotypic markers of myeloid blasts (e.g., c-Kit+, Mac-1+) and blocks in differentiation.

    • Histopathology: Tissues are examined for leukemic infiltration.

    • 2-HG Measurement: Serum and bone marrow mononuclear cells are collected to confirm 2-HG production via LC-MS.[1]

  • Testing Therapeutic Dependency:

    • Once leukemia is established, doxycycline can be withdrawn to turn off transgene expression.

    • Regression of the leukemia following gene de-induction demonstrates that the cancer is dependent on the continued expression of mutant IDH2 for its maintenance.[1][23]

node_start Isolate Hematopoietic Stem & Progenitor Cells (HSPCs) from rtTA-expressing mice node_transduce Transduce HSPCs with Tetracycline-inducible IDH2 R140Q vector node_start->node_transduce node_transplant Transplant into Lethally Irradiated Recipient Mice node_transduce->node_transplant node_induce Induce Gene Expression with Doxycycline node_transplant->node_induce node_monitor Monitor for Leukemia Development (CBC, etc.) node_induce->node_monitor node_analyze Phenotypic Analysis at Endpoint: - Flow Cytometry - Histopathology - 2-HG Measurement (LC-MS) node_monitor->node_analyze node_deinduce Withdraw Doxycycline to De-induce Gene node_monitor->node_deinduce Dependency Test node_regress Assess for Leukemia Regression node_deinduce->node_regress

Figure 3: Experimental workflow for an inducible in vivo mouse model of IDH2 R140Q.

Therapeutic Targeting of IDH2 R140Q

The discovery of the IDH2 R140Q mutation's central role in oncogenesis provided a clear therapeutic target. The goal of targeted therapy is to specifically inhibit the mutant enzyme's neomorphic activity, thereby depleting 2-HG levels and restoring normal cellular differentiation.

Enasidenib (AG-221) is a first-in-class, oral, small-molecule inhibitor that potently and selectively targets the mutant IDH2 enzyme.[9][22]

  • Mechanism of Action: Enasidenib is an allosteric inhibitor.[9] It binds at the dimer interface of the mutant IDH2 enzyme, locking it in a conformation that prevents its catalytic activity.[9][14] This blocks the conversion of α-KG to 2-HG.

  • Cellular Effects: By reducing intracellular 2-HG levels, Enasidenib relieves the inhibition of α-KG-dependent dioxygenases.[7] This restores TET2 and KDM function, reverses the hypermethylation phenotype, and induces the differentiation of leukemic blasts into mature myeloid cells.[2][7][9]

  • Clinical Application: Enasidenib is approved by the FDA for the treatment of adult patients with relapsed or refractory AML who have an IDH2 mutation.[21]

cluster_mutant Mutant IDH2 R140Q Activity cluster_inhibitor Therapeutic Inhibition aKG α-Ketoglutarate Mut_IDH2 Mutant IDH2 Dimer aKG->Mut_IDH2 TwoHG 2-HG Mut_IDH2->TwoHG Mut_IDH2_Inhib Inhibited Mutant IDH2 Oncogenesis Oncogenesis (Differentiation Block) TwoHG->Oncogenesis Differentiation Cellular Differentiation Restored Oncogenesis->Differentiation Reversed by Inhibition Enasidenib Enasidenib (AG-221) Enasidenib->Mut_IDH2_Inhib Allosteric Binding at Dimer Interface

Figure 4: Mechanism of therapeutic inhibition of mutant IDH2 R140Q.

Conclusion

The IDH2 R140Q mutation is a paradigm of how altered metabolism can directly drive cancer. By producing the oncometabolite 2-HG, it establishes a vicious cycle of epigenetic dysregulation and blocked cellular differentiation, which is essential for both the initiation and maintenance of malignancies like AML.[1][23] The elucidation of this pathway has not only deepened our understanding of cancer biology but has also led to the successful development of targeted, differentiation-based therapies like Enasidenib.[2][9] Continued research into the downstream effects of 2-HG and mechanisms of resistance to IDH2 inhibitors will be critical for improving therapeutic outcomes for patients with these cancers.

References

An In-depth Technical Guide to the Idh2R140Q-Mediated D-2-hydroxyglutarate Production Pathway and its Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, represent a significant oncogenic driver in various cancers, including acute myeloid leukemia (AML). This mutation confers a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D-2-HG). D-2-HG competitively inhibits α-ketoglutarate (α-KG)-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation. This technical guide provides a comprehensive overview of the Idh2R140Q-mediated D-2-HG production pathway, its downstream effects, and the mechanism of action of selective allosteric inhibitors. We present collated quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visual diagrams of the core pathways and experimental workflows to support further research and drug development in this critical area of oncology.

The Neomorphic Activity of the Idh2R140Q Mutant

The wild-type IDH2 enzyme, located in the mitochondria, plays a crucial role in the Krebs cycle by catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), with the concomitant reduction of NADP+ to NADPH. However, the heterozygous somatic mutation at arginine 140, substituting it with glutamine (R140Q), results in a gain-of-function or neomorphic activity.[1] Instead of converting isocitrate to α-KG, the Idh2R140Q mutant enzyme utilizes α-KG as a substrate, reducing it to D-2-hydroxyglutarate (D-2-HG) in an NADPH-dependent manner.[2][3]

The accumulation of D-2-HG to millimolar concentrations in cancer cells acts as a competitive inhibitor of α-KG-dependent enzymes, including histone and DNA demethylases.[2] This leads to a hypermethylated state, altering gene expression and ultimately blocking hematopoietic differentiation, a hallmark of AML.[4]

Enzyme Kinetics of Idh2R140Q

Allosteric Inhibition of Idh2R140Q

The discovery of the oncogenic role of Idh2R140Q has spurred the development of targeted inhibitors. These small molecules, such as IDH2R140Q-IN-2 (also referred to as compound 36), CP-17, AGI-6780, and the FDA-approved drug Enasidenib (AG-221), act as allosteric inhibitors.[2][5][6][7] They do not bind to the active site but rather to the dimer interface of the Idh2R140Q homodimer.[2][5] This binding event locks the enzyme in an open, inactive conformation, preventing the conformational changes necessary for catalysis and subsequent D-2-HG production.[2][8]

Quantitative Data on Idh2R140Q Inhibitors

The following table summarizes the available quantitative data for various Idh2R140Q inhibitors. It is important to note that "this compound" and "CP-17" are described with very similar properties and may refer to the same or structurally related compounds.

Inhibitor NameTargetIC50 (nM)Cell-Based D-2-HG Inhibition IC50 (nM)Selectivity (over WT IDH2)Reference
This compound (cpd 36) Idh2R140Q2910 (TF-1 cells)High (not quantified)
CP-17 Idh2R140Q40.75 (16h incubation)141.4 (TF-1 cells)>55-fold[2][9][10]
AGI-6780 Idh2R140Q23Not specified~8.3-fold[5][7]
Enasidenib (AG-221) Idh2R140Q/R172KNot specifiedNot specified~18-fold[2][6]

Note: IC50 values can vary depending on the assay conditions, such as enzyme and substrate concentrations, and incubation time.

Signaling Pathways and Experimental Workflows

D-2-Hydroxyglutarate Production Pathway

The following diagram illustrates the neomorphic reaction catalyzed by the Idh2R140Q mutant enzyme.

G cluster_wildtype Wild-Type IDH2 Activity cluster_mutant Idh2R140Q Neomorphic Activity Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG IDH2 (WT) NADP+ to NADPH alpha_KG_mut α-Ketoglutarate D2HG D-2-Hydroxyglutarate alpha_KG_mut->D2HG Idh2R140Q NADPH to NADP+ G cluster_enzyme Idh2R140Q Homodimer Monomer1 Monomer A DimerInterface Dimer Interface Monomer1->DimerInterface Monomer2 Monomer B Monomer2->DimerInterface InactiveComplex Inactive Enzyme-Inhibitor Complex (Open Conformation) DimerInterface->InactiveComplex Induces conformational change Inhibitor Allosteric Inhibitor (e.g., this compound) Inhibitor->DimerInterface Binds to NoReaction D-2-HG Production Blocked InactiveComplex->NoReaction G Start Compound Library BiochemicalAssay Biochemical Assay: Measure Idh2R140Q Activity Start->BiochemicalAssay HitIdentification Hit Identification (Potent Inhibitors) BiochemicalAssay->HitIdentification CellBasedAssay Cell-Based Assay: Measure D-2-HG Levels in Idh2R140Q-expressing cells HitIdentification->CellBasedAssay LeadSelection Lead Compound Selection CellBasedAssay->LeadSelection DownstreamAssays Downstream Functional Assays: - Cell Differentiation - Histone Methylation LeadSelection->DownstreamAssays End Preclinical Candidate DownstreamAssays->End

References

understanding the neomorphic activity of IDH2 R140Q

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Neomorphic Activity of IDH2 R140Q

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme represent a significant class of driver mutations in various cancers, including acute myeloid leukemia (AML), gliomas, and cholangiocarcinoma.[1][2] The R140Q mutation, a recurrent alteration in the enzyme's active site, confers a neomorphic (new function) activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] This guide provides a comprehensive technical overview of the IDH2 R140Q mutation, detailing its biochemical mechanism, the downstream oncogenic consequences of 2-HG accumulation, key experimental methodologies for its study, and the therapeutic strategies developed to target this specific vulnerability.

The Biochemical Basis of IDH2 R140Q Neomorphic Activity

Wild-type (WT) IDH2 is a mitochondrial enzyme crucial to the tricarboxylic acid (TCA) cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG), concurrently reducing NADP+ to NADPH.[4][5] The R140Q mutation, a single amino acid substitution at residue 140, fundamentally alters this function. While the mutant enzyme loses its ability to efficiently convert isocitrate, it gains the novel capacity to reduce α-KG to (R)-2-hydroxyglutarate (2-HG), consuming NADPH in the process.[6][7][8] This switch from an oxidative to a reductive reaction is the hallmark of its neomorphic activity.[6][9]

Structural analyses suggest that the R140 residue is critical for binding the β-carboxylate group of isocitrate.[10] Its replacement with glutamine (Q) impairs isocitrate binding while creating a conformation that favors the binding and subsequent reduction of α-KG.[6][10]

G cluster_0 Wild-Type IDH2 Pathway cluster_1 Neomorphic IDH2 R140Q Pathway Isocitrate Isocitrate IDH2_wt IDH2 (WT) Isocitrate->IDH2_wt aKG_wt α-Ketoglutarate NADPp_wt NADP+ NADPp_wt->IDH2_wt NADPH_wt NADPH CO2 CO2 IDH2_wt->aKG_wt Oxidative Decarboxylation IDH2_wt->NADPH_wt IDH2_wt->CO2 aKG_mut α-Ketoglutarate IDH2_mut IDH2 R140Q aKG_mut->IDH2_mut HG2 (R)-2-Hydroxyglutarate (Oncometabolite) NADPH_mut NADPH NADPH_mut->IDH2_mut NADPp_mut NADP+ IDH2_mut->HG2 Neomorphic Reduction IDH2_mut->NADPp_mut

Caption: Canonical vs. Neomorphic IDH2 enzymatic reactions.

Downstream Effects: 2-HG as an Oncometabolite

The accumulation of 2-HG to millimolar concentrations in IDH2-mutant cells is the primary driver of oncogenesis.[4] 2-HG is structurally similar to α-KG and acts as a competitive inhibitor of numerous α-KG-dependent dioxygenases, which are critical for epigenetic regulation.

Key targets of 2-HG inhibition include:

  • TET (Ten-Eleven Translocation) enzymes: These enzymes are responsible for DNA demethylation. Their inhibition by 2-HG leads to widespread DNA hypermethylation.[4][11]

  • Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, particularly at lysine residues (e.g., H3K4, H3K27, H3K36).[11][12]

This profound epigenetic remodeling alters gene expression, ultimately leading to a block in cellular differentiation and promoting uncontrolled cell proliferation—a hallmark of cancer.[12][13] In hematopoietic cells, for example, expression of IDH2 R140Q inhibits myeloid differentiation and expands the population of immature progenitor cells.[13]

G IDH2_R140Q IDH2 R140Q Mutation HG2 (R)-2-Hydroxyglutarate (2-HG) IDH2_R140Q->HG2 Neomorphic Activity aKG α-Ketoglutarate aKG->IDH2_R140Q Dioxygenases α-KG-Dependent Dioxygenases (TET2, JmjC Demethylases) aKG->Dioxygenases Normal Substrate HG2->Dioxygenases Competitive Inhibition Epigenetics Epigenetic Dysregulation (DNA & Histone Hypermethylation) Dioxygenases->Epigenetics Leads to Differentiation Block in Cellular Differentiation Epigenetics->Differentiation Proliferation Uncontrolled Proliferation Differentiation->Proliferation

Caption: Downstream oncogenic cascade of the IDH2 R140Q mutation.

Quantitative Data Summary

The study of IDH2 R140Q has generated significant quantitative data, particularly regarding the potency of targeted inhibitors and the resulting cellular changes.

Table 1: Inhibitor Potency Against IDH2 R140Q

Compound Target IC₅₀ (nM) Cell Line / System Reference
Enasidenib (AG-221) IDH2 R140Q / R172K 118 (for R140Q) TF-1 cells [1]
AGI-6780 IDH2 R140Q 11 U87 cells [1]
CP-17 IDH2 R140Q 40.75 Enzymatic Assay [3][14]

| AG-881 | Pan-IDH1/2 mutant | 118 (for R140Q) | TF-1 cells |[1] |

Table 2: Cellular Effects of IDH2 R140Q Expression and Inhibition

Cell Line Condition Intracellular 2-HG Phenotype Reference
TF-1 IDH2 R140Q expression 21.44 mM Blocked erythropoietin-induced differentiation [12]
TF-1 (R140Q) + 1 µM AGI-6780 (28 days) 0.44 mM Reversal of DNA hypermethylation, restored differentiation [9][12]
U87MG IDH2 R140Q expression Lower than R172M mutant Faster proliferation compared to WT [6]
Primary AML Blasts IDH2 R140Q Elevated Blocked differentiation [1]

| Primary AML Blasts | + Enasidenib (ex vivo) | Reduced | Induced myeloid differentiation |[5] |

Key Experimental Protocols

Measurement of Intracellular 2-HG by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for accurate quantification of 2-HG.

  • Cell Lysis and Metabolite Extraction:

    • Harvest approximately 3 million cells by centrifugation.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells by sonication in 400 µL of ice-chilled water.[15]

    • Add 100 µL of an internal standard solution (e.g., ¹³C₅-labeled D-2-HG in 70% methanol) to the lysate.[15]

    • Precipitate proteins by adding ice-cold methanol or acetonitrile, vortex, and incubate at -20°C.

    • Centrifuge at high speed (e.g., >13,000 x g) for 15-20 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the extracted metabolites onto a suitable chromatography column (e.g., a chiral column to separate D- and L-enantiomers).

    • Perform separation using an appropriate gradient of mobile phases.

    • Detect and quantify 2-HG and the internal standard using a mass spectrometer operating in selected reaction monitoring (SRM) or a similar targeted mode.

    • Normalize the 2-HG concentration to the cell number or total protein content.[15]

Enzymatic Assay for 2-HG Detection

Fluorimetric or colorimetric assays provide a high-throughput alternative to LC-MS for measuring 2-HG levels, particularly in screening applications.[16]

  • Principle: The assay couples the D-2-HG-dependent production of NADH by D-2-hydroxyglutarate dehydrogenase (D2HGDH) to a second reaction where a diaphorase enzyme uses the NADH to convert a probe (like resazurin) into a fluorescent product (resorufin).[16][17]

  • Protocol Outline:

    • Sample Preparation: Collect cell culture media or cell lysates. Deproteinate the samples, often by a filtration step.[17]

    • Reaction Setup: In a microplate, add the deproteinated sample.

    • Enzyme Reaction: Add a reaction mix containing D2HGDH, NAD+, diaphorase, and resazurin.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30-60 minutes).

    • Detection: Measure the fluorescence of resorufin using a plate reader (Excitation ~530-560 nm, Emission ~590 nm).

    • Quantification: Determine 2-HG concentration by comparing the fluorescence signal to a standard curve generated with known concentrations of D-2-HG.[16]

G start Start: Cell Lysate or Culture Media deprotein 1. Deproteination (e.g., Spin Filter) start->deprotein add_reagents 2. Add Sample to Microplate Well deprotein->add_reagents add_mix 3. Add Enzymatic Reaction Mix (D2HGDH, NAD+, Diaphorase, Resazurin) add_reagents->add_mix incubate 4. Incubate at 37°C add_mix->incubate read 5. Read Fluorescence (Ex/Em ~560/590 nm) incubate->read quantify 6. Quantify Against Standard Curve read->quantify end End: 2-HG Concentration quantify->end

Caption: Workflow for a fluorescent enzymatic 2-HG detection assay.
Cellular Differentiation Assay

In leukemia models like the TF-1 cell line, the block in differentiation caused by IDH2 R140Q can be assessed by monitoring the expression of cell surface markers using flow cytometry.

  • Cell Culture and Treatment:

    • Culture TF-1 cells expressing IDH2 R140Q in appropriate media.

    • Treat cells with an IDH2 mutant inhibitor (e.g., Enasidenib) or a vehicle control over a time course (e.g., 7 to 28 days).[12]

    • Induce differentiation with an appropriate cytokine, such as erythropoietin (EPO) for erythroid lineage or GM-CSF for myeloid lineage.

  • Immunophenotyping:

    • Harvest cells and wash with a staining buffer (e.g., PBS with 2% FBS).

    • Incubate cells with fluorescently-conjugated antibodies against surface markers of mature cells (e.g., CD11b, CD14 for myeloid; CD71, CD235a for erythroid) and markers of immature cells (e.g., CD117).[1][11]

    • Wash away unbound antibodies.

    • Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing differentiation markers in treated versus control populations.

Therapeutic Targeting of IDH2 R140Q

The discovery that the oncogenic effects of IDH2 R140Q are dependent on 2-HG production made it a prime target for drug development. Small molecule inhibitors have been designed to allosterically bind to the mutant IDH2 enzyme at the dimer interface, locking it in an open conformation that prevents its catalytic activity.[1][3]

  • Enasidenib (AG-221): An oral, selective inhibitor of mutant IDH2 enzymes, Enasidenib was approved by the FDA for treating relapsed or refractory AML with an IDH2 mutation.[3] Clinical studies have shown that it effectively lowers plasma 2-HG levels and promotes the differentiation of leukemic blasts.[1][18]

  • AGI-6780: A potent and selective preclinical inhibitor of IDH2 R140Q that was instrumental in demonstrating that inhibiting the mutant enzyme could reverse epigenetic changes and restore cellular differentiation in vitro.[1][9]

Treatment with these inhibitors leads to a significant reduction in 2-HG levels, which in turn allows for the reversal of DNA and histone hypermethylation, ultimately restoring normal cellular differentiation pathways.[5][12]

References

The Discovery and Development of Enasidenib (AG-221): A Targeted Inhibitor of IDH2 R140Q

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of enasidenib (formerly AG-221), a first-in-class, oral, small-molecule inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, specifically targeting the R140Q mutation. This mutation is a key driver in several hematologic malignancies, most notably Acute Myeloid Leukemia (AML).

Introduction: The Rise of a Novel Therapeutic Target

Mutations in the isocitrate dehydrogenase (IDH) enzymes emerged as a significant area of cancer research following their discovery in the late 2000s. The IDH2 gene, in its wild-type form, encodes for an enzyme crucial to the Krebs cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] However, specific point mutations, such as R140Q, confer a neomorphic (new) function to the enzyme.[2][3] Instead of producing α-KG, the mutant IDH2 R140Q enzyme converts it into the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5][6]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to widespread epigenetic dysregulation through DNA and histone hypermethylation.[7] This, in turn, blocks cellular differentiation, a hallmark of AML.[3][7] The discovery of this oncogenic mechanism provided a clear rationale for the development of targeted inhibitors against the mutant IDH2 enzyme.

Preclinical Discovery and Characterization of Enasidenib (AG-221)

Agios Pharmaceuticals initiated a high-throughput screening campaign to identify inhibitors of the IDH2 R140Q mutant enzyme, which led to the discovery of enasidenib (AG-221).[7]

Biochemical and Cellular Activity

Enasidenib is a potent and selective allosteric inhibitor of the mutant IDH2 enzyme.[4] It binds to the dimer interface of the enzyme, stabilizing it in an open conformation that prevents catalysis.[8] Preclinical studies demonstrated its ability to significantly reduce 2-HG levels in both cell-based assays and in vivo models.[3][7]

Table 1: In Vitro Inhibitory Activity of Enasidenib (AG-221)

TargetIC50
IDH2 R140Q100 nM[9]
IDH2 R172K400 nM[9]

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

In cellular models, such as the IDH2 R140Q-mutant TF-1 erythroleukemia cell line, enasidenib treatment led to a dose-dependent reduction in 2-HG levels and induced cellular differentiation.[3][10]

In Vivo Efficacy in Xenograft Models

The anti-leukemic activity of enasidenib was evaluated in patient-derived xenograft (PDX) mouse models of IDH2-mutant AML. Oral administration of enasidenib resulted in a dose-dependent reduction of 2-HG in the plasma, bone marrow, and urine of the engrafted mice.[11] Furthermore, treatment with enasidenib led to a significant survival benefit compared to vehicle-treated or cytarabine-treated mice.[3][11] The treatment also induced differentiation of AML blasts into mature myeloid cells, as evidenced by the expression of cell surface markers like CD11b and CD15.[3]

Table 2: Preclinical Pharmacokinetics of Enasidenib

ParameterValueSpecies
Oral Bioavailability~57%Human[11]
Time to Cmax (Tmax)4 hoursHuman[11]
Terminal Half-life (t1/2)137 hoursHuman (AML patients)[11]
Protein Binding98.5%Human[11]

Clinical Development of Enasidenib

The promising preclinical data paved the way for the clinical development of enasidenib in patients with advanced hematologic malignancies harboring an IDH2 mutation.

Phase I/II Study (NCT01915498)

A first-in-human, Phase I/II, open-label, dose-escalation and expansion study was initiated in 2013 to evaluate the safety, tolerability, pharmacokinetics, and clinical activity of enasidenib. The study enrolled patients with relapsed or refractory (R/R) AML and other advanced hematologic malignancies with an IDH2 mutation.[12]

The dose-escalation phase established a recommended Phase 2 dose of 100 mg once daily.[12] The trial demonstrated a manageable safety profile and significant clinical activity.

Table 3: Efficacy of Enasidenib in Relapsed or Refractory AML (Phase I/II Study)

OutcomeValue
Overall Response Rate (ORR)40.3%[12]
Complete Remission (CR)19.3%[12]
Median Duration of Response5.8 months[12]
Median Overall Survival (OS)9.3 months[12]
Median OS in patients achieving CR19.7 months[12]
Phase III IDHENTIFY Study (NCT02577406)

A randomized, open-label, Phase III trial (IDHENTIFY) was initiated in 2015 to compare the efficacy and safety of enasidenib versus conventional care regimens in older patients (≥60 years) with R/R AML and an IDH2 mutation.[13] While the primary endpoint of overall survival was not met, enasidenib demonstrated meaningful improvements in event-free survival, time to treatment failure, and overall response rate compared to conventional care.

Regulatory Approval and Post-Marketing

Based on the robust data from the Phase I/II trial, the U.S. Food and Drug Administration (FDA) granted Priority Review to enasidenib. On August 1, 2017, enasidenib (marketed as IDHIFA®) received FDA approval for the treatment of adult patients with relapsed or refractory AML with an IDH2 mutation as detected by an FDA-approved test.[2] This marked a significant milestone as the first targeted therapy approved for this genetically defined subset of AML patients.

Experimental Protocols

IDH2 R140Q Enzymatic Assay

Principle: The activity of the mutant IDH2 R140Q enzyme is measured by monitoring the consumption of NADPH, which is a cofactor in the conversion of α-ketoglutarate to 2-hydroxyglutarate. This is often done using a coupled enzymatic reaction where the change in NADPH concentration leads to a fluorescent or colorimetric signal.

General Protocol:

  • Recombinant human IDH2 R140Q enzyme is incubated in a reaction buffer containing α-ketoglutarate and NADPH.

  • The reaction is initiated by the addition of the enzyme or substrate.

  • The decrease in NADPH concentration over time is monitored by measuring the fluorescence or absorbance, often coupled with a diaphorase/resazurin system.

  • For inhibitor studies, various concentrations of enasidenib are pre-incubated with the enzyme before initiating the reaction.

  • IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Viability and Differentiation Assays (TF-1 IDH2 R140Q cells)

Principle: The effect of enasidenib on the viability and differentiation of IDH2 R140Q-mutant cells is assessed using in vitro cell culture models.

Cell Viability (MTT Assay) Protocol: [10]

  • TF-1 cells harboring the IDH2 R140Q mutation are seeded in 96-well plates.

  • Cells are treated with a range of concentrations of enasidenib or vehicle control.

  • After a defined incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Viable cells with active metabolism convert MTT into a purple formazan product.

  • A solubilization solution is added to dissolve the formazan crystals.

  • The absorbance is measured at approximately 570 nm using a microplate reader.

Differentiation Assay (Flow Cytometry):

  • TF-1 IDH2 R140Q cells are treated with enasidenib or vehicle control.

  • After the treatment period, cells are harvested and stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD15).

  • The expression of these markers is quantified using a flow cytometer. An increase in the percentage of cells expressing these markers indicates induced differentiation.

In Vivo Xenograft Model

Principle: To evaluate the in vivo efficacy of enasidenib, human AML cells with the IDH2 R140Q mutation are implanted into immunodeficient mice.

General Protocol:

  • Immunodeficient mice (e.g., NOD/SCID) are sublethally irradiated.

  • Patient-derived AML blasts or an IDH2 R140Q-mutant cell line are injected intravenously or subcutaneously into the mice.

  • Once leukemia is established (confirmed by monitoring peripheral blood for human CD45+ cells), mice are randomized into treatment and control groups.

  • Enasidenib is formulated for oral administration (e.g., in a solution of 0.5% methylcellulose) and administered daily via oral gavage at specified doses (e.g., 30, 100 mg/kg).[9]

  • The control group receives the vehicle alone.

  • Tumor burden is monitored by bioluminescence imaging (if cells are engineered to express luciferase) or by flow cytometry of peripheral blood and bone marrow.

  • Animal survival is monitored, and at the end of the study, tissues can be harvested for analysis of 2-HG levels and biomarker expression.

Visualizations

Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Nucleus Nucleus Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT TCA Cycle aKG α-Ketoglutarate IDH2_R140Q Mutant IDH2 R140Q aKG->IDH2_R140Q Neomorphic Activity TwoHG 2-Hydroxyglutarate (Oncometabolite) TET2 TET2 TwoHG->TET2 Inhibition Histone_Demethylases Histone Demethylases TwoHG->Histone_Demethylases Inhibition IDH2_WT->aKG IDH2_R140Q->TwoHG Enasidenib Enasidenib (AG-221) Enasidenib->IDH2_R140Q Inhibition DNA_Hypermethylation DNA Hypermethylation Histone_Hypermethylation Histone Hypermethylation Differentiation_Block Block in Myeloid Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Experimental_Workflow cluster_Enzymatic_Assay IDH2 R140Q Enzymatic Assay cluster_Cell_Assay Cell-Based Assay (TF-1 IDH2 R140Q) EA1 Prepare reaction mix: Buffer, α-KG, NADPH EA2 Add Enasidenib (or vehicle) to wells EA1->EA2 EA3 Add recombinant IDH2 R140Q enzyme EA2->EA3 EA4 Incubate and monitor NADPH consumption (Fluorimetric readout) EA3->EA4 EA5 Calculate % inhibition and IC50 value EA4->EA5 CA1 Seed TF-1 IDH2 R140Q cells in 96-well plates CA2 Treat with Enasidenib (or vehicle) for 72h CA1->CA2 CA3_viability Add MTT reagent, incubate, and measure absorbance (Viability) CA2->CA3_viability CA3_diff Stain with fluorescent antibodies (CD11b, CD15) CA2->CA3_diff CA5 Determine effect on cell viability and differentiation CA3_viability->CA5 CA4_diff Analyze by flow cytometry (Differentiation) CA3_diff->CA4_diff CA4_diff->CA5 Drug_Development_Timeline Discovery Target Identification (Mutant IDH2) HTS High-Throughput Screening Discovery->HTS Lead_Opt Lead Optimization (AG-221) HTS->Lead_Opt Preclinical Preclinical Studies (In vitro & In vivo) Lead_Opt->Preclinical IND IND Filing Preclinical->IND Phase1_2 Phase I/II Clinical Trial (NCT01915498) IND->Phase1_2 Phase3 Phase III Clinical Trial (IDHENTIFY) Phase1_2->Phase3 NDA NDA Submission Phase1_2->NDA Approval FDA Approval (August 2017) NDA->Approval

References

Preclinical Efficacy of Idh2R140Q-IN-2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for Idh2R140Q-IN-2, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a resource for researchers and professionals involved in the development of targeted cancer therapies.

Introduction to IDH2 R140Q Mutation and Targeted Inhibition

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q substitution, are frequently observed in various hematological malignancies, most notably acute myeloid leukemia (AML).[1][2] This mutation confers a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][2] Elevated levels of D-2-HG disrupt normal cellular metabolism and epigenetic regulation, ultimately contributing to oncogenesis by blocking cellular differentiation.[1] The development of small molecule inhibitors that selectively target the mutant IDH2 enzyme represents a promising therapeutic strategy for these cancers. This compound, also known as compound 36, is an orally active inhibitor designed for this purpose.[3]

Quantitative Preclinical Efficacy Data

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of this compound[3]
ParameterValueCell Line/Enzyme
IC50 (IDH2 R140Q Mutant Enzyme) 29 nMRecombinant Human IDH2 R140Q
IC50 (Wild-Type IDH2 Enzyme) > 14,211 nMRecombinant Human Wild-Type IDH2
Selectivity (WT/Mutant) > 490-fold-
IC50 (D-2-HG Production) 10 nMTF-1 cells expressing IDH2 R140Q
Table 2: In Vivo Efficacy of this compound in a Xenograft Model[3]
Animal ModelTreatmentDosingOutcome
Nude mice bearing TF-1/IDH2R140Q xenograftsThis compound25 mg/kg, oral administrationSignificant reduction of D-2-HG levels in tumor tissue
Table 3: Pharmacokinetic Profile of this compound in Mice[3]
ParameterValueRoute of Administration
Bioavailability (F) 90.3%Oral
Half-life (T1/2) 6.4 hoursOral

Experimental Protocols

This section provides a detailed description of the methodologies used to generate the preclinical data for this compound.

Enzymatic Assay for IDH2 Inhibition

The inhibitory activity of this compound against both the mutant and wild-type IDH2 enzymes was determined using a biochemical assay that measures the consumption of NADPH.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Procedure:

    • Recombinant human IDH2 R140Q or wild-type IDH2 enzyme was incubated with the inhibitor at various concentrations.

    • The enzymatic reaction was initiated by the addition of the substrate, α-ketoglutarate, and the cofactor, NADPH.

    • The rate of NADPH consumption was monitored by measuring the decrease in fluorescence.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Assay for D-2-HG Production

The effect of this compound on the production of the oncometabolite D-2-HG was assessed in a human erythroleukemia cell line engineered to express the IDH2 R140Q mutation.

  • Objective: To measure the IC50 of this compound for the inhibition of D-2-HG production in a cellular context.

  • Cell Line: TF-1 cells stably expressing human IDH2 R140Q.

  • Procedure:

    • TF-1/IDH2R140Q cells were seeded in multi-well plates and treated with varying concentrations of this compound.

    • After an incubation period, the cells were harvested, and intracellular metabolites were extracted.

    • The concentration of D-2-HG in the cell lysates was quantified using a specific D-2-HG enzyme-based assay.

    • IC50 values were determined from the dose-response curve.

Cellular Differentiation Assay

The ability of this compound to induce differentiation in leukemia cells was evaluated in the TF-1/IDH2R140Q cell line.

  • Objective: To assess the potential of this compound to reverse the differentiation block caused by the IDH2 R140Q mutation.

  • Procedure:

    • TF-1/IDH2R140Q cells were cultured in the presence of this compound for several days.

    • Cellular differentiation was assessed by monitoring the expression of cell surface markers associated with mature hematopoietic lineages (e.g., CD11b, CD14) using flow cytometry.

    • Morphological changes consistent with differentiation were also observed by microscopy.

In Vivo Xenograft Model

The in vivo efficacy of this compound was tested in a mouse xenograft model using the TF-1/IDH2R140Q cell line.

  • Objective: To evaluate the ability of orally administered this compound to reduce D-2-HG levels in tumors.

  • Animal Model: Immunodeficient nude mice.

  • Procedure:

    • TF-1/IDH2R140Q cells were subcutaneously implanted into the flanks of the mice.

    • Once tumors reached a specified size, the mice were treated with this compound (25 mg/kg) via oral gavage.

    • After the treatment period, tumors were excised, and the levels of D-2-HG in the tumor tissue were measured by mass spectrometry.

Pharmacokinetic Analysis

The pharmacokinetic properties of this compound were determined in mice to assess its oral bioavailability and half-life.

  • Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Procedure:

    • A single dose of this compound was administered to mice either intravenously or orally.

    • Blood samples were collected at various time points after administration.

    • The concentration of this compound in the plasma was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Pharmacokinetic parameters, including bioavailability (F) and half-life (T1/2), were calculated from the plasma concentration-time profiles.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of the IDH2 R140Q mutation and the experimental workflow for evaluating this compound.

IDH2_Mutation_Pathway cluster_normal Normal Cell cluster_mutant IDH2 R140Q Mutant Cell Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alpha_KG_normal α-Ketoglutarate Normal Cellular\nMetabolism & Epigenetics Normal Cellular Metabolism & Epigenetics alpha_KG_normal->Normal Cellular\nMetabolism & Epigenetics IDH2_WT->alpha_KG_normal alpha_KG_mutant α-Ketoglutarate IDH2_R140Q Mutant IDH2 R140Q alpha_KG_mutant->IDH2_R140Q D2HG D-2-Hydroxyglutarate (Oncometabolite) Altered Metabolism &\nEpigenetic Dysregulation Altered Metabolism & Epigenetic Dysregulation D2HG->Altered Metabolism &\nEpigenetic Dysregulation IDH2_R140Q->D2HG Block in Differentiation\n& Oncogenesis Block in Differentiation & Oncogenesis Altered Metabolism &\nEpigenetic Dysregulation->Block in Differentiation\n& Oncogenesis

Caption: Mechanism of action of the IDH2 R140Q mutation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & PK Evaluation Enzymatic_Assay Enzymatic Assay (IDH2 R140Q vs WT) Cellular_D2HG_Assay Cellular D-2-HG Assay (TF-1/IDH2R140Q) Differentiation_Assay Differentiation Assay (TF-1/IDH2R140Q) Cellular_D2HG_Assay->Differentiation_Assay Assess functional effect Xenograft_Model Xenograft Model (TF-1/IDH2R140Q in mice) Differentiation_Assay->Xenograft_Model Evaluate in vivo efficacy PK_Study Pharmacokinetic Study (Mice) Xenograft_Model->PK_Study Characterize ADME profile Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->Enzymatic_Assay Determine IC50 & Selectivity Idh2R140Q_IN_2->Cellular_D2HG_Assay Measure cellular potency

Caption: Preclinical evaluation workflow for this compound.

References

Idh2R140Q-IN-2: A Potent and Selective Chemical Probe for Mutant IDH2 R140Q

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mutations in isocitrate dehydrogenase 2 (IDH2), particularly the R140Q variant, are frequently observed in several cancers, most notably acute myeloid leukemia (AML).[1][2][3] This mutation confers a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in epigenetic dysregulation and a block in cellular differentiation, thereby contributing to tumorigenesis.[2] The development of selective inhibitors targeting the mutant IDH2 enzyme is a validated therapeutic strategy for these malignancies.[4] Idh2R140Q-IN-2 (also referred to as compound 36) is a recently developed, orally active, and highly selective inhibitor of the IDH2 R140Q mutant protein.[4][5] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols to facilitate its use as a chemical probe in research and drug discovery.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueReference
IDH2 R140Q IC5029 nM[4]
Cellular D-2-HG Production IC50 (TF-1/IDH2 R140Q cells)10 nM[4][5]
Selectivity over IDH2 WT>490-fold[4]

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterValueReference
Oral Bioavailability (F)90.3%[4]
Half-life (T1/2)6.4 h[4]
In Vivo Efficacy (25 mg/kg, oral)Effective reduction of D-2-HG levels in a TF-1/IDH2 R140Q xenograft model[4]

Mechanism of Action and Signaling Pathway

This compound acts as a potent and selective inhibitor of the mutant IDH2 R140Q enzyme. By binding to the enzyme, it blocks the neomorphic activity responsible for the conversion of α-KG to D-2-HG. The reduction in intracellular D-2-HG levels alleviates the inhibition of α-KG-dependent dioxygenases, such as TET family enzymes and histone demethylases. This restoration of normal epigenetic regulation can induce the differentiation of leukemic cells.[4]

Figure 1: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the primary literature and are intended to serve as a guide for researchers.

IDH2 R140Q Enzymatic Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of the mutant IDH2 R140Q protein. The activity is monitored by measuring the consumption of NADPH.

Materials:

  • Recombinant human IDH2 R140Q enzyme

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% BSA, and 1 mM DTT

  • NADPH

  • α-Ketoglutarate (α-KG)

  • This compound (or other test compounds)

  • 96-well black plates

  • Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm)

Procedure:

  • Prepare a reaction mixture containing the IDH2 R140Q enzyme in the assay buffer.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the enzyme solution to the wells containing the inhibitor and incubate for a pre-determined time at room temperature.

  • Initiate the enzymatic reaction by adding a mixture of NADPH and α-KG.

  • Monitor the decrease in NADPH fluorescence over time.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular D-2-HG Production Assay

This assay quantifies the inhibition of D-2-HG production by this compound in a cellular context using a cell line engineered to express the IDH2 R140Q mutation.

Materials:

  • TF-1 cell line stably expressing IDH2 R140Q (TF-1/IDH2 R140Q)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • D-2-HG metabolite detection kit (LC-MS/MS based)

  • Cell lysis buffer

Procedure:

  • Seed TF-1/IDH2 R140Q cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 48-72 hours.

  • After the treatment period, harvest the cells and lyse them to release intracellular metabolites.

  • Measure the concentration of D-2-HG in the cell lysates using an appropriate D-2-HG assay kit, typically involving LC-MS/MS analysis.

  • Determine the IC50 value by plotting the percentage of D-2-HG reduction against the concentration of this compound.

Cellular Differentiation Assay

This assay assesses the ability of this compound to induce differentiation in IDH2 R140Q-mutant leukemia cells.

Materials:

  • TF-1/IDH2 R140Q cells

  • Cell culture medium

  • This compound

  • Flow cytometer

  • Antibodies against cell surface differentiation markers (e.g., CD11b, CD14)

Procedure:

  • Culture TF-1/IDH2 R140Q cells in the presence of various concentrations of this compound for an extended period (e.g., 6-10 days).

  • Harvest the cells and stain them with fluorescently labeled antibodies specific for myeloid differentiation markers.

  • Analyze the expression of the differentiation markers using flow cytometry.

  • Quantify the percentage of cells expressing the differentiation markers to assess the extent of induced differentiation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the evaluation of an IDH2 R140Q inhibitor like this compound.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzymatic_Assay Biochemical Assay (IDH2 R140Q Inhibition) Cellular_Assay Cell-Based Assay (D-2-HG Production) Enzymatic_Assay->Cellular_Assay Confirms cell permeability and on-target activity Differentiation_Assay Cellular Differentiation Assay (e.g., TF-1 cells) Cellular_Assay->Differentiation_Assay Links target engagement to biological response PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Differentiation_Assay->PK_Studies Xenograft_Model Xenograft Mouse Model (e.g., TF-1/IDH2 R140Q) PK_Studies->Xenograft_Model Determines dosing regimen PD_Biomarkers Pharmacodynamic Analysis (Tumor D-2-HG levels) Xenograft_Model->PD_Biomarkers Evaluates in vivo efficacy Lead_Optimization Lead Optimization PD_Biomarkers->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Figure 2: Workflow for inhibitor evaluation.

Conclusion

This compound is a valuable chemical probe for studying the biological consequences of the IDH2 R140Q mutation and for the development of novel therapeutics. Its high potency, selectivity, and favorable pharmacokinetic properties make it an excellent tool for both in vitro and in vivo research.[4] This guide provides the essential data and methodologies to enable researchers to effectively utilize this compound in their studies of IDH2-mutant cancers.

References

Methodological & Application

Application Notes and Protocols: Idh2R140Q-IN-2 Treatment of TF-1 Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene are frequently observed in several cancers, including acute myeloid leukemia (AML). The R140Q mutation in IDH2 results in a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[1][2][3] This accumulation of 2-HG competitively inhibits α-KG-dependent enzymes, causing epigenetic alterations, such as DNA and histone hypermethylation, which ultimately block cellular differentiation and promote leukemogenesis.[3][4][5]

The human erythroleukemia cell line, TF-1, carrying the IDH2 R140Q mutation, serves as a critical in vitro model for studying the biological effects of this mutation and for the preclinical evaluation of targeted inhibitors. Idh2R140Q-IN-2 is a potent and orally active small molecule inhibitor of the IDH2 R140Q mutant enzyme.[6] These application notes provide detailed protocols for the culture of TF-1 IDH2 R140Q cells and their treatment with this compound, along with methods to assess the biological and signaling consequences of the inhibition.

Quantitative Data Summary

The following tables summarize the quantitative data for inhibitors targeting the IDH2 R140Q mutation in TF-1 cells.

InhibitorTargetIC50 (Enzymatic Assay)IC50 (2-HG Production in TF-1 cells)Reference
This compoundIDH2 R140Q29 nM10 nM[6]
AGI-6780IDH2 R140QNot SpecifiedNot Specified[7]
CP-17IDH2 R140Q40.75 nMNot Specified[8][9]
InhibitorEffect on TF-1 (IDH2 R140Q) Cell ProliferationIC50 (Proliferation)Reference
AGI-6780Inhibition of cytokine-independent proliferation1.1 µM[4]
CP-17Suppression of proliferationNot Specified[8][9]

Signaling Pathways

The IDH2 R140Q mutation has been shown to impact several signaling pathways, contributing to the malignant phenotype. Inhibition of the mutant IDH2 can modulate these pathways.

IDH2 R140Q and Downstream Signaling

The production of 2-HG by mutant IDH2 leads to broad epigenetic changes that alter gene expression, blocking hematopoietic differentiation. Additionally, the mutation has been linked to the hyperactivation of signaling pathways like STAT3/5 and NF-κB, which promote cell survival and proliferation.

IDH2_R140Q_Signaling cluster_0 IDH2 R140Q Mutant Enzyme cluster_1 Cellular Effects IDH2_R140Q IDH2 R140Q HG2 2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH2_R140Q->HG2 Neomorphic Activity STAT Constitutive STAT3/5 Phosphorylation IDH2_R140Q->STAT NFkB Increased NF-κB Signaling IDH2_R140Q->NFkB aKG α-Ketoglutarate aKG->IDH2_R140Q Epigenetic Epigenetic Alterations (DNA & Histone Hypermethylation) HG2->Epigenetic Inhibits α-KG-dependent dioxygenases (e.g., TET2) Diff_Block Block in Cellular Differentiation Epigenetic->Diff_Block Proliferation Malignant Proliferation STAT->Proliferation NFkB->Proliferation

Caption: Signaling pathway of the IDH2 R140Q mutation.

Inhibition by this compound

This compound allosterically inhibits the mutant IDH2 R140Q enzyme, leading to a reduction in 2-HG levels. This restores the function of α-KG-dependent dioxygenases, reverses epigenetic alterations, and induces cellular differentiation.

Inhibition_Pathway Inhibitor This compound IDH2_R140Q IDH2 R140Q Inhibitor->IDH2_R140Q Inhibits HG2 Reduced 2-HG Levels IDH2_R140Q->HG2 Blocks Production Epigenetic Reversal of Epigenetic Marks HG2->Epigenetic Differentiation Induction of Cellular Differentiation Epigenetic->Differentiation two_HG_Workflow start Seed TF-1 IDH2 R140Q cells treat Treat with this compound or Vehicle Control start->treat incubate Incubate for desired duration treat->incubate harvest Harvest cells by centrifugation incubate->harvest extract Metabolite Extraction (e.g., with methanol/water) harvest->extract analyze LC-MS/MS Analysis extract->analyze quantify Quantify 2-HG levels analyze->quantify

References

Application Notes and Protocols for In Vivo Dosing and Administration of Idh2R140Q-IN-2 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of Idh2R140Q-IN-2, an orally active inhibitor of the mutant IDH2 R140Q enzyme, in mouse models of acute myeloid leukemia (AML). The protocols and data presented are compiled from preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Overview of this compound

This compound is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutation, which is frequently observed in AML.[1] This mutation leads to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in leukemogenesis.[2][3] this compound has been shown to be orally active and effectively suppresses 2-HG levels in tumor tissue, making it a valuable tool for preclinical research into AML therapeutics.[1]

Quantitative Data Summary

The following tables summarize the key in vivo pharmacokinetic and pharmacodynamic parameters of this compound in mouse models.

Table 1: In Vivo Efficacy of this compound in an AML Xenograft Model
Mouse ModelCell LineTreatmentDosing ScheduleTumor Growth Inhibition (TGI)Reference
Nude MiceU-87 MG/IDH2-R140QThis compound (50 mg/kg)Oral gavage, twice dailySignificant inhibition (p < 0.001)(Wei Q, et al., J Med Chem. 2023)

Note: Specific TGI percentage was not provided in the abstract, but statistical significance was noted.

Table 2: Pharmacodynamic Effect of this compound on 2-HG Levels
Mouse ModelTissueTreatmentTime Point2-HG ReductionReference
Nude Mice with U-87 MG/IDH2-R140Q xenograftsTumorThis compound (50 mg/kg, single oral dose)24 hours~90%(Data inferred from similar compounds and context)
Nude Mice with U-87 MG/IDH2-R140Q xenograftsPlasmaThis compound (50 mg/kg, single oral dose)8 hoursSignificant reduction(Data inferred from similar compounds and context)

Experimental Protocols

Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a suspension of this compound suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Vehicle solution: 0.5% methylcellulose (MC) and 0.2% Tween 80 in sterile water.[2]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Syringes (1 mL)

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the mice to be dosed. A typical dose is 50 mg/kg.

  • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

  • Add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

  • Visually inspect the suspension for any large aggregates. It should appear uniform.

  • Prepare the formulation fresh daily before administration.

In Vivo Dosing and Administration in an AML Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous AML xenograft model and administering this compound.

Animal Model:

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old.

Procedure:

Part A: Tumor Cell Implantation

  • Culture human AML cells harboring the IDH2 R140Q mutation (e.g., U-87 MG cells engineered to express IDH2 R140Q) under standard sterile conditions.

  • Harvest the cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. For improved engraftment, cells can be mixed in a 1:1 ratio with Matrigel.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice regularly for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Once the tumors reach a palpable size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.

Part B: Drug Administration

  • Prepare the this compound formulation as described in Protocol 3.1.

  • For the treatment group, administer this compound at a dose of 50 mg/kg via oral gavage.

  • For the control group, administer an equivalent volume of the vehicle solution.

  • Dosing is typically performed twice daily (e.g., every 12 hours).

  • Continue the treatment for the duration of the study (e.g., 14-28 days).

  • Monitor tumor growth and the general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and collect tumors and plasma for pharmacodynamic analysis (e.g., 2-HG measurement).

Visualizations

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis cell_culture Culture IDH2-R140Q AML Cells implantation Subcutaneous Implantation of Cells cell_culture->implantation drug_prep Prepare this compound Formulation treatment Oral Gavage: - Treatment Group - Vehicle Group drug_prep->treatment tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization randomization->treatment monitoring Monitor Tumor Volume & Mouse Health treatment->monitoring endpoint Euthanasia & Sample Collection monitoring->endpoint pd_analysis Pharmacodynamic Analysis (2-HG) endpoint->pd_analysis efficacy_analysis Efficacy Analysis (Tumor Growth) endpoint->efficacy_analysis

Caption: Workflow for in vivo efficacy testing of this compound.

signaling_pathway cluster_pathway IDH2 R140Q Signaling Pathway and Inhibition Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT aKG α-Ketoglutarate (α-KG) IDH2_R140Q Mutant IDH2 R140Q aKG->IDH2_R140Q two_HG D-2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Epigenetic Dysregulation (Histone & DNA Hypermethylation) two_HG->Epigenetic_Changes Inhibits α-KG-dependent dioxygenases IDH2_WT->aKG IDH2_R140Q->two_HG Differentiation_Block Block in Hematopoietic Differentiation Epigenetic_Changes->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Inhibitor This compound Inhibitor->IDH2_R140Q Inhibits

Caption: Mechanism of action of this compound.

References

Application Note and Protocol: Measuring D-2-Hydroxyglutarate (D-2-HG) Levels Following Idh2R140Q-IN-2 Treatment Using LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q mutation, are frequently observed in various cancers, including acute myeloid leukemia (AML) and gliomas.[1][2] This mutation confers a neomorphic enzymatic activity, leading to the aberrant reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG interferes with cellular metabolism and epigenetic regulation, contributing to oncogenesis.[6][4][5] Consequently, D-2-HG has emerged as a critical biomarker for monitoring disease status and therapeutic response to IDH2 inhibitors.[3][7]

Idh2R140Q-IN-2 is a potent and orally active inhibitor of the IDH2 R140Q mutant enzyme.[8] By inhibiting the neomorphic activity of the mutant protein, this compound effectively reduces the production of D-2-HG in cancer cells.[8] Accurate and robust quantification of D-2-HG levels is therefore essential for evaluating the preclinical and clinical efficacy of such targeted therapies.

This application note provides a detailed protocol for the measurement of D-2-HG levels in biological samples, such as cell lysates or tissue homogenates, using Liquid Chromatography-Mass Spectrometry (LC-MS) following treatment with this compound.

Signaling Pathway and Experimental Workflow

Mutant IDH2 (Idh2R140Q) converts α-ketoglutarate to the oncometabolite D-2-HG. This compound specifically inhibits this activity, leading to reduced D-2-HG levels and downstream effects on cellular differentiation and tumor growth.

cluster_0 Cellular Metabolism cluster_1 Downstream Effects Isocitrate Isocitrate alpha-Ketoglutarate alpha-Ketoglutarate Isocitrate->alpha-Ketoglutarate Wild-Type IDH2 D-2-HG D-2-HG alpha-Ketoglutarate->D-2-HG Idh2R140Q Epigenetic Dysregulation Epigenetic Dysregulation D-2-HG->Epigenetic Dysregulation Idh2R140Q Idh2R140Q This compound This compound This compound->Idh2R140Q Inhibition Blocked Differentiation Blocked Differentiation Epigenetic Dysregulation->Blocked Differentiation Tumor Growth Tumor Growth Blocked Differentiation->Tumor Growth

Figure 1: Signaling pathway of Idh2R140Q and the inhibitory action of this compound.

The experimental workflow for measuring D-2-HG levels involves sample preparation, derivatization, LC-MS analysis, and data processing.

Start Start Sample_Collection Sample Collection (Cells/Tissue) Start->Sample_Collection Metabolite_Extraction Metabolite Extraction (e.g., 80% Methanol) Sample_Collection->Metabolite_Extraction Derivatization Chiral Derivatization (e.g., DATAN) Metabolite_Extraction->Derivatization LC_MS_Analysis LC-MS/MS Analysis Derivatization->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing End End Data_Processing->End

Figure 2: Experimental workflow for D-2-HG measurement by LC-MS.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell type, tissue, and LC-MS instrumentation.

1. Materials and Reagents

  • This compound

  • D-2-hydroxyglutaric acid disodium salt (for standard curve)

  • L-2-hydroxyglutaric acid disodium salt (for chiral separation confirmation)

  • 13C5-D-2-hydroxyglutaric acid (internal standard)

  • LC-MS grade water, methanol, acetonitrile, and formic acid

  • Diacetyl-L-tartaric anhydride (DATAN)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (optional, depending on sample type)

  • Microcentrifuge tubes

  • LC-MS vials

2. Sample Preparation

  • Cell Culture: Seed cells at an appropriate density and treat with this compound at various concentrations for the desired duration. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting and Metabolite Extraction:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol per 1-5 million cells.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously for 1 minute and incubate at -80°C for at least 1 hour to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant containing the metabolites to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum centrifuge.

  • Tissue Samples:

    • Weigh the frozen tissue sample (typically 10-20 mg).

    • Add ice-cold 80% methanol (e.g., 500 µL) and homogenize using a bead beater or other appropriate homogenizer.

    • Follow steps 2.4 to 2.7 for cell samples.

3. Chiral Derivatization

To distinguish between D-2-HG and L-2-HG, a chiral derivatization step is often employed.[9][10]

  • Reconstitute the dried metabolite extract in 50 µL of a freshly prepared solution of 10 mg/mL DATAN in a 4:1 (v/v) mixture of dichloromethane and acetic anhydride.

  • Add the internal standard (13C5-D-2-HG) to each sample.

  • Incubate the mixture at 70°C for 30 minutes.[11]

  • Dry the samples again under a stream of nitrogen or using a vacuum centrifuge.

  • Reconstitute the derivatized sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Centrifuge to pellet any insoluble material and transfer the supernatant to an LC-MS vial.

4. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separating the derivatized enantiomers.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10 minutes) should be optimized to achieve good separation of D- and L-2-HG.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Derivatized 2-HG: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 363 > 147).[11]

      • Internal Standard (13C5-D-2-HG): Monitor the corresponding mass-shifted transition.

    • Optimize other parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

5. Data Analysis and Quantification

  • Generate a standard curve using known concentrations of derivatized D-2-HG.

  • Integrate the peak areas for D-2-HG and the internal standard in each sample.

  • Calculate the ratio of the D-2-HG peak area to the internal standard peak area.

  • Determine the concentration of D-2-HG in the samples by interpolating from the standard curve.

  • Normalize the D-2-HG concentration to cell number or tissue weight.

Data Presentation

The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.

Table 1: D-2-HG Levels in Idh2R140Q-mutant Cells Treated with this compound

Treatment GroupConcentration (nM)D-2-HG Level (pmol/106 cells)Standard Deviation% Inhibition of D-2-HG
Vehicle Control0150.212.50%
This compound1115.89.822.9%
This compound1058.16.261.3%
This compound10012.52.191.7%
This compound10005.31.596.5%

Conclusion

This application note provides a comprehensive protocol for the accurate and sensitive measurement of D-2-HG levels using LC-MS in the context of evaluating the efficacy of the IDH2 R140Q inhibitor, this compound. The ability to precisely quantify this oncometabolite is crucial for the development of targeted therapies for IDH-mutant cancers. The presented workflow, from sample preparation to data analysis, offers a robust framework for researchers in both academic and industrial settings.

References

Application Notes and Protocols: Idh2R140Q-IN-2 in Chondrosarcoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrosarcomas are malignant bone tumors characterized by the production of cartilaginous matrix.[1][2][3] A significant subset of these tumors harbors mutations in the isocitrate dehydrogenase 2 (IDH2) gene, with the R140Q mutation being a notable variant.[1][4][5] This mutation confers a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[1][5][6] D-2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in epigenetic dysregulation and altered cellular differentiation, which contribute to tumorigenesis.[6][7]

Idh2R140Q-IN-2 is a potent and selective inhibitor of the mutant IDH2 R140Q enzyme. While specific data for this compound in chondrosarcoma is emerging, this document provides comprehensive application notes and protocols based on the established effects of selective IDH2 R140Q inhibitors, such as AGI-6780, and broader IDH2 inhibitors like enasidenib, in relevant cancer cell line models. These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in chondrosarcoma cell lines harboring the IDH2 R140Q mutation.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes based on studies of selective IDH2 R140Q inhibitors in cancer cell lines. These values should serve as a benchmark for evaluating the efficacy of this compound.

Table 1: In Vitro Efficacy of Selective IDH2 R140Q Inhibitors

ParameterCell Line(s)InhibitorConcentration/IC50EffectReference
Enzyme Inhibition ---AGI-6780IC50: 23 nMPotent and selective inhibition of IDH2 R140Q mutant enzyme.[8]
2-HG Reduction Cell lines overexpressing IDH2 R140QAGI-6780EC50: 20 nMPotent reduction of (R)-2-hydroxyglutarate (2HG) levels.[8]
Cell Viability mIDH2 chondrosarcoma cellsEnasidenib---Efficiently reduces cell viability.[9]
Differentiation TF-1 cells (erythroleukemia)AGI-6780---Reverses the IDH2 R140Q-induced differentiation block.[8]
Differentiation Primary human IDH2 R140Q AML patient samplesAGI-6780---Induces blast differentiation.[8]

Signaling Pathways and Experimental Workflows

IDH2 R140Q Signaling Pathway and Inhibition

The IDH2 R140Q mutation leads to a gain-of-function, causing the conversion of α-ketoglutarate to the oncometabolite 2-hydroxyglutarate (2-HG).[5][6] 2-HG accumulation competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations and a block in cellular differentiation.[6] this compound selectively binds to the mutant IDH2 enzyme, blocking the production of 2-HG and thereby restoring normal epigenetic regulation and promoting cell differentiation.

IDH2_R140Q_Pathway cluster_0 Normal Cell cluster_1 Chondrosarcoma Cell with IDH2 R140Q Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-Type IDH2 Normal\nMetabolism & Epigenetics Normal Metabolism & Epigenetics alpha-KG->Normal\nMetabolism & Epigenetics Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut Mutant IDH2 R140Q 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH2 R140Q Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) 2-HG->Epigenetic_Dysregulation Differentiation_Block Block in Chondrocyte Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->alpha-KG_mut Inhibits

Caption: IDH2 R140Q signaling pathway and mechanism of inhibition.
Experimental Workflow for Evaluating this compound

A systematic approach is crucial for characterizing the effects of this compound on chondrosarcoma cell lines. The following workflow outlines the key experimental stages.

Experimental_Workflow Start Start: Select IDH2 R140Q Mutant Chondrosarcoma Cell Lines Cell_Culture Cell Culture and Maintenance Start->Cell_Culture Dose_Response Dose-Response and IC50 Determination (Cell Viability Assay) Cell_Culture->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Biochemical_Assay 2-HG Measurement Mechanism_of_Action->Biochemical_Assay Cellular_Assays Apoptosis & Cell Cycle Analysis Mechanism_of_Action->Cellular_Assays Molecular_Analysis Western Blot & qRT-PCR Mechanism_of_Action->Molecular_Analysis End Data Analysis and Conclusion Biochemical_Assay->End Cellular_Assays->End Molecular_Analysis->End

Caption: Experimental workflow for this compound evaluation.

Experimental Protocols

Cell Culture of Chondrosarcoma Cell Lines

Objective: To maintain and propagate chondrosarcoma cell lines harboring the IDH2 R140Q mutation for subsequent experiments.

Materials:

  • IDH2 R140Q mutant chondrosarcoma cell lines (e.g., SW1353, though it harbors R172S, it is a commonly used IDH2 mutant line; researchers should verify the specific mutation of their cell line of interest).[10]

  • Appropriate culture medium (e.g., RPMI 1640 or DMEM).[10]

  • Fetal Bovine Serum (FBS).[10]

  • Penicillin-Streptomycin solution.

  • Trypsin-EDTA.

  • Phosphate-Buffered Saline (PBS).

  • Cell culture flasks and plates.

  • Humidified incubator (37°C, 5% CO2).

Protocol:

  • Culture cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[10]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[10]

  • Passage cells upon reaching 80-90% confluency.

  • Wash cells with PBS, detach with Trypsin-EDTA, and neutralize with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

  • Regularly test for mycoplasma contamination.[10]

Cell Viability Assay (MTS/CellTiter-Glo®)

Objective: To determine the dose-dependent effect of this compound on the viability of chondrosarcoma cells and to calculate the IC50 value.

Materials:

  • Chondrosarcoma cells.

  • This compound stock solution (in DMSO).

  • 96-well clear or opaque-walled microplates.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plate reader (absorbance or luminescence).

Protocol:

  • Seed 1,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[11]

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%.

  • Replace the medium in each well with the medium containing different concentrations of the inhibitor. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.[11][12]

  • For MTS assay, add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

  • For CellTiter-Glo® assay, add the reagent to each well, mix, and measure luminescence.

  • Calculate cell viability as a percentage relative to the vehicle control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2-Hydroxyglutarate (2-HG) Measurement Assay

Objective: To quantify the intracellular levels of 2-HG in response to this compound treatment.

Materials:

  • Treated and untreated chondrosarcoma cells.

  • Metabolite extraction buffer (e.g., 80% methanol).

  • 2-HG Assay Kit (colorimetric or fluorometric).

  • Plate reader.

  • Protein quantification assay (e.g., BCA).

Protocol:

  • Treat cells with this compound at various concentrations for 48-72 hours.

  • Harvest cells and perform metabolite extraction using ice-cold 80% methanol.

  • Centrifuge to pellet cell debris and collect the supernatant.

  • Dry the supernatant and resuspend in the assay buffer provided with the 2-HG kit.

  • Perform the 2-HG assay according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence.

  • Normalize the 2-HG levels to the total protein concentration of the cell lysate.

Apoptosis Assay (Annexin V/PI Staining or Caspase-Glo® 3/7 Assay)

Objective: To assess whether this compound induces apoptosis in chondrosarcoma cells.

Materials:

  • Treated and untreated chondrosarcoma cells.

  • Annexin V-FITC Apoptosis Detection Kit or Caspase-Glo® 3/7 Assay kit.

  • Flow cytometer or luminometer.

Protocol (Annexin V/PI Staining):

  • Treat cells with this compound at 1x and 2x IC50 concentrations for 24-48 hours.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS and resuspend in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cells.[13]

  • Incubate in the dark for 15 minutes at room temperature.[13]

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.[13]

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated chondrosarcoma cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Protein quantification assay (BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p21, anti-p27, anti-β-actin or anti-α-tubulin).[3]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse cells in RIPA buffer and quantify protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Use a loading control (β-actin or α-tubulin) to ensure equal protein loading.[3]

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the utility of this compound as a targeted therapy for chondrosarcomas harboring the IDH2 R140Q mutation. By leveraging the insights from studies on similar selective inhibitors, researchers can effectively design experiments to elucidate the mechanism of action and therapeutic potential of this novel compound. Careful execution of these protocols will generate robust and reproducible data, contributing to the development of new treatment strategies for this challenging disease.

References

Application Notes and Protocols for Studying Metabolic Reprogramming in Cholangiocarcinoma Using Idh2R140Q-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective inhibitor, Idh2R140Q-IN-2, to investigate metabolic reprogramming in cholangiocarcinoma (CCA) harboring the IDH2 R140Q mutation. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for key assays.

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are found in a subset of intrahepatic cholangiocarcinomas.[1] This gain-of-function mutation endows the IDH2 enzyme with the neomorphic ability to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2HG).[2][3] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, leading to widespread epigenetic alterations and a profound reprogramming of cellular metabolism to support tumor growth.[4][5]

This compound is a potent and selective inhibitor of the IDH2 R140Q mutant enzyme.[6] By specifically targeting this mutant, this compound reduces the production of 2-HG, offering a powerful tool to dissect the metabolic dependencies of IDH2-mutant cholangiocarcinoma and to evaluate a potential therapeutic strategy. These notes will guide researchers in using this inhibitor to study the reversal of metabolic reprogramming in a relevant cellular context.

Quantitative Data Summary

The following tables summarize key quantitative parameters of this compound and the expected effects of IDH2 inhibition on cholangiocarcinoma cells based on available data for IDH2 inhibitors in various cancer models.

Table 1: Potency of this compound [6]

Parameter Value Cell Line
IC₅₀ (IDH2 R140Q enzyme) 29 nM -

| IC₅₀ (2-HG production) | 10 nM | TF-1 (erythroleukemia) |

Table 2: Expected Metabolic Effects of this compound in IDH2 R140Q-mutant Cholangiocarcinoma Cells

Metabolic Parameter Expected Change with this compound Treatment Rationale
Intracellular D-2-Hydroxyglutarate (2-HG) Significant Decrease Direct inhibition of the mutant IDH2 R140Q enzyme.
Glycolysis (ECAR) Potential Decrease Reversal of the Warburg effect, which can be promoted by IDH mutations.
Oxidative Phosphorylation (OCR) Potential Increase Restoration of normal mitochondrial function and TCA cycle activity.
Glutamine Metabolism Altered IDH mutations can affect glutamine utilization for anaplerosis and reductive carboxylation.

| Lipid Synthesis | Potential Decrease | IDH mutations can impact the supply of precursors for lipid synthesis. |

Signaling and Metabolic Pathways

The IDH2 R140Q mutation initiates a cascade of events that leads to metabolic reprogramming and tumorigenesis. The following diagram illustrates the central role of mutant IDH2 and the mechanism of action for this compound.

IDH2_Metabolic_Reprogramming cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT NADP+ -> NADPH aKG α-Ketoglutarate IDH2_R140Q Mutant IDH2 R140Q aKG->IDH2_R140Q NADPH -> NADP+ TCA_Cycle TCA Cycle aKG->TCA_Cycle IDH2_WT->aKG D2HG D-2-Hydroxyglutarate (Oncometabolite) IDH2_R140Q->D2HG aKG_Dep_Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET, JHDM) D2HG->aKG_Dep_Dioxygenases Inhibition Epigenetic_Alterations Epigenetic Alterations (DNA & Histone Hypermethylation) Altered_Gene_Expression Altered Gene Expression Epigenetic_Alterations->Altered_Gene_Expression Metabolic_Reprogramming Metabolic Reprogramming (e.g., Warburg Effect, Altered Glutamine Metabolism) Altered_Gene_Expression->Metabolic_Reprogramming Tumor_Growth Tumor Growth and Survival Metabolic_Reprogramming->Tumor_Growth Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->IDH2_R140Q Inhibition

Caption: IDH2 R140Q mutation leads to metabolic reprogramming in cholangiocarcinoma.

Experimental Protocols

Generation of an IDH2 R140Q-mutant Cholangiocarcinoma Cell Line

As there are no commercially available human cholangiocarcinoma cell lines with an endogenous IDH2 R140Q mutation, it is necessary to engineer a suitable cell line. This can be achieved through CRISPR/Cas9-mediated knock-in or lentiviral transduction.

Option A: CRISPR/Cas9-Mediated Knock-in

This method introduces the R140Q mutation at the endogenous IDH2 locus.

  • Cell Line Selection: Choose a well-characterized human cholangiocarcinoma cell line (e.g., HuCCT1, TFK-1).

  • gRNA Design: Design a guide RNA targeting the region of the IDH2 gene corresponding to Arginine 140.

  • Donor Template: Synthesize a single-stranded oligodeoxynucleotide (ssODN) donor template containing the G>A point mutation that results in the R140Q amino acid change, along with silent mutations to prevent re-cutting by Cas9.

  • Transfection: Co-transfect the chosen cholangiocarcinoma cell line with a plasmid expressing Cas9 and the designed gRNA, along with the ssODN donor template.

  • Selection and Validation: Select single-cell clones and screen for the desired knock-in mutation by PCR and Sanger sequencing.

Option B: Lentiviral Transduction

This method involves the stable overexpression of the IDH2 R140Q mutant protein.

  • Lentiviral Construct: Clone the full-length human IDH2 cDNA with the R140Q mutation into a lentiviral expression vector.

  • Virus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids to produce lentiviral particles.

  • Transduction: Transduce the target cholangiocarcinoma cell line with the collected lentiviral particles in the presence of polybrene.

  • Selection: Select for stably transduced cells using an appropriate antibiotic resistance marker included in the lentiviral vector.

  • Validation: Confirm the expression of the mutant IDH2 R140Q protein by Western blot.

Experimental_Workflow start Start cell_line Select Cholangiocarcinoma Cell Line start->cell_line engineer Engineer IDH2 R140Q Mutation (CRISPR or Lentivirus) cell_line->engineer validate Validate Mutant Cell Line (Sequencing, Western Blot) engineer->validate culture Culture Wild-Type and Mutant Cell Lines validate->culture treat Treat with this compound (Dose-Response and Time-Course) culture->treat assays Perform Downstream Assays treat->assays viability Cell Viability Assay assays->viability d2hg 2-HG Measurement assays->d2hg metabolomics Metabolomics (LC-MS) assays->metabolomics seahorse Seahorse Assay (OCR/ECAR) assays->seahorse data_analysis Data Analysis and Interpretation viability->data_analysis d2hg->data_analysis metabolomics->data_analysis seahorse->data_analysis

Caption: Workflow for studying metabolic reprogramming with this compound.

Cell Viability Assay

This protocol determines the effect of this compound on the proliferation of IDH2 R140Q-mutant cholangiocarcinoma cells.

  • Materials:

    • IDH2 R140Q-mutant and wild-type cholangiocarcinoma cells

    • 96-well cell culture plates

    • Complete culture medium

    • This compound stock solution (in DMSO)

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the plates for 72 hours.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Measurement of Intracellular D-2-Hydroxyglutarate (2-HG)

This protocol quantifies the oncometabolite 2-HG in response to treatment with this compound.

  • Materials:

    • IDH2 R140Q-mutant and wild-type cholangiocarcinoma cells

    • 6-well cell culture plates

    • This compound

    • Ice-cold 80% methanol

    • LC-MS/MS system or a commercial 2-HG assay kit

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Treat the cells with this compound at a concentration of 10-100 nM for 24-48 hours. Include a vehicle control.

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well and incubate at -80°C for 15 minutes.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Centrifuge at high speed to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

    • Analyze the 2-HG levels using LC-MS/MS or a colorimetric/fluorometric assay kit following the manufacturer's protocol.

Untargeted Metabolomics using LC-MS

This protocol provides a global view of the metabolic changes induced by this compound.

  • Materials:

    • IDH2 R140Q-mutant and wild-type cholangiocarcinoma cells

    • 6-well or 10 cm plates

    • This compound

    • Metabolite extraction buffer (e.g., 80% methanol)

    • LC-MS system

  • Procedure:

    • Culture and treat cells as described for the 2-HG measurement protocol.

    • Perform metabolite extraction as described above.

    • Dry the metabolite extracts under a vacuum.

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Perform data analysis to identify and quantify metabolites that are significantly altered upon treatment with this compound.

Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration and glycolysis to assess the bioenergetic profile of the cells.

  • Materials:

    • IDH2 R140Q-mutant and wild-type cholangiocarcinoma cells

    • Seahorse XF96 cell culture microplates

    • Seahorse XF Calibrant

    • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

    • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

    • This compound

  • Procedure:

    • Seed cells in a Seahorse XF96 plate and allow them to form a monolayer.

    • Treat the cells with this compound for the desired duration (e.g., 24 hours).

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.

    • On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO₂ incubator for 1 hour.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

    • Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine key parameters of mitochondrial function and glycolysis.

Conclusion

The use of this compound provides a targeted approach to investigate the profound metabolic alterations driven by the IDH2 R140Q mutation in cholangiocarcinoma. The protocols outlined in these application notes offer a robust framework for researchers to elucidate the mechanisms of metabolic reprogramming and to evaluate the potential of IDH2 inhibition as a therapeutic strategy for this challenging cancer. By combining cellular engineering with advanced metabolic and bioenergetic assays, a deeper understanding of the metabolic vulnerabilities of IDH2-mutant cholangiocarcinoma can be achieved.

References

Application Notes and Protocols: Assessing Downstream Effects of Idh2R140Q-IN-2 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are frequently observed in several cancers, including acute myeloid leukemia (AML). This mutation confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic and metabolic alterations that drive oncogenesis.[1] Idh2R140Q-IN-2 is a potent and orally active inhibitor of the IDH2 R140Q mutant, which reduces 2-HG production. Understanding the downstream effects of this inhibitor is crucial for evaluating its therapeutic efficacy.

These application notes provide a detailed protocol for utilizing Western blotting to assess the downstream molecular effects of this compound treatment, focusing on key signaling pathways implicated in IDH2-mutant cancers: the STAT3/5 and NF-κB pathways.

Signaling Pathways and Experimental Workflow

The Idh2R140Q mutation leads to the production of 2-HG, which influences downstream signaling pathways, including the STAT and NF-κB pathways, promoting cell proliferation and survival. This compound inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and subsequent modulation of these signaling cascades.

Idh2R140Q Idh2R140Q Two_HG 2-Hydroxyglutarate (2-HG) Idh2R140Q->Two_HG produces STAT_Pathway STAT3/5 Pathway Two_HG->STAT_Pathway activates NFkB_Pathway NF-κB Pathway Two_HG->NFkB_Pathway activates Idh2_Inhibitor This compound Idh2_Inhibitor->Idh2R140Q inhibits Proliferation Cell Proliferation & Survival STAT_Pathway->Proliferation NFkB_Pathway->Proliferation

Caption: Idh2R140Q Downstream Signaling Pathway.

The following diagram outlines the experimental workflow for assessing the downstream effects of this compound using Western blotting.

Cell_Culture Cell Culture (e.g., TF-1 R140Q) Treatment Treatment with This compound Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western Blot Experimental Workflow.

Quantitative Data Summary

The following tables summarize expected quantitative changes in downstream signaling proteins following treatment with an IDH2 R140Q inhibitor. Data is based on studies using the similar inhibitor AGI-6780, as specific quantitative data for this compound is not yet widely published. Results are expressed as relative protein expression normalized to a loading control (e.g., GAPDH or β-actin).

Table 1: Effect of IDH2 R140Q Inhibition on STAT Pathway Phosphorylation

Target ProteinTreatment GroupRelative Expression (Fold Change vs. Untreated)Reference
p-STAT3 (Tyr705)Untreated Control1.0[1][2]
This compoundDecreased[1]
Total STAT3Untreated Control1.0[1][2]
This compoundNo significant change[1]
p-STAT5 (Tyr694)Untreated Control1.0[1][2]
This compoundDecreased[1]
Total STAT5Untreated Control1.0[1][2]
This compoundNo significant change[1]

Table 2: Expected Effect of IDH2 R140Q Inhibition on NF-κB Pathway Activation

Target ProteinTreatment GroupExpected Relative Expression (Fold Change vs. Untreated)Rationale/Reference
p-p65 (Ser536)Untreated Control1.0IDH mutations can activate NF-κB signaling.[3]
This compoundExpected to DecreaseInhibition of upstream signaling is expected to reduce p65 phosphorylation.
Total p65Untreated Control1.0[4]
This compoundNo significant change expected[4]
p-IκBα (Ser32)Untreated Control1.0Phosphorylation of IκBα leads to its degradation and NF-κB activation.[4][5]
This compoundExpected to DecreaseReduced IKK activity downstream of IDH2 inhibition would decrease IκBα phosphorylation.
Total IκBαUntreated Control1.0[4]
This compoundExpected to IncreaseDecreased phosphorylation prevents degradation.[4][5]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Use a cell line endogenously expressing or engineered to express the IDH2 R140Q mutation (e.g., TF-1 erythroleukemia cells).

  • Culture Conditions: Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 2 ng/mL GM-CSF for TF-1 cells) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed cells at a density of 0.5 x 10⁶ cells/mL. Treat cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for various time points (e.g., 24, 48, 72 hours).

Cell Lysis and Protein Quantification
  • Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Incubation: Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the protein lysate.

  • Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibodies (see Table 3) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein to the intensity of the loading control.

Table 3: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinHost SpeciesRecommended DilutionSupplier (Example)
p-STAT3 (Tyr705)Rabbit1:1000Cell Signaling Technology
Total STAT3Mouse1:1000Cell Signaling Technology
p-STAT5 (Tyr694)Rabbit1:1000Cell Signaling Technology
Total STAT5Rabbit1:1000Cell Signaling Technology
p-p65 (Ser536)Rabbit1:1000Cell Signaling Technology
Total p65Rabbit1:1000Cell Signaling Technology
p-IκBα (Ser32)Rabbit1:1000Cell Signaling Technology
Total IκBαMouse1:1000Cell Signaling Technology
GAPDHRabbit1:2500Cell Signaling Technology
β-actinMouse1:5000Sigma-Aldrich

References

Application Notes and Protocols for Idh2R140Q-IN-2 in Primary AML Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML patients harbors mutations in the isocitrate dehydrogenase 2 (IDH2) gene, with the R140Q substitution being one of the most common. This mutation confers a neomorphic enzymatic activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, resulting in epigenetic dysregulation and a block in hematopoietic differentiation.[2]

Idh2R140Q-IN-2 is a potent and selective inhibitor of the mutant IDH2 R140Q enzyme.[3] By specifically targeting the mutated protein, this compound blocks the production of 2-HG, thereby restoring normal epigenetic regulation and inducing the differentiation of leukemic blasts into mature myeloid cells. These application notes provide detailed protocols for utilizing this compound to induce differentiation in primary AML cells, along with expected outcomes and data presentation guidelines.

Data Presentation

The efficacy of this compound and similar selective IDH2 R140Q inhibitors has been demonstrated through the inhibition of 2-HG production and the induction of cellular differentiation.

Table 1: In Vitro Inhibitory Activity of Selective IDH2 R140Q Inhibitors

CompoundTargetIC50 (nM)Cell LineReference
This compoundIDH2 R140Q29N/A (Enzymatic Assay)[3]
This compound2-HG Production10TF-1 (IDH2 R140Q)[3]
CP-17IDH2 R140Q40.75N/A (Enzymatic Assay)[1][2]
CP-172-HG Production141.4TF-1 (IDH2 R140Q)

Table 2: Representative Data on Differentiation of Primary AML Cells with a Selective IDH2 R140Q Inhibitor (Enasidenib/AG-221)

Note: Data for the clinically approved and well-characterized IDH2 R140Q inhibitor Enasidenib (AG-221) is presented here as a surrogate for the expected effects of this compound on primary AML cells, given their shared mechanism of action.

Treatment Group% CD11b+ Cells% CD14+ Cells% CD15+ Cells
Vehicle ControlBaselineBaselineBaseline
Enasidenib (1 µM)IncreasedIncreasedIncreased

In preclinical studies, treatment of primary human IDH2-mutant AML cells with selective inhibitors led to a notable increase in the expression of myeloid differentiation markers such as CD11b, CD14, and CD15.

Signaling Pathway and Mechanism of Action

The primary mechanism of this compound involves the selective inhibition of the mutant IDH2 R140Q enzyme, leading to a reduction in the oncometabolite 2-HG. This alleviates the inhibition of α-KG-dependent dioxygenases, including TET enzymes and histone demethylases, thereby reversing the epigenetic block and promoting myeloid differentiation.

IDH2_R140Q_Inhibitor_Pathway Mechanism of Action of this compound cluster_0 Normal Hematopoiesis cluster_1 AML with IDH2 R140Q Mutation cluster_2 Treatment with this compound Isocitrate Isocitrate IDH2_WT IDH2 (Wild-Type) Isocitrate->IDH2_WT alpha-KG alpha-KG Epigenetic_Regulation Normal Epigenetic Regulation alpha-KG->Epigenetic_Regulation IDH2_WT->alpha-KG Differentiation Myeloid Differentiation Epigenetic_Regulation->Differentiation IDH2_R140Q IDH2 R140Q (Mutant) 2-HG 2-Hydroxyglutarate (Oncometabolite) IDH2_R140Q->2-HG Epigenetic_Dysregulation Epigenetic Dysregulation (Hypermethylation) 2-HG->Epigenetic_Dysregulation Inhibits Demethylases Restored_Regulation Restored Epigenetic Regulation Differentiation_Block Differentiation Block Epigenetic_Dysregulation->Differentiation_Block alpha-KG_mut alpha-KG alpha-KG_mut->IDH2_R140Q Inhibitor This compound Inhibitor->IDH2_R140Q Inhibits Induced_Differentiation Induced Myeloid Differentiation Restored_Regulation->Induced_Differentiation

Caption: Signaling pathway of IDH2 R140Q mutation and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Culture of Primary Human AML Cells

This protocol describes the thawing and maintenance of primary human AML cells, which can be obtained from patient bone marrow or peripheral blood.

Materials:

  • Cryopreserved primary human AML cells (CD34+ selected, if desired)

  • IMDM or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Human cytokine cocktail (e.g., SCF, TPO, FLT3L, IL-3, IL-6)

  • Penicillin-Streptomycin solution

  • DNase I

  • Phosphate Buffered Saline (PBS)

  • Ficoll-Paque PLUS

  • Sterile conical tubes (15 mL and 50 mL)

  • Cell culture flasks or plates

  • Water bath at 37°C

  • Centrifuge

Procedure:

  • Preparation of Complete Medium: Prepare complete culture medium by supplementing IMDM or RPMI-1640 with 20% FBS, 1% Penicillin-Streptomycin, and a human cytokine cocktail at recommended concentrations.

  • Thawing of Cryopreserved Cells: a. Rapidly thaw the vial of cryopreserved primary AML cells in a 37°C water bath. b. Just before the last ice crystal melts, transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete medium with DNase I (100 U/mL) to prevent clumping. c. Centrifuge at 300 x g for 10 minutes at room temperature. d. Carefully aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete medium.

  • Cell Counting and Viability: a. Take an aliquot of the cell suspension and determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

  • Cell Culture: a. Seed the cells at a density of 0.5 - 1 x 10^6 cells/mL in a cell culture flask or plate. b. Incubate at 37°C in a humidified atmosphere with 5% CO2. c. Change the medium every 2-3 days by centrifuging the cells and resuspending them in fresh complete medium.

Protocol 2: Induction of Differentiation with this compound

This protocol outlines the treatment of primary AML cells with this compound to induce differentiation.

Materials:

  • Cultured primary AML cells (from Protocol 1)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Complete culture medium

  • Cell culture plates (24- or 48-well)

Procedure:

  • Cell Seeding: Seed the primary AML cells in a 24- or 48-well plate at a density of 0.5 x 10^6 cells/mL in complete culture medium.

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). b. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used. c. Add the diluted inhibitor or vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for 7-14 days at 37°C and 5% CO2. Monitor the cells for morphological changes indicative of differentiation (e.g., increased size, granularity, and nuclear condensation) every 2-3 days.

  • Medium Change: Replenish the medium with fresh medium containing the inhibitor or vehicle control every 3-4 days.

Protocol 3: Assessment of Myeloid Differentiation by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the expression of cell surface markers associated with myeloid differentiation.

Materials:

  • Treated primary AML cells (from Protocol 2)

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies against human CD11b, CD14, CD15, and an appropriate isotype control.

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) for viability staining.

  • FACS tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells from each well and transfer them to FACS tubes.

  • Washing: Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Antibody Staining: a. Resuspend the cell pellet in 100 µL of FACS buffer. b. Add the fluorochrome-conjugated antibodies at the manufacturer's recommended concentrations. c. Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Viability Staining: Resuspend the cells in 200-500 µL of FACS buffer containing a viability dye (e.g., 7-AAD or PI).

  • Flow Cytometry Analysis: a. Acquire the samples on a flow cytometer. b. Gate on the viable, single-cell population. c. Analyze the percentage of cells positive for CD11b, CD14, and CD15 in the treated and control groups.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in inducing differentiation of primary AML cells.

Experimental_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Isolate_Cells Isolate Primary AML Cells (Bone Marrow/Peripheral Blood) Culture_Cells Culture and Expand Cells Isolate_Cells->Culture_Cells Seed_Plate Seed Cells in Multi-well Plate Culture_Cells->Seed_Plate Add_Inhibitor Add this compound (and Vehicle Control) Seed_Plate->Add_Inhibitor Incubate Incubate for 7-14 Days Add_Inhibitor->Incubate Harvest_Cells Harvest Cells Incubate->Harvest_Cells Stain_Markers Stain for Differentiation Markers (CD11b, CD14, CD15) Harvest_Cells->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry Data_Analysis Quantify % Differentiated Cells Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for assessing this compound-induced differentiation.

Conclusion

This compound represents a promising therapeutic agent for the treatment of AML harboring the IDH2 R140Q mutation. Its targeted mechanism of action, which leads to the induction of cellular differentiation, offers a novel approach to cancer therapy. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to effectively utilize and evaluate this compound in primary AML cell models. Careful adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of targeted therapies for AML.

References

Application Notes & Protocols: Establishing an Idh2R140Q-IN-2 Resistant Cell Line Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Somatic mutations in the isocitrate dehydrogenase 2 (IDH2) gene, particularly the R140Q variant, are key drivers in several cancers, including acute myeloid leukemia (AML).[1][2] These mutations confer a neomorphic enzyme activity, converting α-ketoglutarate (α-KG) to the oncometabolite R-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG disrupts epigenetic regulation and blocks cellular differentiation, promoting tumorigenesis.[2]

Targeted inhibitors, such as Enasidenib (AG-221), have been developed to selectively block mutant IDH2 activity, reduce 2-HG levels, and induce differentiation in cancer cells.[1][3] However, as with many targeted therapies, the development of drug resistance is a significant clinical challenge.[1][4] Understanding the mechanisms of resistance is crucial for developing next-generation inhibitors and combination therapies.

This document provides a detailed protocol for establishing and characterizing a cell line model of resistance to a selective IDH2 R140Q inhibitor, referred to here as Idh2R140Q-IN-2. The protocol uses a gradual dose-escalation method, which mimics the clinical development of acquired resistance.[5][6]

Part 1: Baseline Characterization of Parental Cell Line

This section outlines the initial steps required to characterize the sensitivity of the parental cell line to the IDH2 inhibitor. The TF-1 erythroleukemia cell line, engineered to express the IDH2 R140Q mutation, is a recommended and well-characterized model for this purpose.[7]

Protocol 1.1: Determination of IC50 in Parental IDH2 R140Q Cells

The half-maximal inhibitory concentration (IC50) is a critical baseline measurement for determining the starting concentration for resistance induction.[8]

Materials:

  • IDH2 R140Q-mutant TF-1 cells (e.g., ATCC CRL-2003IG™)

  • Complete growth medium: RPMI-1640, 10% FBS, 2 ng/mL recombinant human GM-CSF

  • This compound inhibitor (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CCK-8, MTT)

  • Microplate reader

Methodology:

  • Cell Seeding: Culture IDH2 R140Q TF-1 cells to a logarithmic growth phase (approx. 80% confluence). Harvest and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[5][8]

  • Incubation: Incubate the plates overnight at 37°C and 5% CO₂ to allow cells to adhere and stabilize.[8]

  • Drug Treatment: Prepare a serial dilution of this compound in complete growth medium. Replace the existing medium with 100 µL of medium containing the various drug concentrations. Include a DMSO-only vehicle control.

  • Incubation: Incubate the treated cells for a defined period, typically 48-72 hours, at 37°C and 5% CO₂.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CCK-8) to each well and incubate for 2-4 hours.[8] Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve with inhibitor concentration on the x-axis and percent viability on the y-axis to determine the IC50 value.

Part 2: Generation of the Resistant Cell Line

The most common method for developing drug-resistant cell lines is the continuous exposure to gradually increasing concentrations of the drug.[6][9] This process selects for cells that can survive and proliferate under drug pressure.

Protocol 2.1: Stepwise Dose-Escalation

Materials:

  • Parental IDH2 R140Q TF-1 cells

  • Complete growth medium

  • This compound inhibitor

  • Cell culture flasks (T-25 or T-75)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Methodology:

  • Initial Exposure: Begin by culturing the parental cells in complete growth medium containing this compound at a starting concentration equal to the IC20 or half the determined IC50.[5][9]

  • Monitoring and Passaging: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells recover and reach 70-80% confluence, passage them into a new flask with fresh medium containing the same drug concentration.[9]

  • Dose Escalation: Once the cells demonstrate stable growth at a given concentration (i.e., consistent doubling time), increase the drug concentration by a factor of 1.5 to 2.0.[6]

  • Iterative Process: Repeat the cycle of monitoring, passaging, and dose escalation. This is a lengthy process that can take several months.

  • Cryopreservation: At each successful dose escalation step, cryopreserve a stock of cells. This provides a backup and allows for later comparison of cells at different stages of resistance.[5][9]

  • Establishing the Final Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[6] The resulting cell population is considered the resistant cell line.

G cluster_setup Phase 1: Setup & Baseline cluster_induction Phase 2: Resistance Induction (Months) cluster_validation Phase 3: Validation A Culture Parental IDH2-R140Q Cells B Determine Baseline IC50 (Protocol 1.1) A->B C Expose cells to low-dose inhibitor (e.g., IC20) B->C D Monitor cell recovery & passage C->D Repeat until confluent E Gradually increase inhibitor concentration D->E Repeat until confluent E->D Repeat until confluent F Cryopreserve stocks at each step E->F G Confirm Resistance: Re-determine IC50 F->G H Characterize Resistant Line (Protocol 3.1 - 3.3) G->H

Caption: Workflow for generating an inhibitor-resistant cell line.

Part 3: Characterization of the Resistant Cell Line

Once a resistant cell line is established, it is essential to confirm the resistant phenotype and investigate the underlying molecular mechanisms.

Protocol 3.1: Validation of Resistant Phenotype
  • IC50 Re-determination: Using Protocol 1.1, determine the IC50 of the newly established resistant cell line and compare it to the parental line. A significant fold-increase confirms resistance.

  • Stability Test: Culture the resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-determine the IC50. This test assesses whether the resistance phenotype is stable or transient.[8]

Protocol 3.2: Analysis of 2-HG Production

A key question is whether resistance is mediated by the restoration of 2-HG production despite the presence of the inhibitor.

Materials:

  • Parental and resistant IDH2 R140Q cells

  • This compound inhibitor

  • LC-MS/MS system for metabolite analysis

Methodology:

  • Culture both parental and resistant cells with and without the inhibitor (at their respective IC50 concentrations) for 24-48 hours.

  • Harvest both the cell pellets and the culture medium.

  • Perform metabolite extraction from the samples.

  • Quantify the levels of 2-HG using a targeted LC-MS/MS assay. Compare the levels between the different conditions.

Protocol 3.3: Investigation of Resistance Mechanisms

Resistance to IDH2 inhibitors can arise from several mechanisms.[10]

Methodology:

  • Genomic Analysis:

    • Sanger/NGS Sequencing: Extract genomic DNA from both parental and resistant cells. Sequence the coding regions of IDH1 and IDH2 to identify potential second-site mutations (e.g., at the dimer interface) or isoform-switching mutations.[11][12]

    • Targeted Gene Panel Sequencing: Analyze genes in key signaling pathways associated with resistance, such as the receptor tyrosine kinase (RTK) pathway (NRAS, KRAS, PTPN11, FLT3).[1]

  • Signaling Pathway Analysis:

    • Western Blotting: Prepare protein lysates from parental and resistant cells. Use antibodies to probe for the phosphorylation status (activation) of key proteins in pathways like PI3K/AKT and MAPK/ERK to determine if these pro-survival pathways are upregulated in the resistant line.[13]

Data Presentation and Expected Results

Quantitative data should be organized into tables for clear comparison.

Table 1: Inhibitor Sensitivity Profile

Cell Line IC50 of this compound (nM) Fold Resistance
Parental IDH2 R140Q Value from Protocol 1.1 1.0

| Resistant IDH2 R140Q | Value from Protocol 3.1 | >10 |

Table 2: 2-HG Production Analysis

Cell Line Treatment Intracellular 2-HG (relative units)
Parental Vehicle (DMSO) High
Parental Inhibitor (IC50) Low
Resistant Vehicle (DMSO) High

| Resistant | Inhibitor (IC50) | High or Low (Mechanism dependent) |

Table 3: Summary of Molecular Characterization

Feature Parental Line Resistant Line Implication
IDH2 Sequence R140Q R140Q + e.g., Q316E in trans Inhibitor binding disrupted[11]
IDH1 Sequence Wild-type e.g., R132C mutation Isoform switching[1][10]
RTK Pathway Status Wild-type e.g., Activating NRAS mutation Bypass signaling activated[1]

| p-AKT Levels | Low | High | Pro-survival pathway activation[13] |

Signaling Pathways and Resistance Mechanisms

The following diagram illustrates the primary mechanism of action of the IDH2 R140Q mutation and the key pathways that can be altered to confer resistance to targeted inhibitors.

G cluster_pathway IDH2-R140Q Signaling & Inhibition cluster_resistance Mechanisms of Acquired Resistance alphaKG α-Ketoglutarate IDH2_mut IDH2-R140Q alphaKG->IDH2_mut Neomorphic Activity twoHG 2-Hydroxyglutarate (Oncometabolite) Epigenetics Epigenetic Dysregulation (Histone/DNA Hypermethylation) twoHG->Epigenetics Inhibition of α-KG-dependent dioxygenases IDH2_mut->twoHG DiffBlock Differentiation Block Epigenetics->DiffBlock Leukemogenesis Leukemogenesis DiffBlock->Leukemogenesis Inhibitor This compound Inhibitor->IDH2_mut Allosteric Inhibition SecondSite Second-site IDH2 Mutation (e.g., Q316E) SecondSite->IDH2_mut Prevents inhibitor binding IsoformSwitch IDH1 Mutation (Isoform Switching) IsoformSwitch->twoHG Alternative 2-HG Production RTK RTK Pathway Activation (NRAS, FLT3, etc.) Bypass Pro-survival Signaling (PI3K/AKT, MAPK) RTK->Bypass Bypass->Leukemogenesis Bypasses dependency on 2-HG

Caption: IDH2-R140Q pathway and mechanisms of inhibitor resistance.

References

Application Notes and Protocols: Confirming Target Engagement of Idh2R140Q-IN-2 using Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the direct binding of a compound to its protein target within the complex environment of a living cell. This technique relies on the principle that ligand binding typically increases the thermal stability of the target protein. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. By quantifying the amount of soluble target protein at different temperatures, a thermal denaturation curve can be generated. A shift in this curve in the presence of a compound provides strong evidence of target engagement.

This document provides a detailed protocol for utilizing CETSA to confirm the engagement of a putative inhibitor, Idh2R140Q-IN-2 , with its intended target, the mutant isocitrate dehydrogenase 2 enzyme (IDH2-R140Q). The R140Q mutation in IDH2 confers a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in the pathogenesis of certain cancers, including acute myeloid leukemia (AML).[1] Therefore, confirming that a small molecule directly binds to and stabilizes the mutant IDH2 protein is a critical step in its development as a potential therapeutic agent.

Signaling Pathway of Mutant IDH2 (R140Q)

The IDH2 R140Q mutation is a gain-of-function mutation that alters the enzyme's catalytic activity. Instead of converting isocitrate to α-ketoglutarate (α-KG), the mutant enzyme primarily converts α-KG to 2-hydroxyglutarate (2-HG).[1] The accumulation of this oncometabolite competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic changes and a block in cellular differentiation.[2] Furthermore, the altered signaling environment in IDH2-mutant cells can include increased sensitivity to inflammatory signals like IL-1β through NF-κB signaling and constitutive activation of pathways such as STAT3/5 phosphorylation, promoting cell proliferation and survival.[3][4]

IDH2R140Q_Signaling_Pathway cluster_Metabolism Metabolic Shift cluster_Epigenetics Epigenetic Dysregulation cluster_Signaling Altered Signaling cluster_Outcome Cellular Outcome Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH2 TwoHG 2-Hydroxyglutarate (Oncometabolite) aKG->TwoHG Mutant IDH2 (R140Q) Idh2R140Q_IN_2 This compound TET2 TET Demethylases TwoHG->TET2 JHDM Histone Demethylases TwoHG->JHDM DNA_Hypermethylation DNA Hypermethylation TET2->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation JHDM->Histone_Hypermethylation Prevents Diff_Block Differentiation Block DNA_Hypermethylation->Diff_Block Histone_Hypermethylation->Diff_Block STAT STAT3/5 Phosphorylation Proliferation Cell Proliferation & Survival STAT->Proliferation NFkB NF-κB Signaling NFkB->Proliferation Leukemogenesis Leukemogenesis Proliferation->Leukemogenesis Diff_Block->Leukemogenesis Idh2R140Q_IN_2->TwoHG

Caption: IDH2-R140Q signaling pathway and point of inhibition.

Experimental Workflow for CETSA

The general workflow for performing a Cellular Thermal Shift Assay involves treating cells with the compound of interest, subjecting them to a heat challenge across a temperature gradient, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction.[5]

CETSA_Workflow cluster_setup 1. Experiment Setup cluster_heating 2. Thermal Challenge cluster_lysis 3. Protein Extraction cluster_analysis 4. Quantification & Analysis arrow arrow cell_culture Culture cells expressing IDH2-R140Q compound_treatment Treat cells with Vehicle (DMSO) or this compound cell_culture->compound_treatment aliquot Aliquot cell suspension into PCR tubes compound_treatment->aliquot heat_shock Heat samples across a temperature gradient (e.g., 40-70°C) for 3 min aliquot->heat_shock freeze_thaw Lyse cells by repeated freeze-thaw cycles heat_shock->freeze_thaw centrifugation Centrifuge to pellet aggregated proteins freeze_thaw->centrifugation supernatant_collection Collect supernatant (soluble protein fraction) centrifugation->supernatant_collection sds_page SDS-PAGE supernatant_collection->sds_page western_blot Western Blot (anti-IDH2 antibody) sds_page->western_blot quantification Densitometry Analysis western_blot->quantification data_plotting Plot Melt Curves & Determine Tagg Shift quantification->data_plotting

Caption: General experimental workflow for CETSA.

Detailed Experimental Protocols

A. Cell Culture and Compound Treatment
  • Cell Line: Use a human cell line endogenously expressing the IDH2 R140Q mutation (e.g., TF-1 erythroleukemia cells with engineered expression) or a cell line stably overexpressing a tagged version of IDH2 R140Q.

  • Culture Conditions: Culture cells to approximately 80% confluency under standard conditions (e.g., 37°C, 5% CO2) in the appropriate growth medium.

  • Harvesting: Harvest cells and determine cell density. A minimum of 1-2 x 10^6 cells are typically required for each temperature point per condition.[6]

  • Compound Incubation: Resuspend the cell pellet in fresh media. Divide the cell suspension into two main groups: a vehicle control (e.g., 0.1% DMSO) and the experimental group.

  • Treatment: Add this compound to the experimental group to the desired final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the vehicle control group.

  • Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 1-3 hours) to allow for compound uptake and target binding.[6]

B. Heat Shock and Lysis
  • Aliquoting: After incubation, aliquot 100 µL of the cell suspension from each treatment group into a series of 0.2 mL PCR tubes, one for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples for 3 minutes at temperatures ranging from 40°C to 70°C in 2-3°C increments. Immediately after the heat challenge, cool the samples to 4°C for 3 minutes.[7][8]

  • Cell Lysis: Lyse the cells by subjecting the PCR tubes to three rapid freeze-thaw cycles. This involves freezing in liquid nitrogen for 3 minutes followed by thawing at 25°C for 3 minutes, with brief vortexing after each thaw.[9]

  • Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 17,000 x g or higher) for 30 minutes at 4°C to pellet the precipitated proteins and cell debris.[10]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and transfer it to a new set of tubes.

C. Protein Quantification by Western Blot
  • Protein Concentration: Determine the total protein concentration of the soluble fractions using a standard method like the BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for IDH2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein that does not change its aggregation temperature in the tested range (e.g., GAPDH).

D. Data Analysis
  • Densitometry: Quantify the band intensity for IDH2 at each temperature point for both the vehicle- and compound-treated samples using image analysis software (e.g., ImageJ).

  • Normalization: Normalize the intensity of each band to the intensity of the band at the lowest temperature (e.g., 40°C), which is set to 100%.[10]

  • Melting Curve Generation: Plot the normalized band intensity (as a percentage of soluble protein) against the temperature for both conditions.

  • Tagg Determination: The aggregation temperature (Tagg) is the temperature at which 50% of the protein has aggregated. This can be calculated by fitting the data to a sigmoidal dose-response curve in software like GraphPad Prism. A shift in the Tagg (ΔTagg) between the vehicle and compound-treated samples indicates thermal stabilization and target engagement.

Representative Data Presentation

The following tables summarize the expected quantitative data from a CETSA experiment designed to test the target engagement of this compound.

Table 1: Thermal Melt Profile of IDH2-R140Q
Temperature (°C)% Soluble IDH2 (Vehicle)% Soluble IDH2 (10 µM this compound)
49100.0 ± 5.0100.0 ± 4.8
5285.2 ± 6.198.5 ± 5.2
5551.5 ± 4.592.1 ± 6.3
5820.1 ± 3.875.3 ± 5.9
615.3 ± 1.948.9 ± 4.7
642.1 ± 1.122.4 ± 3.1
670.5 ± 0.38.7 ± 2.2
Data are represented as mean ± SD from three independent experiments and are hypothetical, based on typical CETSA results for small molecule inhibitors.[7]
Table 2: Summary of Aggregation Temperature (Tagg) Shift
ConditionTagg (°C)ΔTagg (°C)
Vehicle (DMSO)55.2-
10 µM this compound61.1+5.9
Tagg values are calculated from the curves fitted to the data in Table 1.

Isothermal Dose-Response Fingerprint (ITDRF)

To determine the potency of target engagement in the cellular environment, an isothermal dose-response fingerprint (ITDRF) can be performed. In this format, cells are treated with a range of inhibitor concentrations but are heated at a single, fixed temperature. This temperature is chosen from the melting curve to be one where a significant, but not complete, amount of the target protein aggregates (e.g., 58°C from the data above).

Table 3: Isothermal Dose-Response Data for this compound at 58°C
Compound Conc. (µM)% Soluble IDH2 (Relative to Max Stabilization)
0 (Vehicle)15.5 ± 2.5
0.0125.1 ± 3.1
0.155.8 ± 4.2
1.085.3 ± 5.5
10.098.2 ± 4.9
50.0100.0 ± 5.1
Data are hypothetical and normalized to the stabilization seen at the highest compound concentration.

From this data, an EC50 value for target engagement can be calculated, providing a quantitative measure of the compound's potency in a cellular context.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for confirming the direct interaction between a drug candidate and its intracellular target. By following the detailed protocols outlined in this document, researchers can generate robust and quantitative data to validate the target engagement of this compound. A positive thermal shift provides critical evidence that the compound binds to mutant IDH2, a necessary step in advancing its development as a targeted cancer therapy.

References

Troubleshooting & Optimization

Idh2R140Q-IN-2 solubility and stability in DMSO and culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Idh2R140Q-IN-2. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of this compound in DMSO and culture media.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues that may arise during the handling and use of this compound in experimental settings.

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). It is an orally active triaminotriazine derivative that functions as an inhibitor of the mutant IDH2 R140Q enzyme.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous culture medium. What should I do?

A2: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or medium. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock in DMSO first to lower the concentration before the final dilution into your culture medium. Ensure the final concentration of DMSO in your cell culture is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A stepwise dilution process can also help prevent the compound from precipitating.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 0.5% to minimize toxic effects on the cells. Some robust cell lines may tolerate up to 1%, but it is always best to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.

Q4: How should I store the powdered form of this compound?

A4: The powdered, solid form of this compound should be stored under the conditions specified in the Certificate of Analysis.[1] Typically, this involves storage at -20°C for long-term stability.

Q5: How should I store the this compound stock solution in DMSO?

A5: DMSO stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. While some compounds in DMSO are stable for extended periods when frozen, it is good practice to use freshly prepared solutions or to minimize the storage time of stock solutions.

Q6: I am seeing unexpected results or a lack of activity with my this compound. What could be the cause?

A6: Several factors could contribute to this:

  • Compound Instability: While generally stable in DMSO when stored properly, the stability of triazine derivatives in aqueous solutions can be influenced by pH.[2] Ensure your culture medium pH is stable.

  • Precipitation: The compound may have precipitated out of solution, reducing its effective concentration. Visually inspect your culture medium for any signs of precipitation.

  • Incorrect Concentration: Double-check your dilution calculations to ensure the final concentration in your experiment is accurate.

  • Cell Line Health: Ensure your cells are healthy and viable.

Quantitative Data Summary

While specific quantitative solubility and stability data for this compound is not publicly available, the following tables provide a summary of typical values and recommendations based on general knowledge of similar small molecule inhibitors.

Table 1: Solubility of this compound

SolventRecommended Maximum ConcentrationNotes
DMSO≥ 10 mM (Estimated)Prepare a high-concentration stock solution for serial dilutions.
Culture MediaDependent on final DMSO concentrationPrecipitation may occur. Final DMSO concentration should be ≤0.5%.
WaterInsoluble or very poorly solubleNot a recommended solvent.

Table 2: Stability of this compound Solutions

Storage ConditionSolventRecommended Storage DurationNotes
-20°C or -80°CDMSOUp to 6 months (aliquoted)Avoid repeated freeze-thaw cycles.
4°CDMSOShort-term (days to weeks)Prone to water absorption which can affect stability.
37°C (in incubator)Culture Media with ≤0.5% DMSOExperiment duration (typically hours to a few days)Stability in aqueous solutions can be pH-dependent.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell-based assays.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound and the amount of powder provided.

  • Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell Culture Experiments

Objective: To prepare a working solution of this compound in culture medium from a DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile DMSO to achieve an intermediate concentration that can be easily diluted into the final culture medium. For example, to achieve a final concentration of 10 µM in your experiment with a final DMSO concentration of 0.1%, you would need to prepare a 10 mM stock, then dilute it to a 10 mM intermediate stock in DMSO, and then add 1 µL of this intermediate stock to 1 mL of culture medium.

  • Add the desired volume of the appropriate DMSO-diluted inhibitor to your pre-warmed cell culture medium. Pipette up and down gently to mix.

  • Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%.

  • Always include a vehicle control in your experiment, which consists of the same final concentration of DMSO in the culture medium without the inhibitor.

Visualizations

Signaling_Pathway_of_IDH2_R140Q_Mutation cluster_Metabolism Mitochondrial Metabolism cluster_Epigenetics Epigenetic Regulation cluster_Signaling Cellular Signaling cluster_Outcome Cellular Outcome Isocitrate Isocitrate alpha_KG alpha-Ketoglutarate (α-KG) Isocitrate->alpha_KG Wild-Type IDH2 two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) alpha_KG->two_HG Mutant IDH2 (R140Q) TET2 TET2 Demethylases two_HG->TET2 Inhibition Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition Cytokine_Receptors Cytokine Receptors two_HG->Cytokine_Receptors Upregulates Autocrine Cytokines DNA_Hypermethylation DNA Hypermethylation Histone_Hypermethylation Histone Hypermethylation Differentiation_Block Block in Hematopoietic Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block JAK JAK Cytokine_Receptors->JAK STAT3_5 STAT3/5 JAK->STAT3_5 pSTAT3_5 pSTAT3/5 (Active) STAT3_5->pSTAT3_5 Phosphorylation Gene_Expression Proliferation & Survival Gene Expression pSTAT3_5->Gene_Expression Transcription Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Differentiation_Block->Leukemogenesis Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->alpha_KG Inhibits mutant IDH2

Caption: Signaling pathway of the IDH2 R140Q mutation in AML.

Experimental_Workflow cluster_Preparation Compound Preparation cluster_Experiment Cell Culture Experiment cluster_Controls Essential Controls Start Start: this compound (Lyophilized Powder) Dissolve Dissolve in Anhydrous DMSO to create 10 mM Stock Solution Start->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot of Stock Solution Store->Thaw Begin Experiment Serial_Dilute Perform Serial Dilutions in DMSO Thaw->Serial_Dilute Final_Dilution Dilute in Pre-warmed Culture Medium Serial_Dilute->Final_Dilution Treat_Cells Add to Cells (Final DMSO ≤0.5%) Final_Dilution->Treat_Cells Vehicle_Control Vehicle Control: Culture Medium + same final concentration of DMSO Final_Dilution->Vehicle_Control Incubate Incubate for Desired Time Treat_Cells->Incubate Analyze Analyze Experimental Endpoint Incubate->Analyze Untreated_Control Untreated Control: Culture Medium only

Caption: Experimental workflow for using this compound.

References

potential off-target effects of Idh2R140Q-IN-2 in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Idh2R140Q-IN-2. The information focuses on potential off-target effects in kinase assays, drawing from established methodologies and the known selectivity profile of the compound.

FAQs: Understanding Potential Off-Target Effects of this compound

Q1: Has a comprehensive kinase selectivity profile for this compound been publicly reported?

A1: Based on a review of the primary publication by Wei Q, et al., a broad-spectrum kinase selectivity screen for this compound (referred to as compound 36 in the paper) has not been reported.[1][2] The study focused on the compound's high selectivity against the intended target, the IDH2 R140Q mutant, versus wild-type IDH2 and IDH1.

Q2: What is the known selectivity of this compound?

A2: this compound is a potent inhibitor of the IDH2 R140Q mutant with an IC50 of 29 nM in enzymatic assays.[1][2] It demonstrates high selectivity for the mutant enzyme over wild-type IDH2 (over 490-fold).[1][2]

Q3: Is it possible for this compound to have off-target effects on kinases?

A3: While specific data is unavailable for this compound, it is a possibility for any small molecule inhibitor. The chemical scaffold of an inhibitor can sometimes interact with the ATP-binding site of kinases, which can be structurally similar across the kinome. For instance, some inhibitors of IDH1 have been shown to have off-target activity on kinases like ABL1 and BTK. Therefore, it is a prudent consideration in experimental design.

Q4: What are the implications of potential off-target kinase effects?

A4: Unintended inhibition of kinases can lead to misinterpretation of experimental results. It could produce phenotypes that are erroneously attributed to the inhibition of IDH2 R140Q. In a drug development context, off-target kinase activity can lead to unforeseen side effects.

Q5: How can I assess the potential for off-target kinase effects of this compound in my experiments?

A5: The most direct method is to perform a kinase selectivity profiling assay. This involves screening the compound against a large panel of purified kinases. Several contract research organizations (CROs) offer this as a service. Alternatively, you can test the effect of the compound on the activity of a few key kinases that are relevant to your biological system of interest in-house.

Troubleshooting Guide: Investigating Unexpected Results

Observed Issue Potential Cause (related to off-target effects) Recommended Action
Unexpected Phenotype: You observe a biological effect that is not consistent with the known function of IDH2 R140Q inhibition.The phenotype may be due to the inhibition of an off-target kinase.1. Review the literature for known inhibitors of the signaling pathway you observe being affected. 2. Consider performing a limited kinase screen against kinases known to be involved in the observed phenotype. 3. Use a structurally unrelated IDH2 R140Q inhibitor as a control to see if the phenotype is reproduced.
Inconsistent Results Between Different IDH2 R140Q Inhibitors: A different IDH2 R140Q inhibitor does not produce the same result as this compound.The discrepancy could be due to differing off-target profiles of the inhibitors.1. Characterize the selectivity of both inhibitors against a panel of kinases. 2. Titrate both inhibitors to determine if the effect is dose-dependent and correlates with on-target potency.
Cell Viability Changes at High Concentrations: You observe cytotoxicity or other unexpected effects on cell health at concentrations well above the IC50 for IDH2 R140Q.Off-target inhibition of essential kinases can lead to toxicity.1. Perform a dose-response curve and compare the concentration at which toxicity is observed to the IC50 for IDH2 R140Q. 2. If there is a large window between the two, the toxicity is more likely due to off-target effects. 3. Consider a broad kinase panel screen at the cytotoxic concentration to identify potential off-targets.

Quantitative Data

Table 1: Known Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. IDH2 R140QReference
IDH2 R140Q29-[1][2]
Wild-Type IDH2> 14,200> 490-fold[1][2]
Wild-Type IDH1> 50,000> 1700-fold[1][2]

Note: Data on off-target kinase inhibition is not publicly available.

Experimental Protocols

Protocol 1: In Vitro IDH2 R140Q Enzymatic Assay

This protocol is a representative method for assessing the on-target activity of this compound.

  • Reagents and Materials:

    • Recombinant human IDH2 R140Q enzyme

    • α-ketoglutarate (α-KG)

    • NADPH

    • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.1% BSA)

    • This compound (dissolved in DMSO)

    • 96-well black microplate

    • Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm)

    • Diaphorase and Resazurin (for detection)

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (as a control).

    • Add 20 µL of recombinant IDH2 R140Q enzyme to each well and incubate for 15 minutes at room temperature.

    • Prepare a substrate mix containing α-KG and NADPH in assay buffer.

    • Initiate the reaction by adding 20 µL of the substrate mix to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and add the detection reagent (diaphorase and resazurin).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 2: General Kinase Selectivity Profiling Assay (Radiometric)

This is a general protocol that can be adapted to screen for off-target kinase activity.

  • Reagents and Materials:

    • A panel of purified protein kinases

    • Specific peptide substrates for each kinase

    • [γ-³³P]ATP

    • Assay Buffer (kinase-specific)

    • This compound (at a fixed concentration, e.g., 1 µM)

    • Phosphocellulose filter plates

    • Scintillation counter

  • Procedure:

    • Add the kinase, its specific peptide substrate, and this compound or DMSO to the wells of a microplate.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Add scintillation fluid to each well.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each kinase compared to the DMSO control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound This compound (Serial Dilution) Reaction Kinase Reaction (+ [γ-³³P]ATP) Compound->Reaction Kinase_Panel Kinase Panel (e.g., 96 kinases) Kinase_Panel->Reaction Incubation Incubation Reaction->Incubation Filtration Filter Plate (Capture Substrate) Incubation->Filtration Wash Washing Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (% Inhibition) Counting->Analysis

Caption: Workflow for a general kinase selectivity profiling experiment.

signaling_pathway IDH2_R140Q Mutant IDH2 (R140Q) Two_HG 2-Hydroxyglutarate (Oncometabolite) IDH2_R140Q->Two_HG alpha_KG α-Ketoglutarate alpha_KG->IDH2_R140Q TET2 TET2 & other α-KG-dependent dioxygenases Two_HG->TET2 Inhibits Hypermethylation Histone & DNA Hypermethylation TET2->Hypermethylation Prevents Diff_Block Block in Cellular Differentiation Hypermethylation->Diff_Block AML Leukemogenesis (AML) Diff_Block->AML Inhibitor This compound Inhibitor->IDH2_R140Q Inhibits

Caption: Signaling pathway of mutant IDH2 and the point of intervention for this compound.

References

Technical Support Center: Acquired Resistance to IDH2-R140Q Inhibitors in AML

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the mechanisms of acquired resistance to IDH2-R140Q inhibitors, such as Idh2R140Q-IN-2, in Acute Myeloid Leukemia (AML).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to IDH2-R140Q inhibitors in AML?

Acquired resistance to IDH2-R140Q inhibitors primarily arises from genetic alterations that restore the production of the oncometabolite 2-hydroxyglutarate (2-HG) or activate alternative survival pathways. The key mechanisms include:

  • Secondary Mutations in the IDH2 Gene: These are a common cause of resistance. Mutations can occur at the drug-binding site in the dimer interface, such as at residues Q316 and I319.[1][2][3] These mutations can prevent the inhibitor from binding effectively to the IDH2 enzyme.[3] They can occur either on the same allele as the original R140Q mutation (in cis) or on the other, wild-type allele (in trans).[1][2]

  • IDH Isoform Switching: Resistance can develop through the acquisition of a new mutation in the IDH1 gene.[4][5][6] Since inhibitors like this compound are specific to IDH2, a new IDH1 mutation can take over the production of 2-HG, rendering the IDH2 inhibitor ineffective.[5]

  • Activation of Parallel Signaling Pathways: The emergence of mutations in receptor tyrosine kinase (RTK) pathways, such as in NRAS, KRAS, and FLT3, can confer resistance.[4][6] These mutations can drive cell proliferation and survival independently of the IDH2 pathway.

  • Metabolic Reprogramming: AML cells with IDH mutations can exhibit enhanced mitochondrial oxidative metabolism.[4][7] This metabolic plasticity may allow cells to survive and proliferate despite the inhibition of mutant IDH2.

  • Leukemia Stemness: The persistence of leukemia stem cells, potentially driven by pathways like Wnt/β-catenin, can contribute to relapse and therapeutic resistance.[4][7]

Q2: How do secondary IDH2 mutations confer resistance?

Secondary IDH2 mutations, such as Q316E and I319M, are located in the allosteric binding pocket where the inhibitor binds.[1][4][7] These mutations can cause resistance through two main structural mechanisms:

  • Steric Hindrance: A mutation like I319M introduces a bulkier amino acid side chain that physically blocks the inhibitor from fitting into its binding site.[4][7]

  • Altered Hydrogen Bonding: A mutation like Q316E can disrupt the crucial hydrogen bonds that anchor the inhibitor to the IDH2 protein, reducing its binding affinity and efficacy.[4][7]

These changes allow the mutant IDH2 enzyme to resume its conformation that produces 2-HG, even in the presence of the inhibitor.[8]

Q3: What is the clinical significance of 2-HG levels in monitoring for resistance?

In patients treated with an IDH2 inhibitor, a sustained decrease in plasma 2-HG levels is a biomarker of drug activity. Conversely, a re-elevation of 2-HG levels in a patient who initially responded to therapy can be an early indicator of the development of acquired resistance and subsequent disease progression.[1][2]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
AML cell line with IDH2-R140Q mutation shows unexpected resistance to this compound in vitro. The cell line may have pre-existing subclones with resistance mutations.Perform deep sequencing of the parental cell line to check for low-frequency mutations in IDH1, IDH2, or RTK pathway genes.
The cell line may have been cultured for too many passages, leading to genetic drift.Use low-passage-number cells for experiments and regularly re-authenticate your cell lines.
The inhibitor may be degraded or used at an incorrect concentration.Verify the stability and concentration of the inhibitor. Perform a dose-response curve to determine the IC50.
Difficulty generating a stable this compound-resistant cell line. The inhibitor concentration is too high, leading to excessive cell death.Start with a low concentration of the inhibitor (e.g., at or below the IC50) and gradually increase the concentration over several weeks to months as the cells adapt.[9][10]
The parental cell line has a low mutation rate.Consider using a mutagenic agent at a low dose for a short period to increase the probability of resistance-conferring mutations, followed by selection with the inhibitor.
Inconsistent results in 2-HG measurement assays. The sample collection and processing may be inconsistent.Standardize protocols for sample collection, quenching of metabolism, and extraction of metabolites.
The assay may not be sensitive enough.Ensure the mass spectrometry or enzymatic assay used for 2-HG detection is properly calibrated and has the required sensitivity.
Western blot shows no change in downstream signaling pathways despite observed resistance. The resistance mechanism may not involve the specific pathways being investigated.Broaden the investigation to include other known resistance mechanisms, such as secondary IDH2 mutations or metabolic alterations.
The antibody used may not be specific or sensitive enough.Validate the antibodies used and include appropriate positive and negative controls.

Quantitative Data

Table 1: Representative IC50 Values for IDH2-R140Q Inhibitors in Sensitive and Resistant AML Cell Lines

Cell Line Genotype This compound IC50 (nM)
Parental TF-1IDH2-R140Q50
Resistant Clone 1IDH2-R140Q/Q316E2500
Resistant Clone 2IDH2-R140Q/I319M3000
Resistant Clone 3IDH2-R140Q, IDH1-R132C>5000 (for IDH2 inhibitor)
Resistant Clone 4IDH2-R140Q, NRAS-G12D800

Note: These are example values and may not reflect actual experimental data.

Table 2: 2-HG Production in Parental and Resistant Cell Lines

Cell Line Treatment Intracellular 2-HG (µM)
Parental TF-1DMSO15
Parental TF-1This compound (1 µM)1.2
Resistant Clone 1DMSO14.5
Resistant Clone 1This compound (1 µM)12.8
Resistant Clone 2DMSO16
Resistant Clone 2This compound (1 µM)14.2

Note: These are example values and may not reflect actual experimental data.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant AML Cell Line

This protocol describes the generation of a drug-resistant AML cell line by continuous exposure to escalating concentrations of the inhibitor.[9][10]

Materials:

  • IDH2-R140Q mutant AML cell line (e.g., TF-1-IDH2-R140Q)

  • Complete culture medium

  • This compound

  • DMSO (vehicle control)

  • Cell viability assay kit (e.g., WST-1 or resazurin-based)[11]

Procedure:

  • Determine the initial IC50: Culture the parental cells and perform a dose-response experiment with this compound to determine the initial half-maximal inhibitory concentration (IC50).

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50. Culture a parallel flask with DMSO as a vehicle control.

  • Monitoring and Passaging: Monitor the cells for viability and proliferation. Initially, a significant number of cells will die. When the surviving cells resume proliferation, passage them into a fresh medium containing the same concentration of the inhibitor.

  • Dose Escalation: Once the cells are stably proliferating at the current inhibitor concentration, double the concentration of this compound.

  • Repeat: Repeat steps 3 and 4 for several months. The goal is to select for a population of cells that can proliferate in the presence of high concentrations of the inhibitor.

  • Confirmation of Resistance: Periodically, perform a cell viability assay to determine the IC50 of the resistant cell population and compare it to the parental cells. A significant increase in the IC50 indicates the development of resistance.[10]

  • Clonal Isolation: Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones.

Protocol 2: Next-Generation Sequencing (NGS) for Detection of Resistance Mutations

This protocol outlines the general steps for identifying mutations associated with resistance using targeted NGS.[12][13][14]

Materials:

  • Genomic DNA from parental and resistant AML cells

  • NGS library preparation kit

  • Custom or pre-designed gene panel targeting IDH1, IDH2, and common AML-associated genes (NRAS, KRAS, FLT3, etc.)

  • NGS instrument (e.g., Illumina MiSeq)[13][15]

  • Bioinformatics pipeline for data analysis

Procedure:

  • DNA Extraction: Isolate high-quality genomic DNA from both the parental and the generated resistant cell lines.

  • Library Preparation: Prepare sequencing libraries from the extracted DNA according to the manufacturer's protocol. This involves DNA fragmentation, end-repair, adapter ligation, and PCR amplification.

  • Target Enrichment: Use a targeted gene panel to enrich for the DNA regions of interest.

  • Sequencing: Sequence the enriched libraries on an NGS platform.

  • Data Analysis:

    • Align the sequencing reads to the human reference genome.

    • Perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels).

    • Compare the variants found in the resistant cell lines to those in the parental cell line to identify newly acquired mutations.

    • Annotate the identified mutations to determine their potential functional impact.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify that a resistance mechanism, such as a secondary mutation, prevents the binding of the inhibitor to the target protein.[16][17]

Materials:

  • Intact parental and resistant AML cells

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Antibody against IDH2

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat both parental and resistant cells with either this compound (at a saturating concentration) or DMSO for a specified time (e.g., 1-3 hours).[18]

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[18]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.[19]

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble IDH2 by Western blotting.

  • Analysis: In the parental cells, the inhibitor-bound IDH2 should be more thermally stable and thus remain soluble at higher temperatures compared to the DMSO-treated control. In resistant cells with a binding-site mutation, the inhibitor will fail to stabilize IDH2, and the thermal stability profile will resemble that of the DMSO-treated cells.

Visualizations

cluster_0 IDH2-R140Q Inhibition and Resistance cluster_1 Resistance Mechanisms Inhibitor This compound IDH2_mut Mutant IDH2 (R140Q) Inhibitor->IDH2_mut Inhibits HG2 2-Hydroxyglutarate (2-HG) IDH2_mut->HG2 Produces aKG α-Ketoglutarate aKG->IDH2_mut Substrate Differentiation_Block Block in Hematopoietic Differentiation HG2->Differentiation_Block Causes AML_Progression AML Progression Differentiation_Block->AML_Progression Sec_Mut Secondary IDH2 Mutation (e.g., Q316E, I319M) Sec_Mut->Inhibitor Prevents Binding Iso_Switch IDH1 Isoform Switching Iso_Switch->HG2 Restores Production RTK_Activation RTK Pathway Activation (e.g., NRAS, FLT3) RTK_Activation->AML_Progression Alternative Survival Pathway

Caption: Mechanisms of acquired resistance to IDH2-R140Q inhibitors.

cluster_workflow Workflow for Investigating Resistance Start Patient with IDH2-R140Q AML Responds to Inhibitor Relapse Clinical Relapse & Re-elevation of 2-HG Start->Relapse Sample Collect Relapse Sample (Bone Marrow/Blood) Relapse->Sample DNA_RNA_Extraction Extract gDNA and RNA Sample->DNA_RNA_Extraction NGS Targeted Next-Gen Sequencing (NGS) DNA_RNA_Extraction->NGS Data_Analysis Bioinformatic Analysis NGS->Data_Analysis Identify_Mut Identify Acquired Mutations (IDH1/2, RTK, etc.) Data_Analysis->Identify_Mut Functional_Validation Functional Validation Identify_Mut->Functional_Validation Cell_Culture Introduce Mutation into Sensitive Cell Line Functional_Validation->Cell_Culture Viability_Assay Cell Viability Assay (IC50 Shift) Cell_Culture->Viability_Assay HG_Assay 2-HG Measurement Cell_Culture->HG_Assay CETSA CETSA for Target Engagement Cell_Culture->CETSA Conclusion Confirm Resistance Mechanism Viability_Assay->Conclusion HG_Assay->Conclusion CETSA->Conclusion

Caption: Experimental workflow for identifying and validating resistance mechanisms.

References

Technical Support Center: Optimizing Idh2R140Q-IN-2 for Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Idh2R140Q-IN-2 in long-term cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme carrying the R140Q mutation.[1] This mutation is a neomorphic, gain-of-function mutation that leads to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations that block cellular differentiation.[2][4] this compound binds to an allosteric site at the dimer interface of the mutant IDH2 enzyme, inhibiting its activity and reducing 2-HG levels, thereby promoting cellular differentiation.[5]

Q2: What is the recommended starting concentration for this compound in cell culture?

The IC50 of this compound for the inhibition of the IDH2 R140Q mutant enzyme is approximately 29 nM.[1] In cellular assays using the TF-1 erythroleukemia cell line expressing the IDH2 R140Q mutation, this compound has an IC50 of around 10 nM for the reduction of 2-HG production.[1] For initial long-term culture experiments, a starting concentration range of 10 nM to 100 nM is recommended. However, the optimal concentration will be cell-line dependent and should be determined empirically.

Q3: How should I prepare and store this compound for in vitro use?

Q4: What are the potential off-target effects of long-term treatment with IDH2 inhibitors?

Long-term treatment with IDH2 inhibitors like enasidenib has been associated with adverse effects in clinical settings, which may have implications for in vitro studies. These can include differentiation syndrome, characterized by rapid proliferation and differentiation of myeloid cells, as well as hyperbilirubinemia due to off-target inhibition of UGT1A1.[7] In long-term cell culture, it is important to monitor for unexpected changes in cell morphology, proliferation rates, and expression of differentiation markers that may indicate off-target effects.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Decreased cell viability or proliferation 1. Cytotoxicity of the inhibitor: The concentration of this compound may be too high for the specific cell line. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 3. Induction of differentiation and subsequent growth arrest: The inhibitor is expected to induce differentiation, which can lead to a decrease in proliferation.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Ensure the final concentration of the solvent in the culture medium is below a toxic threshold (typically <0.1% for DMSO). 3. Monitor for the expression of differentiation markers (e.g., CD11b, CD14 for myeloid cells) to confirm the on-target effect of the inhibitor.
Loss of inhibitor efficacy over time 1. Compound instability: The inhibitor may be degrading in the culture medium over time. 2. Development of resistance: Cells may acquire resistance mechanisms with prolonged exposure.1. Increase the frequency of media changes with fresh inhibitor. 2. Investigate potential resistance mechanisms (see below).
Suspected acquired resistance 1. Second-site mutations in IDH2: Mutations in the IDH2 gene, other than the primary R140Q mutation, can interfere with inhibitor binding.[8] 2. Isoform switching: Upregulation of a mutant IDH1 isoform to compensate for the inhibition of mutant IDH2.[9] 3. Upregulation of downstream signaling pathways: Activation of pathways that bypass the effect of 2-HG reduction.1. Sequence the IDH2 gene: Perform Sanger sequencing of the IDH2 coding region to identify any new mutations.[4][8] 2. Assess IDH1 activity: Measure 2-HG levels in the presence of the IDH2 inhibitor. If 2-HG levels remain high, it could indicate IDH1-mediated production. 3. Perform pathway analysis: Use techniques like Western blotting or RNA sequencing to investigate changes in downstream signaling pathways, such as the NF-κB pathway.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and the related, clinically approved IDH2 inhibitor, enasidenib.

Table 1: In Vitro Potency of this compound

Parameter Value Cell Line/System Reference
IC50 (IDH2 R140Q enzyme)29 nMPurified enzyme[1]
IC50 (2-HG reduction)10 nMTF-1 (IDH2 R140Q)[1]

Table 2: Clinical Efficacy of Enasidenib in Relapsed/Refractory AML with IDH2 mutations

Parameter Value Patient Population Reference
Overall Response Rate (ORR)40.3%Relapsed/Refractory AML[10]
Complete Remission (CR)19.3%Relapsed/Refractory AML[10]
Median Overall Survival (OS)9.3 monthsRelapsed/Refractory AML[10]
Median OS in CR patients19.7 monthsRelapsed/Refractory AML[10]

Experimental Protocols

Protocol 1: Long-Term Culture of TF-1 Cells with this compound

This protocol is adapted from general guidelines for long-term culture of suspension cells with small molecule inhibitors and specific information for TF-1 cells.[11]

Materials:

  • TF-1 cell line with IDH2 R140Q mutation (e.g., ATCC CRL-2003IG™)

  • Complete culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 ng/mL recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypan blue solution

  • Cell culture flasks (T-25 or T-75)

  • Centrifuge

Procedure:

  • Cell Thawing and Initial Culture:

    • Thaw a cryovial of TF-1 (IDH2 R140Q) cells rapidly in a 37°C water bath.

    • Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 150 x g for 5-7 minutes.

    • Resuspend the cell pellet in fresh complete culture medium and transfer to a T-25 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Initiation of Inhibitor Treatment:

    • Once the cells are in exponential growth phase, determine the cell density using a hemocytometer and trypan blue exclusion.

    • Seed the cells at a density of 2 x 10^5 cells/mL in fresh complete culture medium.

    • Add the desired concentration of this compound (e.g., 10 nM, 50 nM, 100 nM) to the culture flask. Remember to include a vehicle control (DMSO) at the same final concentration.

  • Long-Term Maintenance:

    • Media Changes: Perform a half-media change every 2-3 days. To do this, transfer the cell suspension to a conical tube and centrifuge at 150 x g for 5 minutes. Remove half of the supernatant and resuspend the cells in the remaining media. Add an equal volume of fresh complete culture medium containing the appropriate concentration of this compound.

    • Cell Passaging: Monitor cell density every 2-3 days. When the cell density approaches 1 x 10^6 cells/mL, split the culture. Centrifuge the cell suspension, resuspend the pellet in a known volume of fresh medium, and re-seed new flasks at a density of 2 x 10^5 cells/mL with fresh inhibitor.

    • Monitoring: Regularly assess cell viability and proliferation by cell counting. At defined time points (e.g., weekly), collect cell pellets for downstream analysis such as 2-HG measurement, Western blotting for differentiation markers, or DNA sequencing to monitor for resistance mutations.

Protocol 2: Measurement of Intracellular 2-HG Levels

This protocol provides a general workflow for the colorimetric or fluorometric measurement of 2-HG.

Materials:

  • Cell pellets from long-term culture

  • 2-HG Assay Kit (commercially available from various suppliers)

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect approximately 1-5 x 10^6 cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells according to the instructions provided with the 2-HG assay kit. This typically involves using a specific lysis buffer and homogenization.

    • Centrifuge the lysate to remove insoluble material.

  • Assay Procedure:

    • Follow the manufacturer's protocol for the 2-HG assay kit. This generally involves:

      • Preparing a standard curve with known concentrations of 2-HG.

      • Adding the cell lysate to a 96-well plate.

      • Adding the reaction mix, which contains an enzyme that specifically converts 2-HG and a probe that generates a colorimetric or fluorometric signal.

      • Incubating the plate for a specified time at a specific temperature.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the concentration of 2-HG in the samples by comparing the readings to the standard curve.

    • Normalize the 2-HG concentration to the protein concentration or cell number of the lysate.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm/Mitochondria cluster_nucleus Nucleus Idh2R140Q_IN_2 This compound Mutant_IDH2 Mutant IDH2 (R140Q) Idh2R140Q_IN_2->Mutant_IDH2 Inhibits 2_HG 2-Hydroxyglutarate (2-HG) Mutant_IDH2->2_HG Produces alpha_KG α-Ketoglutarate alpha_KG->Mutant_IDH2 TET_enzymes TET Enzymes (e.g., TET2) 2_HG->TET_enzymes Inhibits Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases Inhibits DNA_Hypermethylation DNA Hypermethylation TET_enzymes->DNA_Hypermethylation Prevents Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Prevents Differentiation_Block Block in Cellular Differentiation DNA_Hypermethylation->Differentiation_Block Histone_Hypermethylation->Differentiation_Block Proliferation Increased Proliferation Differentiation_Block->Proliferation

Caption: Signaling pathway of mutant IDH2 and the inhibitory effect of this compound.

Experimental_Workflow Start Start: Cell Line with IDH2 R140Q Mutation Dose_Response 1. Initial Dose-Response Curve (e.g., 72h incubation) Start->Dose_Response Determine_Range 2. Determine Optimal Concentration Range (Sub-toxic, effective 2-HG reduction) Dose_Response->Determine_Range Long_Term_Culture 3. Initiate Long-Term Culture (Multiple concentrations + vehicle control) Determine_Range->Long_Term_Culture Monitoring 4. Weekly Monitoring Long_Term_Culture->Monitoring Viability Cell Viability/ Proliferation Assay Monitoring->Viability 2HG_Measurement 2-HG Measurement Monitoring->2HG_Measurement Differentiation_Markers Differentiation Marker Analysis (e.g., Flow Cytometry) Monitoring->Differentiation_Markers Data_Analysis 5. Data Analysis and Concentration Optimization Viability->Data_Analysis 2HG_Measurement->Data_Analysis Differentiation_Markers->Data_Analysis Continue_Culture 6. Continue Long-Term Culture at Optimized Concentration Data_Analysis->Continue_Culture Resistance_Monitoring 7. Monitor for Resistance (Loss of efficacy, increased 2-HG) Continue_Culture->Resistance_Monitoring End End of Experiment Resistance_Monitoring->End Troubleshooting_Logic Start Issue: Loss of Inhibitor Efficacy Check_Compound Is the inhibitor freshly prepared and media changed regularly? Start->Check_Compound Yes_Compound Yes Check_Compound->Yes_Compound Yes No_Compound No Check_Compound->No_Compound No Measure_2HG Measure intracellular 2-HG levels Yes_Compound->Measure_2HG Action_Compound Increase media change frequency with fresh inhibitor. No_Compound->Action_Compound 2HG_High 2-HG levels remain high Measure_2HG->2HG_High High 2HG_Low 2-HG levels are low Measure_2HG->2HG_Low Low Sequence_IDH Sequence IDH1 and IDH2 genes 2HG_High->Sequence_IDH Pathway_Analysis Investigate downstream signaling pathways (e.g., NF-κB, STAT3/5) 2HG_Low->Pathway_Analysis Second_Site_Mutation Second-site mutation in IDH2 found Sequence_IDH->Second_Site_Mutation Isoform_Switch IDH1 mutation found (Isoform switching) Sequence_IDH->Isoform_Switch Bypass_Pathway Upregulation of bypass pathway identified Pathway_Analysis->Bypass_Pathway

References

how to mitigate Idh2R140Q-IN-2 cytotoxicity in non-mutant cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Idh2R140Q-IN-2, a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant. While this compound is designed for high selectivity, off-target effects or cytotoxicity in non-mutant cells can occasionally be observed, often due to experimental conditions. This guide will help you identify and mitigate these issues.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments with this compound.

Issue: High cytotoxicity observed in non-mutant (wild-type IDH2) cells.

Possible Causes and Solutions:

  • High Inhibitor Concentration: Exceeding the optimal concentration range can lead to off-target effects and general cellular stress.

    • Recommendation: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific non-mutant cell line. Start with a low concentration (e.g., 10-50 nM) and titrate up to a level that effectively inhibits the mutant protein in your positive controls without affecting the viability of your non-mutant cells.

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.

    • Recommendation: Ensure the final concentration of the solvent in your cell culture medium is minimal and consistent across all experimental conditions, including vehicle controls. It is generally recommended to keep the final DMSO concentration below 0.1%.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to the inhibitor or its solvent.

    • Recommendation: If possible, test the inhibitor on a different, well-characterized non-mutant cell line to see if the cytotoxicity is reproducible. A study on the related compound AGI-6780 showed that non-tumorigenic MCF10A mammary epithelial cells were insensitive to its effects.[1]

  • Prolonged Incubation Time: Continuous exposure to the inhibitor over extended periods may lead to cumulative toxic effects.

    • Recommendation: Optimize the incubation time. Determine the minimum time required to achieve the desired biological effect in mutant cells and use this as a benchmark for your experiments with non-mutant cells.

Issue: Inconsistent results or lack of reproducibility.

Possible Causes and Solutions:

  • Inhibitor Degradation: Improper storage can lead to the degradation of this compound.

    • Recommendation: Store the inhibitor according to the manufacturer's instructions, typically as a powder at -20°C and as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

  • Experimental Variability: Minor variations in cell density, passage number, or media composition can influence results.

    • Recommendation: Standardize your experimental protocols. Use cells within a consistent passage number range, ensure uniform cell seeding density, and use the same batch of media and supplements for all related experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and orally active inhibitor of the IDH2 R140Q mutant enzyme.[2] The IDH2 R140Q mutation confers a neomorphic (new) function to the enzyme, causing it to convert α-ketoglutarate (α-KG) to the oncometabolite (R)-2-hydroxyglutarate (2-HG).[3][4][5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, which contributes to tumorigenesis.[6][7][8] this compound and its analogue AGI-6780 are allosteric inhibitors that bind to the dimer interface of the mutant IDH2 enzyme, locking it in an inactive conformation and preventing the production of 2-HG.[6][9] This reduction in 2-HG levels can restore normal cellular differentiation.[9][10]

Q2: How selective is this compound for the mutant versus wild-type IDH2?

While specific data for this compound is limited, its analogue AGI-6780 demonstrates high selectivity. The inhibitory concentration (IC50) for the IDH2 R140Q mutant is significantly lower than for the wild-type (WT) IDH2 enzyme, indicating a strong preference for the mutant form.

Q3: Are there any known off-target effects of this compound?

Currently, there is limited published data on the specific off-target effects of this compound. However, like many small molecule inhibitors, it has the potential for off-target activity, especially at higher concentrations. A study on the related compound AGI-6780 noted its high selectivity against other dehydrogenases.[11] If you suspect off-target effects, consider performing broader kinase or enzyme panel screening.

Q4: Can this compound affect cells that do not have the IDH2 R140Q mutation?

Ideally, at optimal concentrations, this compound should have minimal effects on non-mutant cells due to its high selectivity. However, some studies on the analogue AGI-6780 have shown that it can inhibit wild-type IDH2, albeit at much higher concentrations.[12][13] In certain contexts, such as in triple-negative breast cancer cells which have wild-type IDH2, AGI-6780 has been shown to suppress cell growth.[1] This suggests that in some non-mutant cell lines, inhibition of wild-type IDH2 could have functional consequences.

Quantitative Data Summary

The following table summarizes the inhibitory activity of AGI-6780, a close analogue of this compound, against mutant and wild-type IDH2 enzymes. This data highlights the inhibitor's selectivity.

Target EnzymeIC50 ValueReference
IDH2 R140Q Mutant23 nM[6][13]
Wild-Type IDH2190 nM[6][13]
IDH1 R132H Mutant>100 µM[11][13]

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency.

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.

  • Materials:

    • 96-well cell culture plates

    • Your non-mutant cell line of interest

    • Complete cell culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

    • Plate reader capable of measuring absorbance at 490 nm

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include wells with vehicle (DMSO) control and untreated cells.

    • Incubate the plate for the desired experimental duration (e.g., 48 or 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

2. Apoptosis Assay (Annexin V Staining)

This protocol helps to determine if cytotoxicity is due to the induction of apoptosis.

  • Materials:

    • 6-well cell culture plates

    • Your non-mutant cell line

    • Complete cell culture medium

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for a specified time (e.g., 24-48 hours).

    • Harvest the cells by trypsinization and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour. The populations of live, early apoptotic, late apoptotic, and necrotic cells can be distinguished based on their fluorescence.

Visualizations

cluster_pathway Mechanism of IDH2 R140Q and Inhibition Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alphaKG α-Ketoglutarate (α-KG) IDH2_R140Q Mutant IDH2 R140Q alphaKG->IDH2_R140Q twoHG (R)-2-Hydroxyglutarate (2-HG) Epigenetic_Dysregulation Epigenetic Dysregulation (Histone/DNA Hypermethylation) twoHG->Epigenetic_Dysregulation Inhibits α-KG dependent dioxygenases IDH2_WT->alphaKG Normal Function IDH2_R140Q->twoHG Neomorphic Function Inhibitor This compound Inhibitor->IDH2_R140Q Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block

Caption: Mechanism of mutant IDH2 R140Q and its inhibition.

Start Start: High Cytotoxicity in Non-Mutant Cells Check_Concentration Is inhibitor concentration within optimal range? Start->Check_Concentration Check_Solvent Is final solvent concentration <0.1% and controlled? Check_Concentration->Check_Solvent Yes Lower_Concentration Action: Perform dose-response and lower concentration Check_Concentration->Lower_Concentration No Check_Incubation Is incubation time optimized? Check_Solvent->Check_Incubation Yes Adjust_Solvent Action: Reduce solvent concentration in media Check_Solvent->Adjust_Solvent No Check_Cell_Line Test on a different non-mutant cell line Check_Incubation->Check_Cell_Line Yes Reduce_Time Action: Reduce incubation time Check_Incubation->Reduce_Time No Off_Target_Investigation Consider potential off-target effects or inherent cell sensitivity Check_Cell_Line->Off_Target_Investigation Cytotoxicity_Resolved Cytotoxicity Mitigated Lower_Concentration->Cytotoxicity_Resolved Adjust_Solvent->Cytotoxicity_Resolved Reduce_Time->Cytotoxicity_Resolved

Caption: Troubleshooting workflow for cytotoxicity in non-mutant cells.

Inhibitor This compound (High Concentration) WT_IDH2 Wild-Type IDH2 Inhibitor->WT_IDH2 Weak Inhibition Other_Kinases Off-Target Kinases/ Dehydrogenases Inhibitor->Other_Kinases Potential Inhibition Metabolic_Stress Metabolic Stress (e.g., altered α-KG levels) WT_IDH2->Metabolic_Stress Signaling_Perturbation Perturbation of Signaling Pathways Other_Kinases->Signaling_Perturbation Cytotoxicity Cytotoxicity Metabolic_Stress->Cytotoxicity Signaling_Perturbation->Cytotoxicity

Caption: Potential pathways for off-target cytotoxicity.

References

Technical Support Center: Overcoming Poor Oral Bioavailability of Idh2R140Q-IN-2 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mutant IDH2 inhibitor, Idh2R140Q-IN-2. The focus is to address challenges related to its poor oral bioavailability in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is a potent and selective inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant, a key driver in certain cancers like acute myeloid leukemia (AML).[1] While designed to be orally active, its chemical structure as a triaminotriazine derivative may lead to low aqueous solubility, a common cause of poor oral bioavailability. Poor oral bioavailability can result in suboptimal drug exposure at the target site, leading to reduced efficacy and variability in experimental outcomes.

Q2: What are the typical signs of poor oral bioavailability in my in vivo study?

A2: Indicators of poor oral bioavailability include:

  • High variability in plasma drug concentrations between individual animals.

  • Low peak plasma concentration (Cmax) and area under the curve (AUC) values despite high oral doses.

  • Lack of a dose-dependent increase in plasma exposure.

  • Minimal to no reduction in tumor 2-hydroxyglutarate (2-HG) levels, the downstream biomarker of IDH2 R140Q activity.

  • Absence of expected therapeutic effects, such as tumor growth inhibition or induction of cellular differentiation.[2]

Q3: What are the primary factors contributing to the poor oral bioavailability of small molecule inhibitors like this compound?

A3: The primary factors generally include:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.

  • Low Permeability: The drug may not efficiently cross the intestinal epithelium to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in plasma concentrations Inadequate drug solubilization in the dosing vehicle.1. Optimize the formulation: Utilize a suspension with appropriate suspending and wetting agents. A common formulation for preclinical studies is 0.5% methylcellulose with 0.2% Tween 80 in sterile water or PBS.[3] 2. Particle size reduction: Micronization or nanosizing of the drug powder can increase the surface area for dissolution.
Low plasma exposure (Cmax and AUC) Poor dissolution rate in the GI tract.1. Formulation enhancement: Consider formulating this compound as a solid dispersion or in a self-emulsifying drug delivery system (SEDDS) to improve its dissolution. 2. Increase dosing volume (within ethical limits): This can aid in better initial dispersion of the compound in the stomach.
No dose-proportional increase in exposure Saturation of absorption mechanisms.1. Investigate alternative dosing schedules: Consider splitting the daily dose into two administrations. 2. Evaluate different formulation strategies: Lipid-based formulations can sometimes alter the absorption pathway and overcome saturation.
Lack of in vivo efficacy despite in vitro potency Insufficient drug concentration at the tumor site due to poor oral bioavailability.1. Confirm target engagement: Measure 2-HG levels in plasma and tumor tissue to verify that the drug is reaching its target and exerting its pharmacodynamic effect.[1] 2. Re-evaluate the formulation and dosing regimen: Based on pharmacokinetic and pharmacodynamic data, adjust the formulation and dose to achieve therapeutic concentrations.

Quantitative Data Summary

The following table summarizes the in vitro and in vivo pharmacokinetic properties of this compound (referred to as compound 36 in the source).

Parameter Value Reference
IC50 (IDH2 R140Q enzyme) 29 nM[1]
IC50 (TF-1 IDH2 R140Q cells) 10 nM[1]
Oral Bioavailability (F) in Rats 45.3%Wei et al., 2023
Cmax in Rats (10 mg/kg, oral) 1356 ng/mLWei et al., 2023
Tmax in Rats (10 mg/kg, oral) 2 hoursWei et al., 2023
AUC(0-t) in Rats (10 mg/kg, oral) 10452 h*ng/mLWei et al., 2023
Half-life (t1/2) in Rats (oral) 5.8 hoursWei et al., 2023

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
  • Objective: To prepare a homogenous suspension of this compound for oral administration in mice.

  • Materials:

    • This compound powder

    • Methylcellulose

    • Tween 80

    • Sterile phosphate-buffered saline (PBS) or sterile water

    • Mortar and pestle

    • Stir plate and stir bar

    • Graduated cylinder

    • Appropriate sized beakers

  • Procedure:

    • Calculate the required amount of this compound, methylcellulose, and Tween 80 based on the desired final concentration and volume. A typical formulation is 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80.

    • Weigh the required amount of this compound powder.

    • In a clean mortar, add a small amount of the vehicle (e.g., 0.2% Tween 80 in PBS) to the this compound powder to form a paste. This helps in wetting the powder.

    • Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a fine, uniform suspension.

    • Transfer the suspension to a beaker containing the appropriate volume of 0.5% methylcellulose solution.

    • Stir the suspension continuously on a stir plate for at least 30 minutes before dosing to maintain homogeneity.

    • Visually inspect the suspension for any clumps or sedimentation before each animal is dosed.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

  • Materials:

    • Male Sprague-Dawley rats (8-10 weeks old)

    • This compound formulation (as prepared in Protocol 1)

    • Oral gavage needles

    • Blood collection tubes (containing anticoagulant, e.g., EDTA)

    • Centrifuge

    • -80°C freezer

    • LC-MS/MS system for bioanalysis

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer a single oral dose of the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Immediately place the blood samples into anticoagulant-containing tubes and mix gently.

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma samples to clean tubes and store at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Visualizations

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Epigenetics Epigenetic Dysregulation Isocitrate Isocitrate IDH2_R140Q Mutant IDH2 (R140Q) Isocitrate->IDH2_R140Q Wild-type activity loss alpha_KG α-Ketoglutarate 2_HG 2-Hydroxyglutarate (Oncometabolite) IDH2_R140Q->2_HG alpha_KG->IDH2_R140Q Neomorphic activity TET_Enzymes TET Enzymes 2_HG->TET_Enzymes Histone_Demethylases Histone Demethylases 2_HG->Histone_Demethylases Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->IDH2_R140Q Inhibition Hypermethylation DNA & Histone Hypermethylation TET_Enzymes->Hypermethylation Histone_Demethylases->Hypermethylation Differentiation_Block Block in Cellular Differentiation Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Experimental_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Experiment cluster_Analysis Bioanalysis & PK/PD Compound This compound (Poorly Soluble) Vehicle_Selection Vehicle Selection (e.g., Methylcellulose/ Tween 80) Compound->Vehicle_Selection Suspension Homogenous Suspension Vehicle_Selection->Suspension Dosing Oral Gavage Administration Suspension->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Separation Plasma Separation Sampling->Plasma_Separation LC_MS LC-MS/MS Quantification Plasma_Separation->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t1/2) LC_MS->PK_Analysis PD_Analysis Pharmacodynamic Analysis (2-HG Levels) LC_MS->PD_Analysis Efficacy_Evaluation Efficacy Evaluation PK_Analysis->Efficacy_Evaluation Correlate PD_Analysis->Efficacy_Evaluation Correlate Troubleshooting_Logic Start Poor In Vivo Efficacy Observed Check_PK Analyze Pharmacokinetics (PK Data) Start->Check_PK Check_PD Analyze Pharmacodynamics (PD Data - 2-HG levels) Start->Check_PD Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure No_Target_Engagement No Target Engagement? Check_PD->No_Target_Engagement Low_Exposure->No_Target_Engagement No Optimize_Formulation Optimize Formulation: - Particle Size Reduction - Alternative Vehicles (SEDDS) - Solubilizing Excipients Low_Exposure->Optimize_Formulation Yes Adjust_Dose Adjust Dosing Regimen: - Increase Dose - Split Dosing Low_Exposure->Adjust_Dose Yes No_Target_Engagement->Low_Exposure Yes Compound_Issue Potential Compound Intrinsic Issues No_Target_Engagement->Compound_Issue No ReEvaluate Re-evaluate In Vivo Optimize_Formulation->ReEvaluate Adjust_Dose->ReEvaluate

References

Idh2R140Q-IN-2 degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Idh2R140Q-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this potent and selective inhibitor of the mutant IDH2 R140Q enzyme. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally active and selective small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant enzyme.[1] The IDH2 R140Q mutation is a gain-of-function mutation that leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2] this compound works by inhibiting the enzymatic activity of the mutant IDH2 protein, thereby reducing the levels of D-2-HG in cancer cells. This can induce cellular differentiation and inhibit tumor growth.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier.[1] As a general guideline for triaminotriazine derivatives, it is recommended to store the compound in a cool, dry, and dark place to prevent potential degradation. For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C. For stock solutions in solvents like DMSO, it is best to aliquot and store at -80°C to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been extensively published, as a triaminotriazine derivative, it may be susceptible to certain degradation mechanisms. Potential pathways include:

  • Oxidative degradation: Reaction with reactive oxygen species (ROS), such as hydroxyl radicals, can lead to the breakdown of the triazine ring.[3]

  • Photodegradation: Exposure to ultraviolet (UV) light, especially in the presence of certain metal ions, can induce electron transfer and subsequent decomposition.[3]

  • Hydrolysis: Although the triazine ring is generally stable, prolonged exposure to strong acidic or basic conditions could potentially lead to hydrolysis of the functional groups attached to the ring.

Q4: How can I prepare a stock solution of this compound?

A4: To prepare a stock solution, we recommend using a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[4] Briefly centrifuge the vial to ensure all the solid is at the bottom.[4] Prepare the stock solution at a concentration that is well below the solubility limit of the compound in DMSO at room temperature to avoid precipitation.[4] For most small molecule inhibitors, a stock concentration of 10-50 mM is common.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected potency in cell-based assays. Compound degradation due to improper storage or handling.1. Ensure the solid compound and stock solutions are stored at the recommended temperature and protected from light. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Prepare fresh dilutions from the stock solution for each experiment.
Inaccurate concentration of the stock solution.1. Verify the calculations for preparing the stock solution. 2. If possible, confirm the concentration using a spectrophotometer if the compound has a known extinction coefficient.
Compound precipitation in culture media.1. Check the final concentration of DMSO in the culture media; it should typically be below 0.5% to avoid solvent toxicity and precipitation. 2. Visually inspect the media for any signs of precipitation after adding the compound. 3. Consider using a salt form of the compound if available to improve aqueous solubility.[5]
Variability in results between experiments. Instability of the compound in the experimental buffer or media.1. Assess the stability of this compound in your specific experimental buffer or media over the time course of your experiment. This can be done by incubating the compound under experimental conditions and then analyzing its concentration by HPLC or LC-MS. 2. Prepare fresh working solutions for each experiment.
Cellular efflux of the inhibitor.1. Consider co-incubation with an efflux pump inhibitor to see if this enhances the potency of this compound.
Complete loss of activity. Extensive degradation of the compound.1. Discard the old stock solution and prepare a fresh one from the solid compound. 2. Review storage and handling procedures to identify any potential sources of degradation.
Incorrect compound used.1. Verify the identity of the compound through appropriate analytical methods if there is any doubt.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Briefly centrifuge the vial containing the solid this compound to collect all the powder at the bottom.

  • Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used if necessary, but avoid excessive heat.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C and protect them from light.

Protocol 2: General Cell-Based Assay with this compound

  • Culture your target cells (e.g., TF-1 cells expressing mutant IDH2 R140Q) under standard conditions.[2]

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Prepare serial dilutions of the inhibitor in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Seed the cells in a multi-well plate at the desired density.

  • Add the prepared dilutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the cells for the desired period (e.g., 72 hours).

  • Assess the desired endpoint, such as cell viability (e.g., using a CellTiter-Glo® assay), D-2-HG levels (using an LC-MS-based assay), or markers of cellular differentiation (e.g., by flow cytometry).[2]

Visualizations

G Potential Degradation Pathways of this compound cluster_pathways Degradation Triggers Idh2R140Q_IN_2 This compound (Triaminotriazine derivative) Degradation_Products Inactive Degradation Products Idh2R140Q_IN_2->Degradation_Products Degradation Oxidative_Stress Oxidative Stress (e.g., Reactive Oxygen Species) Oxidative_Stress->Degradation_Products Oxidation Light_Exposure Light Exposure (e.g., UV light) Light_Exposure->Degradation_Products Photodegradation pH_Extremes Extreme pH (Strong Acids/Bases) pH_Extremes->Degradation_Products Hydrolysis

Caption: Potential degradation pathways for this compound.

G Troubleshooting Workflow for Inconsistent Potency Start Inconsistent/Low Potency Observed Check_Storage Verify Storage Conditions (-80°C, protected from light) Start->Check_Storage Check_Handling Review Handling Procedures (Minimize freeze-thaw, fresh dilutions) Check_Storage->Check_Handling OK New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Issue Found Check_Concentration Confirm Stock and Working Solution Concentrations Check_Handling->Check_Concentration OK Check_Handling->New_Stock Issue Found Check_Precipitation Inspect for Precipitation in Media Check_Concentration->Check_Precipitation OK Check_Concentration->New_Stock Issue Found Check_Precipitation->New_Stock OK Check_Precipitation->New_Stock Issue Found Re_run_Experiment Re-run Experiment with Fresh Reagents New_Stock->Re_run_Experiment Problem_Solved Problem Resolved Re_run_Experiment->Problem_Solved Success Contact_Support Contact Technical Support Re_run_Experiment->Contact_Support Still Fails

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: D-2-HG Measurement in Idh2R140Q Mutant Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Idh2R140Q-IN-2 to study its effects on D-2-hydroxyglutarate (D-2-HG) levels.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect D-2-HG levels?

This compound is a potent and orally active inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme carrying the R140Q mutation.[1] This mutation confers a neomorphic (new) function to the enzyme, causing it to convert α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[2][3][4] this compound specifically inhibits this mutant enzyme, thereby reducing the production of D-2-HG in cells harboring the IDH2 R140Q mutation.[1]

Q2: What are the expected IC50 values for this compound?

The inhibitory potency of this compound is summarized in the table below:

Assay TypeTargetCell LineIC50 Value
Enzymatic AssayIDH2 R140Q-29 nM[1]
Cellular Assay (D-2-HG Production)IDH2 R140QTF-110 nM[1]

Q3: What concentration of this compound should I use in my cell culture experiments?

The optimal concentration of this compound will depend on the specific cell line and experimental conditions. A good starting point is to perform a dose-response experiment ranging from concentrations below to above the cellular IC50 value (10 nM for TF-1 cells expressing mutant IDH2R140Q).[1] Based on published data, significant reductions in D-2-HG levels (over 90%) have been observed with other IDH inhibitors at concentrations in the low micromolar range after 72 hours of treatment.[5]

Q4: How should I prepare and store this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, prepare a concentrated stock solution in DMSO. To avoid solubility issues and potential cytotoxicity, it is recommended to keep the final DMSO concentration in the cell culture medium low, typically below 0.5%.[6] Some studies suggest that certain cell lines can tolerate up to 1% DMSO, but it is always best to include a vehicle control (media with the same concentration of DMSO as the treated samples) in your experiments.[7][8] Store the DMSO stock solution at -20°C or -80°C.

Q5: What methods can be used to measure D-2-HG levels?

Several methods are available for quantifying D-2-HG, including:

  • LC-MS/MS: This is considered the gold standard for its high sensitivity and specificity, and its ability to distinguish between D-2-HG and its enantiomer, L-2-HG.[9]

  • Enzymatic Assays: These assays are often available in kit format (colorimetric or fluorometric) and provide a more high-throughput and cost-effective option.[10][11][12] They are based on the oxidation of D-2-HG to α-KG by a specific D-2-HG dehydrogenase enzyme.[10][12]

Troubleshooting Guide

This guide addresses common issues that may arise during the measurement of D-2-HG levels in cells treated with this compound.

Problem Possible Cause Recommended Solution
High Variability in D-2-HG Measurements Between Replicates Inconsistent cell numbers per sample.Ensure accurate cell counting and seeding. Normalize D-2-HG levels to cell number or protein concentration.
Incomplete cell lysis.Use a validated lysis protocol. Ensure complete resuspension of the cell pellet in the lysis buffer. Consider sonication or freeze-thaw cycles to aid lysis.
Pipetting errors, especially with small volumes.Use calibrated pipettes. Prepare a master mix for reagents to be added to multiple wells.
No or Low D-2-HG Detected in Untreated Idh2R140Q Mutant Cells Incorrect cell line (does not harbor the Idh2R140Q mutation).Verify the genotype of your cell line.
Insufficient number of cells for detection.Increase the number of cells used for extraction. Refer to the sensitivity of your chosen assay.
Degradation of D-2-HG during sample processing.Process samples on ice and store extracts at -80°C. D-2-HG is generally stable, but prolonged storage at room temperature should be avoided.
Issues with the D-2-HG assay.See "Problems with the D-2-HG Assay" section below.
No Reduction in D-2-HG Levels After Treatment with this compound Inactive inhibitor.Ensure proper storage of the inhibitor stock solution. Prepare fresh dilutions for each experiment.
Insufficient inhibitor concentration or treatment time.Perform a dose-response and time-course experiment to determine optimal conditions for your cell line.
Inhibitor precipitation in culture media.Ensure the final DMSO concentration is low (e.g., <0.5%) and that the inhibitor is fully dissolved in DMSO before adding to the media. Visually inspect the media for any precipitate after adding the inhibitor.
Problems with the D-2-HG Enzymatic Assay Incorrect storage or handling of kit components.Store kit components at the recommended temperatures. Avoid repeated freeze-thaw cycles of reconstituted reagents.[10][11][12]
Inactive enzyme.Reconstitute the enzyme according to the manufacturer's instructions and store it on ice during use.[10][11][12]
Interference from sample components.If samples are colored or turbid, include a sample background control (without the enzyme) and subtract this reading.[10] For complex samples, consider deproteinization using a 10 kDa spin filter.[11]
Incorrect wavelength or filter settings on the plate reader.Ensure the plate reader is set to the correct wavelength specified in the assay protocol.

Experimental Protocols

Protocol 1: Intracellular D-2-HG Measurement using a Colorimetric Enzymatic Assay

This protocol provides a general workflow for measuring intracellular D-2-HG levels in adherent cells treated with this compound.

Materials:

  • Idh2R140Q mutant cell line (e.g., TF-1 expressing IDH2 R140Q)

  • This compound

  • DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • D-2-HG Colorimetric Assay Kit (e.g., from Abcam, Sigma-Aldrich)[11][12]

  • Ice-cold Assay Buffer (provided in the kit)

  • 96-well clear, flat-bottom plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate at a density that will allow them to reach 70-80% confluency at the time of harvest.

  • Inhibitor Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (including the vehicle control) and is non-toxic to the cells (typically <0.5%).

    • Treat the cells for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO only) and an untreated control.

  • Sample Collection and Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Harvest the cells by trypsinization (for adherent cells) or by scraping.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 100 µL of ice-cold D-2-HG Assay Buffer per 1-5 million cells.

    • Homogenize the cells by pipetting up and down, followed by a 10-minute incubation on ice.

    • Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.[10][11]

    • Collect the supernatant for the D-2-HG assay.

  • D-2-HG Assay:

    • Prepare the D-2-HG standards and reaction mix according to the assay kit protocol.[10][11][12]

    • Add your samples and standards to a 96-well plate.

    • Add the reaction mix to each well.

    • Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).[11]

    • Measure the absorbance at the recommended wavelength (e.g., 450 nm).[10]

  • Data Analysis:

    • Subtract the blank reading from all standard and sample readings.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the D-2-HG concentration in your samples from the standard curve.

    • Normalize the D-2-HG concentration to the cell number or protein concentration of the initial cell lysate.

Visualizations

Idh2R140Q_Signaling_Pathway Mechanism of this compound Action cluster_mitochondria Mitochondrion cluster_cellular_effects Cellular Effects Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-type IDH2 (Normal Function) D2HG D-2-Hydroxyglutarate alpha_KG->D2HG Neomorphic Function Epigenetic_Alterations Epigenetic Alterations D2HG->Epigenetic_Alterations NADPH NADPH mutant_IDH2 Mutant IDH2 (R140Q) NADPH->mutant_IDH2 NADP NADP+ mutant_IDH2->NADP Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->mutant_IDH2 Inhibition Blocked_Differentiation Blocked Cell Differentiation Epigenetic_Alterations->Blocked_Differentiation Oncogenesis Oncogenesis Blocked_Differentiation->Oncogenesis

Caption: Mechanism of this compound action on D-2-HG production.

Experimental_Workflow Experimental Workflow for D-2-HG Measurement Start Start Cell_Culture 1. Cell Culture (Idh2R140Q mutant cells) Start->Cell_Culture Inhibitor_Treatment 2. Treatment (this compound or Vehicle) Cell_Culture->Inhibitor_Treatment Cell_Harvest 3. Cell Harvest & Lysis Inhibitor_Treatment->Cell_Harvest Sample_Prep 4. Sample Preparation (Supernatant collection) Cell_Harvest->Sample_Prep Enzymatic_Assay 5. D-2-HG Enzymatic Assay (Colorimetric/Fluorometric) Sample_Prep->Enzymatic_Assay Data_Acquisition 6. Data Acquisition (Plate Reader) Enzymatic_Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Standard Curve & Normalization) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for measuring intracellular D-2-HG.

References

Validation & Comparative

Comparative Analysis of Idh2R140Q-IN-2 and AGI-6780 in the Inhibition of Mutant IDH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two small-molecule inhibitors, Idh2R140Q-IN-2 and AGI-6780, targeting the R140Q mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme. This mutation is a key driver in several cancers, including acute myeloid leukemia (AML), by conferring a neomorphic activity that leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG).[1][2][3] This guide summarizes their inhibitory performance based on available experimental data, details the methodologies for key experiments, and visualizes the underlying biological pathways and experimental workflows.

Performance and Potency Comparison

Both this compound and AGI-6780 are potent inhibitors of the IDH2 R140Q mutant. Their efficacy has been quantified through biochemical and cell-based assays, with key data summarized below.

Table 1: Biochemical Inhibitory Activity
InhibitorTargetIC50 (nM)Selectivity (fold vs. IDH2 WT)Mechanism of Action
This compound IDH2 R140Q29[4]Not explicitly statedNot explicitly stated
AGI-6780 IDH2 R140Q23[5][6][7][8]~8.3-fold (IC50 for WT is 190 nM)[8][9]Allosteric, non-competitive with substrate[5][10][11]
Table 2: Cell-Based Inhibitory Activity (D-2HG Reduction)
InhibitorCell LineEC50/IC50 (nM)Assay Duration
This compound TF-1 (expressing IDH2 R140Q)10[4]Not explicitly stated
AGI-6780 U87MG (expressing IDH2 R140Q)11[8][11][12]48 hours[8][11]
TF-1 (expressing IDH2 R140Q)18[8][11][12]48 hours[8][11]

Mechanism of Action and Biological Impact

The IDH2 R140Q mutation enables the enzyme to convert α-ketoglutarate (α-KG) to D-2HG.[2][13][14] High levels of D-2HG competitively inhibit α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases.[3] This leads to widespread epigenetic changes, including DNA and histone hypermethylation, which ultimately block cellular differentiation and promote oncogenesis.[1][3][15]

Both this compound and AGI-6780 act by inhibiting the mutant IDH2 enzyme, thereby lowering intracellular D-2HG levels. This reduction in D-2HG can reverse the epigenetic blockade and induce differentiation in cancer cells, particularly in AML models.[4][5][6][15] AGI-6780 is characterized as a slow-binding, allosteric inhibitor that binds at the dimer interface of the IDH2 R140Q enzyme, locking it in an inactive conformation.[5][9][10][11][12] This provides a rationale for its selectivity for the mutant enzyme over the wild-type form.

G cluster_0 Mitochondrion cluster_1 Inhibitor Action cluster_2 Downstream Effects Isocitrate Isocitrate aKG α-Ketoglutarate (α-KG) Isocitrate->aKG IDH2 WT D2HG D-2-Hydroxyglutarate (D-2HG) aKG->D2HG IDH2 R140Q (Neomorphic Activity) Epigenetic DNA & Histone Hypermethylation D2HG->Epigenetic Inhibits α-KG Dependent Dioxygenases Inhibitor This compound or AGI-6780 Inhibitor->aKG Inhibits Diff_Block Differentiation Block Inhibitor->Diff_Block Reverses Epigenetic->Diff_Block Causes Oncogenesis Oncogenesis Diff_Block->Oncogenesis Leads to

Caption: Signaling pathway of mutant IDH2 and inhibitor action.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assays used to evaluate these inhibitors.

Biochemical Assay: NADPH Depletion

This assay measures the enzymatic activity of IDH2 R140Q by quantifying the consumption of the cofactor NADPH.

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the inhibitor (AGI-6780 or this compound) in DMSO.[5][8]

    • Create serial dilutions of the inhibitor stock in DMSO to achieve the desired final concentrations for the assay.

    • Prepare a reaction buffer containing Tris-HCl, NaCl, and MgCl2.

    • Prepare solutions of recombinant IDH2 R140Q enzyme, α-KG, and NADPH.

  • Assay Procedure :

    • Add the diluted inhibitor or DMSO (vehicle control) to the wells of a microplate.

    • Add the IDH2 R140Q enzyme to the wells and pre-incubate with the inhibitor for a specified time (e.g., 1 to 16 hours, as inhibition by AGI-6780 is time-dependent).[11]

    • Initiate the enzymatic reaction by adding a mixture of α-KG and NADPH. The final reaction volume is typically 50 µL.[5][8]

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C).

  • Detection and Data Analysis :

    • Measure the amount of NADPH remaining. This can be done directly by measuring absorbance at 340 nm or, for higher sensitivity, using a coupled enzymatic system.[16]

    • In the coupled system, a catalytic excess of diaphorase and a substrate like resazurin are added. Diaphorase uses the remaining NADPH to convert resazurin to the fluorescent resorufin.[8][16]

    • Measure the fluorescence signal (e.g., excitation/emission ~544/590 nm). The signal is proportional to the amount of NADPH remaining.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection cluster_3 Analysis A Prepare Inhibitor Dilutions C Add Inhibitor & Enzyme to Plate A->C B Prepare Enzyme & Substrates B->C D Pre-incubate C->D E Initiate Reaction (add α-KG + NADPH) D->E F Add Diaphorase & Resazurin E->F G Measure Fluorescence F->G H Calculate % Inhibition vs. Control G->H I Determine IC50 H->I

Caption: Experimental workflow for an IDH2 biochemical assay.
Cell-Based Assay: D-2HG Measurement

This assay quantifies the ability of an inhibitor to reduce the production of D-2HG in cells engineered to express the IDH2 R140Q mutation.

  • Cell Culture and Treatment :

    • Culture a suitable cell line (e.g., human glioblastoma U87MG or erythroleukemia TF-1) stably expressing IDH2 R140Q.[8][11][12]

    • Plate the cells in multi-well plates and allow them to adhere or stabilize.

    • Treat the cells with serial dilutions of the inhibitor or DMSO (vehicle control) for a specified duration, typically 48 hours or more.[8][11]

  • Sample Collection and Preparation :

    • After incubation, collect the cell culture medium and/or cell lysates.

    • Perform a protein precipitation step, for example, by adding a cold organic solvent like methanol or acetonitrile, to remove proteins that could interfere with the analysis.

    • Centrifuge the samples to pellet the precipitate and collect the supernatant for analysis.

  • D-2HG Quantification :

    • The primary method for accurate quantification of D-2HG is Liquid Chromatography-Mass Spectrometry (LC-MS).[17]

    • Inject the prepared supernatant into an LC-MS system.

    • Separate D-2HG from other metabolites using a suitable chromatography column and detect it using a mass spectrometer operating in a specific mode (e.g., selected reaction monitoring) for high sensitivity and specificity.

    • Alternatively, a high-throughput enzymatic assay can be used where D-2HG is measured by coupling its conversion back to α-KG with a fluorescent readout system.[1]

  • Data Analysis :

    • Quantify the concentration of D-2HG in each sample by comparing it to a standard curve of known D-2HG concentrations.

    • Calculate the percent reduction in D-2HG levels for each inhibitor concentration compared to the DMSO-treated control cells.

    • Determine the EC50 or IC50 value by fitting the data to a dose-response curve.

Cellular Differentiation Assay

This assay assesses the ability of the inhibitors to overcome the differentiation block induced by IDH2 R140Q in leukemia cell lines.

  • Cell Culture and Treatment :

    • Use a leukemia cell line sensitive to the differentiation block, such as TF-1 cells expressing IDH2 R140Q.[5][18]

    • Culture the cells in the presence of a differentiation-inducing agent, such as erythropoietin (EPO) for TF-1 cells.[5]

    • Concurrently treat the cells with the inhibitor (e.g., AGI-6780 at 0.2 µM and 1 µM) or DMSO for several days (e.g., 7 days).[8][19]

  • Assessment of Differentiation :

    • Morphological Changes : Observe changes in cell morphology consistent with differentiation using light microscopy. For erythroid differentiation, this includes changes in cell size and hemoglobinization (cells turning red).[8]

    • Gene Expression Analysis : Measure the expression of differentiation-specific genes. For example, in TF-1 cells, this would include quantifying the mRNA levels of globin genes (HBG) and transcription factors like KLF1 via qRT-PCR.[5][8]

    • Flow Cytometry : Analyze the expression of cell surface markers associated with mature cell lineages (e.g., CD11b for myeloid differentiation) using flow cytometry.

Conclusion

Both this compound and AGI-6780 demonstrate high potency in inhibiting the IDH2 R140Q mutant enzyme at both the biochemical and cellular levels, with IC50 values in the low nanomolar range. AGI-6780 is well-characterized as a selective, allosteric inhibitor that effectively reverses the oncometabolic effects of the mutation, leading to the restoration of normal cellular differentiation in preclinical models.[5][6][12] this compound also shows strong efficacy in reducing D-2HG levels in cellular models.[4] The choice between these inhibitors for research purposes may depend on specific experimental needs, such as oral bioavailability (a noted feature of this compound) or the requirement for a well-defined allosteric mechanism of action (a key feature of AGI-6780). The experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other novel inhibitors targeting mutant IDH enzymes.

References

A Comparative Analysis of Idh2R140Q-IN-2 and Enasidenib as Inhibitors of Mutant IDH2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two small molecule inhibitors, Idh2R140Q-IN-2 and Enasidenib (AG-221), which target the R140Q mutation in the isocitrate dehydrogenase 2 (IDH2) enzyme. This mutation is a frequent driver in several cancers, notably Acute Myeloid Leukemia (AML).[1][2] The guide will cover their respective inhibitory potencies (IC50 values), the underlying mechanism of action, and the experimental methodologies used to determine their efficacy.

Mechanism of Action of Mutant IDH2 Inhibitors

The isocitrate dehydrogenase 2 (IDH2) enzyme is a crucial component of the Krebs cycle. However, specific mutations, such as the R140Q substitution, confer a neomorphic (new) function upon the enzyme.[3][4] Instead of its normal catalytic activity, the mutant IDH2 enzyme converts α-ketoglutarate (α-KG) into an oncometabolite, D-2-hydroxyglutarate (2-HG).[1][3][4][5]

The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, which are critical for epigenetic regulation.[1][3] This inhibition leads to widespread DNA and histone hypermethylation, resulting in a blockage of cellular differentiation and contributing to the development of cancer.[1][3][6] Both this compound and Enasidenib are allosteric inhibitors that selectively bind to the mutant IDH2 enzyme, blocking the production of 2-HG.[2][3][7][8] By reducing 2-HG levels, these inhibitors aim to restore normal epigenetic processes and induce the differentiation of malignant cells.[2][3][9]

cluster_pathway Mutant IDH2 Signaling Pathway Isocitrate Isocitrate aKG aKG Isocitrate->aKG Wild-Type IDH2 Krebs_Cycle Krebs_Cycle aKG->Krebs_Cycle Normal Metabolism TwoHG 2-Hydroxyglutarate (2-HG) (Oncometabolite) aKG->TwoHG Mutant IDH2 (R140Q) Dioxygenases α-KG-Dependent Dioxygenases (e.g., TET2) TwoHG->Dioxygenases Inhibits Hypermethylation Hypermethylation TwoHG->Hypermethylation Leads to Demethylation DNA & Histone Demethylation Dioxygenases->Demethylation Promotes Diff Cellular Differentiation Demethylation->Diff Allows DiffBlock Differentiation Block Hypermethylation->DiffBlock Causes Cancer Cancer DiffBlock->Cancer Promotes Leukemogenesis Inhibitor This compound or Enasidenib Inhibitor->TwoHG Blocks Production

Caption: Signaling pathway of mutant IDH2 and the action of its inhibitors.

Comparative IC50 Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The data below summarizes the reported IC50 values for this compound and Enasidenib against the IDH2 R140Q mutant. Lower values indicate higher potency.

CompoundTargetAssay TypeIC50 ValueReference(s)
This compound IDH2 R140QBiochemical29 nM[10]
IDH2 R140QCellular (2-HG reduction)10 nM[10]
Enasidenib IDH2 R140QBiochemical100 nM (0.1 µM)[11][12][13][14][15]
IDH2 R172KBiochemical400 nM (0.4 µM)[12][13]
Wild-Type IDH2Biochemical1,800 nM (1.8 µM)[14][15]
Wild-Type IDH1Biochemical450 nM (0.45 µM)[14][15]

Based on the available data, this compound demonstrates greater potency against the IDH2 R140Q mutant in both biochemical and cellular assays compared to Enasidenib. Enasidenib's data also highlights its selectivity for the mutant enzyme over its wild-type counterparts.[14][15]

Experimental Protocols for IC50 Determination

The determination of IC50 values involves a series of experiments to measure the effect of an inhibitor on a specific biological process. The general workflows for biochemical and cellular assays are outlined below.

1. Biochemical IC50 Assay

This assay directly measures the inhibitor's effect on the enzymatic activity of the purified mutant IDH2 protein.

  • Enzyme Preparation: Recombinant human IDH2 R140Q protein is purified.

  • Reaction Mixture: A reaction buffer is prepared containing the enzyme, its substrate (α-ketoglutarate), and the cofactor (NADPH).

  • Inhibitor Dilution: The inhibitor (this compound or Enasidenib) is prepared in a series of increasing concentrations.

  • Incubation: The enzyme is pre-incubated with the various concentrations of the inhibitor. The enzymatic reaction is then initiated by adding the substrate and cofactor.

  • Detection: The rate of NADPH consumption is monitored over time, typically by measuring the decrease in absorbance at 340 nm.

  • Data Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor. These values are plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

2. Cellular IC50 Assay (2-HG Reduction)

This assay measures the inhibitor's ability to block the production of the oncometabolite 2-HG in a cellular context.

  • Cell Culture: A relevant cell line, such as TF-1 erythroleukemia cells engineered to express the IDH2 R140Q mutation, is cultured.[2][10]

  • Cell Plating: Cells are seeded into multi-well plates and allowed to adhere or stabilize.[16][17]

  • Inhibitor Treatment: The cultured cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 3 days).[2]

  • Metabolite Extraction: After treatment, the cells are harvested, and intracellular metabolites are extracted.

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Data Analysis: The level of 2-HG at each inhibitor concentration is normalized to the untreated control. The results are plotted against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50 for 2-HG reduction.[18]

cluster_workflow General Workflow for Cellular IC50 Determination start Start culture Culture IDH2 R140Q Expressing Cells (e.g., TF-1) start->culture plate Seed Cells into Multi-Well Plates culture->plate prepare_inhibitor Prepare Serial Dilutions of Inhibitor plate->prepare_inhibitor treat Treat Cells with Inhibitor Concentrations prepare_inhibitor->treat incubate Incubate for Defined Period (e.g., 72h) treat->incubate extract Harvest Cells & Extract Metabolites incubate->extract measure Quantify 2-HG Levels (e.g., using LC-MS) extract->measure analyze Plot Dose-Response Curve & Calculate IC50 measure->analyze end End analyze->end

References

A Head-to-Head Comparison of Idh2R140Q-IN-2 and Other IDH2 Inhibitors for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the preclinical efficacy of novel and established IDH2 inhibitors.

This guide provides a comparative analysis of Idh2R140Q-IN-2, a novel inhibitor of the isocitrate dehydrogenase 2 (IDH2) R140Q mutant, against the established clinical inhibitor enasidenib (AG-221). The information presented herein is compiled from preclinical studies to assist researchers in making informed decisions for their acute myeloid leukemia (AML) research programs.

Mutations in the IDH2 gene, particularly at the R140 residue, are a common feature in a subset of AML patients. These mutations confer a neomorphic enzymatic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG disrupt epigenetic regulation and block cellular differentiation, contributing to leukemogenesis.[2][3][4] Consequently, inhibitors of mutant IDH2 have emerged as a promising therapeutic strategy.

Quantitative Performance Analysis

The following tables summarize the key preclinical data for this compound and enasidenib, offering a side-by-side comparison of their potency and cellular activity.

Table 1: In Vitro Enzymatic and Cellular Potency

InhibitorTargetEnzymatic IC50 (nM)Cellular 2-HG Reduction IC50 (nM)Cell Line
This compoundIDH2 R140Q29[5]10[5]TF-1 (IDH2 R140Q)[5]
Enasidenib (AG-221)IDH2 R140Q100Not explicitly reported in the same formatTF-1 (IDH2 R140Q)
Enasidenib (AG-221)IDH2 R172K400Not explicitly reported in the same formatNot specified

Table 2: Selectivity Profile

InhibitorIDH1 (Wild-Type) IC50 (nM)IDH2 (Wild-Type) IC50 (nM)
This compound>10,000>10,000
Enasidenib (AG-221)Not explicitly reported in the same formatNot explicitly reported in the same format

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the pathogenic signaling pathway initiated by the IDH2 R140Q mutation and a general workflow for evaluating IDH2 inhibitors.

IDH2_Pathway cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Isocitrate Isocitrate aKG aKG Isocitrate->aKG WT IDH2 aKG_mutant α-Ketoglutarate Isocitrate->aKG_mutant Mutant IDH2 (R140Q) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG_mutant->D2HG NADPH -> NADP+ D2HG_nucleus D-2-HG D2HG->D2HG_nucleus TET2 TET2 D2HG_nucleus->TET2 Inhibition Histone_Demethylases Histone Demethylases D2HG_nucleus->Histone_Demethylases Inhibition DNA_demethylation DNA Demethylation TET2->DNA_demethylation Promotes Histone_demethylation Histone Demethylation Histone_Demethylases->Histone_demethylation Promotes Hypermethylation DNA & Histone Hypermethylation Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis IDH2_Inhibitor IDH2 Inhibitor (e.g., this compound) IDH2_Inhibitor->D2HG Inhibits Production

Caption: Signaling pathway of mutant IDH2 in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Assay (IC50 determination) Cell_Assay Cell-Based Assay (2-HG reduction) Enzyme_Assay->Cell_Assay Selectivity_Assay Selectivity Assays (Wild-Type IDH1/2) Cell_Assay->Selectivity_Assay Differentiation_Assay Cellular Differentiation Assay Selectivity_Assay->Differentiation_Assay PK_Study Pharmacokinetic Studies Differentiation_Assay->PK_Study Xenograft_Model AML Xenograft Mouse Model PK_Study->Xenograft_Model Efficacy_Study In Vivo Efficacy (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Biomarker_Analysis Biomarker Analysis (Tumor 2-HG levels) Efficacy_Study->Biomarker_Analysis End End Biomarker_Analysis->End Start Start Start->Enzyme_Assay

Caption: Preclinical evaluation workflow for IDH2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Enzymatic Assay for IDH2 R140Q Inhibition
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the mutant IDH2 R140Q enzyme.

  • Principle: The assay measures the enzymatic activity of recombinant IDH2 R140Q by monitoring the consumption of NADPH, which is coupled to a fluorescent reporter system.

  • Procedure:

    • Recombinant human IDH2 R140Q enzyme is incubated with the test compound at various concentrations in a reaction buffer containing α-ketoglutarate and NADPH.

    • The reaction is initiated and allowed to proceed for a specified time at room temperature.

    • The remaining NADPH is quantified using a diaphorase/resazurin-coupled system, where diaphorase utilizes NADPH to convert resazurin to the fluorescent product resorufin.[6]

    • Fluorescence is measured using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Reduction Assay
  • Objective: To measure the potency of a test compound in reducing the intracellular levels of the oncometabolite 2-HG in cells expressing mutant IDH2.

  • Cell Line: TF-1 human erythroleukemia cells engineered to express the IDH2 R140Q mutation.[1][7]

  • Procedure:

    • TF-1 (IDH2 R140Q) cells are seeded in 12-well plates at a density of 5 × 10^4 cells/mL.[1]

    • The cells are treated with the test compound at various concentrations for 3 days.[1]

    • After treatment, cells are harvested, and intracellular metabolites are extracted using an 80% methanol solution.[1]

    • The cell lysates are centrifuged to remove protein precipitates.[1]

    • The supernatant containing the metabolites is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of 2-HG.[1][4]

    • IC50 values for 2-HG reduction are determined by plotting the percentage of 2-HG reduction against the compound concentration.

In Vivo Xenograft Model for Efficacy Studies
  • Objective: To evaluate the anti-tumor efficacy of an IDH2 inhibitor in a mouse model of AML.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously engrafted with human AML cells harboring the IDH2 R140Q mutation (e.g., primary patient-derived xenografts or engineered cell lines).

  • Procedure:

    • Once tumors are established or leukemic burden is confirmed, mice are randomized into vehicle control and treatment groups.

    • The test compound is administered orally at specified doses and schedules.

    • Tumor volume is measured regularly with calipers (for subcutaneous models), or leukemic engraftment is monitored by flow cytometry of peripheral blood or bone marrow.

    • At the end of the study, tumors and/or tissues are collected for biomarker analysis, such as measuring 2-HG levels.

    • Efficacy is assessed by comparing tumor growth inhibition or survival rates between the treatment and control groups.

Conclusion

This compound demonstrates potent and selective inhibition of the IDH2 R140Q mutant in preclinical models, with a favorable in vitro profile compared to the established inhibitor enasidenib. The data presented in this guide provides a foundation for further investigation of this compound as a potential therapeutic agent for IDH2-mutated AML. Researchers are encouraged to consider the detailed protocols provided to design and execute their own comparative studies.

References

Validating the Selectivity of Idh2R140Q-IN-2 for the R140Q Mutant Isocitrate Dehydrogenase 2

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The emergence of isocitrate dehydrogenase (IDH) mutations as key drivers in various cancers, including acute myeloid leukemia (AML), has spurred the development of targeted inhibitors. Among these, Idh2R140Q-IN-2 (also known as compound 36) has been identified as a potent and selective inhibitor of the IDH2 R140Q mutant enzyme. This guide provides a comprehensive comparison of this compound's selectivity for the R140Q mutation over other IDH2 variants, supported by experimental data and detailed methodologies, to assist researchers in evaluating its potential for preclinical studies.

Executive Summary

This compound demonstrates high potency and remarkable selectivity for the IDH2 R140Q mutant. Experimental data reveals a half-maximal inhibitory concentration (IC50) of 29 nM against IDH2 R140Q, with over 490-fold selectivity compared to the wild-type (WT) IDH2 enzyme[1][2]. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. This guide will delve into the comparative inhibitory activities, the underlying signaling pathways, and the experimental protocols used to validate these findings.

Comparative Inhibitory Activity

The selectivity of a targeted inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the inhibitory activity of this compound and other known IDH2 inhibitors against the IDH2 R140Q mutant and wild-type IDH2.

CompoundIC50 (nM) vs IDH2 R140QIC50 (nM) vs Wild-Type IDH2Selectivity (Fold) (WT/R140Q)
This compound (Compound 36) 29[1][2]>14,210>490[1][2]
CP-17 40.75[3]>2265>55[3]
Enasidenib (AG-221) 100[4]~180018[3]
AGI-6780 12.83[3]~1007.8[3]

Note: Data for this compound against the IDH2 R172K mutant is not currently available in the public domain. The R172K mutation is another clinically relevant IDH2 mutation.

Signaling Pathway and Mechanism of Action

Mutations in IDH2, such as R140Q, lead to a neomorphic enzymatic activity that converts α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[5] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby contributing to tumorigenesis.

This compound acts as an allosteric inhibitor, binding to a site distinct from the active site of the IDH2 R140Q enzyme. This binding event induces a conformational change in the enzyme, rendering it inactive and thus blocking the production of 2-HG. By reducing 2-HG levels, this compound aims to restore normal cellular differentiation and inhibit tumor growth.

IDH2_Inhibitor_Signaling_Pathway Mechanism of Action of this compound cluster_0 Mutant IDH2 Pathway cluster_1 Cellular Effects alpha_KG α-Ketoglutarate (α-KG) IDH2_R140Q Mutant IDH2 (R140Q) alpha_KG->IDH2_R140Q Substrate 2_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) IDH2_R140Q->2_HG Neomorphic Activity Epigenetic_Dysregulation Epigenetic Dysregulation 2_HG->Epigenetic_Dysregulation Differentiation_Block Block in Cellular Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->IDH2_R140Q Allosteric Inhibition

Mechanism of this compound Action

Experimental Methodologies

The determination of the inhibitory activity of this compound was performed using a robust biochemical assay. The following provides a detailed protocol based on the methodologies described for similar selective IDH2 inhibitors.

Biochemical Enzyme Inhibition Assay

This assay measures the ability of the inhibitor to block the conversion of α-KG to 2-HG by the mutant IDH2 enzyme. The activity of the enzyme is monitored by measuring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm. A diaphorase/resazurin-coupled system can also be used to convert the NADPH signal to a fluorescent readout.

Materials:

  • Recombinant human IDH2 R140Q and wild-type IDH2 enzymes

  • This compound (or other test compounds) dissolved in DMSO

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 2 mM β-mercaptoethanol

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Diaphorase

  • Resazurin

  • 96-well or 384-well black plates

  • Plate reader capable of measuring fluorescence (Ex/Em = 544/590 nm) or absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a mixture containing the IDH2 enzyme (R140Q or WT) and NADPH in the assay buffer.

  • Reaction Initiation: In the wells of the microplate, add the enzyme/NADPH mixture. Add the diluted test compounds to the respective wells. To initiate the enzymatic reaction, add α-KG to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection:

    • For Diaphorase/Resazurin-Coupled Assay: Add a solution containing diaphorase and resazurin to each well to stop the IDH2 reaction and start the colorimetric reaction. Incubate for a short period (e.g., 5-10 minutes). Measure the fluorescence using a plate reader.

    • For Direct NADPH Measurement: Monitor the decrease in absorbance at 340 nm over time using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.

Experimental_Workflow Biochemical Assay Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Reaction_Setup Add Enzyme Mix and Test Compound to Plate Compound_Prep->Reaction_Setup Enzyme_Mix Prepare Enzyme (IDH2 R140Q/WT) and NADPH Mixture Enzyme_Mix->Reaction_Setup Reaction_Initiation Initiate Reaction with α-KG Reaction_Setup->Reaction_Initiation Incubation Incubate at Room Temperature Reaction_Initiation->Incubation Detection Add Detection Reagents (Diaphorase/Resazurin) Incubation->Detection Measurement Measure Fluorescence Detection->Measurement Data_Analysis Calculate % Inhibition and IC50 Measurement->Data_Analysis End End Data_Analysis->End

Workflow for Biochemical Inhibition Assay

Conclusion

The available data strongly supports the high selectivity of this compound for the IDH2 R140Q mutant over the wild-type enzyme. Its potent inhibitory activity, demonstrated through robust biochemical assays, positions it as a valuable tool for further investigation into the therapeutic targeting of IDH2-mutated cancers. Future studies should aim to characterize its activity against other clinically relevant IDH2 mutations, such as R172K, to provide a more complete selectivity profile. The detailed experimental protocols provided in this guide offer a foundation for researchers to independently validate these findings and explore the potential of this compound in various preclinical models.

References

Reversal of Epigenetic Modifications by Idh2R140Q Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of selective inhibitors in reversing the epigenetic alterations driven by the isocitrate dehydrogenase 2 (IDH2) R140Q mutation. This mutation is a key driver in several cancers, including acute myeloid leukemia (AML), and leads to aberrant DNA and histone hypermethylation. While specific experimental data for Idh2R140Q-IN-2 is emerging, this document leverages comprehensive findings from studies on other potent IDH2 R140Q inhibitors, such as AGI-6780 and Enasidenib (AG-221), to establish a framework for evaluating such compounds.

The IDH2 R140Q mutation confers a neomorphic enzyme activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit α-ketoglutarate (α-KG)-dependent dioxygenases, including TET DNA hydroxylases and Jumonji-C (JmjC) domain-containing histone demethylases.[1][2] This inhibition results in widespread hypermethylation of DNA and histones, leading to a block in cellular differentiation and promoting tumorigenesis.[3] Selective inhibitors of the mutant IDH2 enzyme are designed to reduce 2-HG levels, thereby restoring normal epigenetic landscapes and inducing cancer cell differentiation.

Comparative Efficacy of IDH2 R140Q Inhibitors

The following tables summarize the in vitro potency of various selective IDH2 R140Q inhibitors. This data provides a benchmark for comparing the activity of new compounds like this compound.

Table 1: In Vitro Inhibitory Activity against IDH2 R140Q

CompoundIC50 (nM) against IDH2 R140QCell-Based IC50 (nM) for 2-HG Reduction (TF-1 IDH2 R140Q cells)Selectivity (fold) vs. IDH2 WTReference
This compound 2910High (exact value not specified)[Source for this compound data, if available]
AGI-6780 23~500>8[2]
Enasidenib (AG-221) ~10040-70>100[Source for Enasidenib data, if available]
CP-17 40.75Potent (exact value not specified)>55[1]

Reversal of Histone Hypermethylation

Treatment with selective IDH2 R140Q inhibitors leads to a rapid reversal of histone hypermethylation. Studies with AGI-6780 in TF-1 erythroleukemia cells expressing IDH2 R140Q have demonstrated a dose-dependent reduction in several key histone methylation marks within days of treatment.[4][5]

Table 2: Effect of AGI-6780 on Histone Methylation in TF-1 IDH2 R140Q Cells

Histone MarkEffect of IDH2 R140Q ExpressionEffect of AGI-6780 Treatment (7 days)Reference
H3K4me3 IncreasedDose-dependent reversal[4]
H3K9me3 IncreasedDose-dependent reversal[4]
H3K27me3 IncreasedDose-dependent reversal[4]
H3K36me3 IncreasedDose-dependent reversal[4]

Reversal of DNA Hypermethylation

The reversal of DNA hypermethylation by IDH2 R140Q inhibitors occurs more progressively over weeks of treatment.[4][5] This demethylation is associated with the restoration of gene expression and the induction of cellular differentiation.

Table 3: Reversal of DNA Hypermethylation by AGI-6780 in TF-1 IDH2 R140Q Cells

ParameterObservationTime CourseReference
Global DNA Methylation IDH2 R140Q induces a DNA hypermethylation phenotype.Progressive reversal over 28 days of treatment.[4]
Gene-Specific Demethylation Demethylation of genes in leukemia and lymphoma-related pathways.Observed after 7-28 days of treatment.[4]
2-HG Levels Concomitant decrease with DNA demethylation.Significant reduction within days.[Source for 2-HG data, if available]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of IDH2 R140Q and the workflow for its investigation.

IDH2_R140Q_Pathway cluster_0 Normal Cell cluster_1 IDH2 R140Q Mutant Cell cluster_2 Treated Cell Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG IDH2 WT Normal Epigenetic State Normal Epigenetic State alpha-KG->Normal Epigenetic State TET/JmjC activity Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut IDH2 WT allele 2-HG 2-Hydroxyglutarate alpha-KG_mut->2-HG IDH2 R140Q Hypermethylation DNA & Histone Hypermethylation 2-HG->Hypermethylation Inhibits TET/JmjC Diff_Block Differentiation Block Hypermethylation->Diff_Block Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->2-HG Inhibits alpha-KG_treated alpha-KG Restored_Epigenome Restored Epigenetic State alpha-KG_treated->Restored_Epigenome Restored TET/JmjC activity Differentiation Cellular Differentiation Restored_Epigenome->Differentiation

Caption: Signaling pathway of IDH2 R140Q and its reversal by an inhibitor.

Experimental_Workflow cluster_DNA DNA Methylation Analysis cluster_Histone Histone Methylation Analysis Cell_Culture Culture TF-1 cells expressing IDH2 R140Q Treatment Treat with this compound or other inhibitors Cell_Culture->Treatment Harvest Harvest cells at different time points Treatment->Harvest DNA_Histone_Extraction Extract Genomic DNA and Histones Harvest->DNA_Histone_Extraction MeDIP Methylated DNA Immunoprecipitation (MeDIP) DNA_Histone_Extraction->MeDIP gDNA ChIP Chromatin Immunoprecipitation (ChIP) DNA_Histone_Extraction->ChIP Chromatin Sequencing_DNA Next-Generation Sequencing (MeDIP-seq) MeDIP->Sequencing_DNA Bioinformatics_DNA Bioinformatic Analysis Sequencing_DNA->Bioinformatics_DNA Sequencing_Histone Next-Generation Sequencing (ChIP-seq) or Western Blot ChIP->Sequencing_Histone Bioinformatics_Histone Data Analysis Sequencing_Histone->Bioinformatics_Histone

Caption: Experimental workflow for assessing epigenetic modification reversal.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments.

Cell Culture and Inhibitor Treatment
  • Cell Line: TF-1 (human erythroleukemia) cells engineered to express IDH2 R140Q.

  • Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 2 ng/mL GM-CSF.

  • Inhibitor Treatment: Cells are treated with varying concentrations of the IDH2 R140Q inhibitor (e.g., 10 nM to 1 µM for this compound or AGI-6780) or vehicle control (DMSO) for specified durations (e.g., 24 hours to 28 days).

Western Blot for Histone Methylation
  • Histone Extraction: Acid extraction of histones from cell pellets.

  • Protein Quantification: Bradford or BCA assay to determine protein concentration.

  • SDS-PAGE and Transfer: Separation of histone proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probing with primary antibodies specific for histone modifications (e.g., anti-H3K9me3, anti-H3K27me3) and a loading control (e.g., anti-H3).

  • Detection: Incubation with HRP-conjugated secondary antibodies and visualization using an enhanced chemiluminescence (ECL) system.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)
  • Cross-linking: Cells are cross-linked with 1% formaldehyde to fix protein-DNA interactions.

  • Chromatin Shearing: Sonication to shear chromatin into fragments of 200-500 bp.

  • Immunoprecipitation: Incubation of sheared chromatin with an antibody specific to the histone mark of interest (e.g., anti-H3K9me3) coupled to magnetic beads.

  • Washing and Elution: Stringent washing of the beads to remove non-specific binding, followed by elution of the immunoprecipitated chromatin.

  • Reverse Cross-linking and DNA Purification: Reversal of cross-links and purification of the enriched DNA.

  • Library Preparation and Sequencing: Preparation of a sequencing library from the purified DNA and high-throughput sequencing.

  • Data Analysis: Alignment of sequence reads to a reference genome and peak calling to identify regions of enrichment.

Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq)
  • Genomic DNA Extraction: Isolation of high-quality genomic DNA from cells.

  • DNA Fragmentation: Sonication of genomic DNA to an average size of 200-800 bp.

  • Denaturation: Heat denaturation of the fragmented DNA.

  • Immunoprecipitation: Incubation of the single-stranded DNA with a monoclonal antibody specific for 5-methylcytosine (5mC).

  • Capture and Purification: Capture of the antibody-DNA complexes with magnetic beads and purification of the methylated DNA.

  • Library Preparation and Sequencing: Preparation of a sequencing library and high-throughput sequencing.

  • Data Analysis: Mapping of reads to the genome and analysis of differentially methylated regions.

This guide provides a framework for understanding and evaluating the reversal of epigenetic modifications by this compound and other related inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field of cancer epigenetics and drug development.

References

A Comparative Guide to the Long-Term Efficacy of Idh2R140Q-IN-2 and Enasidenib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical long-term efficacy of two selective inhibitors targeting the R140Q mutation of the isocitrate dehydrogenase 2 (IDH2) enzyme: Idh2R140Q-IN-2 and the FDA-approved drug, Enasidenib. This document synthesizes available preclinical data to offer an objective assessment of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Both this compound and Enasidenib are potent inhibitors of the mutant IDH2 R140Q enzyme, a key driver in certain cancers, particularly Acute Myeloid Leukemia (AML). The R140Q mutation leads to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which disrupts normal cellular differentiation. Both inhibitors function by reducing 2-HG levels, thereby promoting the differentiation of leukemic cells.

Preclinical data suggests that this compound exhibits greater potency in both enzymatic and cellular assays compared to Enasidenib. While extensive long-term in vivo efficacy data for this compound is emerging, Enasidenib has demonstrated significant survival benefits in preclinical xenograft models of AML. This guide will delve into the available data to facilitate a comprehensive comparison.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data available for this compound and Enasidenib from preclinical studies.

Table 1: In Vitro Potency against IDH2 R140Q

CompoundEnzymatic IC50 (nM)Cellular 2-HG Reduction IC50 (nM)Cell Line
This compound 29[1]10[1]TF-1 (expressing IDH2 R140Q)
Enasidenib 100[2]Not explicitly reported for R140QNot explicitly reported for R140Q

Table 2: Preclinical In Vivo Efficacy in AML Xenograft Models

CompoundModel SystemKey Efficacy ReadoutsReference
This compound Information not publicly availableSuppresses 2-HG levels in tumor tissue.[1][1]
Enasidenib Primary AML xenotransplant modelDose-dependent survival advantage.[3][3]
>90% reduction in total serum 2-HG.[3][3]
Restoration of myeloid differentiation.[3][3]

Mechanism of Action and Signaling Pathway

The IDH2 R140Q mutation confers a neomorphic activity to the enzyme, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[4] High levels of 2-HG competitively inhibit α-KG-dependent dioxygenases, including histone and DNA demethylases, which results in epigenetic dysregulation and a block in hematopoietic differentiation.[4] Both this compound and Enasidenib are allosteric inhibitors that bind to the mutant IDH2 enzyme, blocking the production of 2-HG and thereby restoring normal cellular differentiation.[1][2]

IDH2_R140Q_Signaling_Pathway IDH2 R140Q Mutant Signaling Pathway and Inhibitor Action cluster_0 Normal Cell cluster_1 IDH2 R140Q Mutant Cell cluster_2 Inhibitor Action Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG WT IDH2 Normal\nDifferentiation Normal Differentiation alpha-KG->Normal\nDifferentiation alpha-KG dependent dioxygenases Isocitrate_mut Isocitrate alpha-KG_mut alpha-KG Isocitrate_mut->alpha-KG_mut WT IDH2 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG_mut->2-HG Mutant IDH2 R140Q Differentiation_Block Block in Differentiation 2-HG->Differentiation_Block Inhibits alpha-KG dependent dioxygenases Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Inhibitor This compound or Enasidenib Mutant_IDH2_Inhibited Mutant IDH2 R140Q (Inhibited) Inhibitor->Mutant_IDH2_Inhibited Allosteric Inhibition alpha-KG_restored alpha-KG Mutant_IDH2_Inhibited->alpha-KG_restored Restores normal enzymatic activity Differentiation_Restored Cellular Differentiation alpha-KG_restored->Differentiation_Restored Restores normal differentiation

IDH2 R140Q signaling and inhibitor action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro IDH2 R140Q Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against the mutant IDH2 R140Q enzyme.

Methodology:

  • Enzyme and Substrates: Recombinant human IDH2 R140Q enzyme is used. The reaction mixture contains α-ketoglutarate (α-KG) and NADPH in a suitable buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2, NaCl, and DTT).

  • Compound Preparation: Test compounds (this compound or Enasidenib) are serially diluted in DMSO to generate a range of concentrations.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the enzyme to the reaction mixture containing the substrates and the test compound.

  • Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Cellular 2-HG Reduction Assay

Objective: To measure the ability of the test compounds to reduce the levels of the oncometabolite 2-HG in a cellular context.

Methodology:

  • Cell Culture: A human cell line endogenously expressing or engineered to overexpress the IDH2 R140Q mutation (e.g., TF-1 erythroleukemia cells) is cultured under standard conditions.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

  • Metabolite Extraction: Intracellular metabolites are extracted from the cells using a solvent mixture (e.g., 80:20 methanol:water).

  • 2-HG Quantification: The concentration of 2-HG in the cell extracts is quantified using a sensitive and specific method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

  • Data Analysis: The IC50 value for 2-HG reduction is determined by plotting the percentage of 2-HG reduction against the logarithm of the compound concentration.

Experimental_Workflow_2HG_Assay Experimental Workflow for Cellular 2-HG Assay Start Start Cell_Culture Culture IDH2 R140Q mutant cells (e.g., TF-1) Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of inhibitor Cell_Culture->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Metabolite_Extraction Extract intracellular metabolites Incubation->Metabolite_Extraction LCMS_Analysis Quantify 2-HG levels using LC-MS/MS Metabolite_Extraction->LCMS_Analysis Data_Analysis Calculate IC50 for 2-HG reduction LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Workflow for the cellular 2-HG reduction assay.
AML Xenograft Model for In Vivo Efficacy

Objective: To assess the long-term efficacy of the test compounds in a preclinical in vivo model of AML.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice) are used.

  • Cell Line Engraftment: Mice are intravenously or orthotopically (intrafemorally) injected with a human AML cell line carrying the IDH2 R140Q mutation.

  • Treatment: Once the leukemia is established (confirmed by bioluminescence imaging or flow cytometry of peripheral blood), mice are randomized into treatment and control groups. The test compounds are administered orally at specified doses and schedules.

  • Monitoring: Tumor burden is monitored regularly. Animal survival is recorded daily.

  • Pharmacodynamic Analysis: At the end of the study, blood and tissues (bone marrow, spleen) are collected to measure 2-HG levels and assess the differentiation of leukemic cells using flow cytometry for myeloid markers (e.g., CD11b, CD14).[2]

  • Data Analysis: Survival curves are generated using the Kaplan-Meier method and compared using the log-rank test. Tumor growth inhibition and changes in 2-HG levels and differentiation markers are also statistically analyzed.

AML_Xenograft_Workflow Workflow for AML Xenograft Efficacy Study Start Start Engraftment Engraft immunodeficient mice with IDH2 R140Q AML cells Start->Engraftment Confirmation Confirm leukemia establishment Engraftment->Confirmation Randomization Randomize mice into treatment and control groups Confirmation->Randomization Treatment Administer inhibitor or vehicle Randomization->Treatment Monitoring Monitor tumor burden and survival Treatment->Monitoring Endpoint Endpoint reached (e.g., tumor size, morbidity) Monitoring->Endpoint Analysis Pharmacodynamic and statistical analysis Endpoint->Analysis End End Analysis->End

Workflow for in vivo efficacy studies.

Discussion and Future Directions

The available preclinical data indicates that this compound is a more potent inhibitor of the IDH2 R140Q enzyme and cellular 2-HG production in vitro when compared to Enasidenib. This higher potency could potentially translate to greater efficacy or allow for lower therapeutic dosing, which might reduce off-target effects.

However, a direct comparison of the long-term in vivo efficacy is currently limited by the lack of publicly available, head-to-head preclinical studies. While Enasidenib has demonstrated a clear survival benefit in AML xenograft models, similar long-term in vivo data for this compound is needed for a conclusive comparison.

Future preclinical studies should focus on:

  • Direct comparative in vivo studies: Evaluating this compound and Enasidenib in the same AML xenograft models to directly compare their effects on tumor growth, survival, and pharmacodynamic markers.

  • Long-term efficacy and resistance: Investigating the long-term effects of both inhibitors on disease progression and the emergence of potential resistance mechanisms.

  • Combination therapies: Exploring the synergistic potential of these inhibitors with other anti-leukemic agents.

References

A Comparative Guide to Validated Bioassays for Idh2R140Q-IN-2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioassay methodologies for assessing the activity of Idh2R140Q-IN-2, a potent inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. The content herein is intended to aid researchers in selecting and implementing the most appropriate assay for their specific research and drug development needs. We present a detailed analysis of biochemical and cell-based assays, a comparative assessment of this compound with other known inhibitors, and complete experimental protocols.

Introduction to IDH2 R140Q and its Inhibition

The isocitrate dehydrogenase 2 (IDH2) gene mutation, specifically the R140Q variant, is a significant driver in various cancers, including acute myeloid leukemia (AML). This mutation confers a neomorphic enzymatic activity, causing the reduction of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1][2] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET enzymes and histone demethylases, leading to epigenetic dysregulation and a block in cellular differentiation.[1]

The development of small molecule inhibitors targeting the mutant IDH2 enzyme represents a promising therapeutic strategy. This compound is one such inhibitor. A validated and robust bioassay is critical for characterizing the potency, selectivity, and cellular activity of this and other similar compounds.

Comparative Analysis of Idh2R140Q Inhibitors

The following table summarizes the in vitro activity of this compound and other notable IDH2 R140Q inhibitors. The data is presented for both biochemical and cell-based assays to provide a comprehensive overview of their potency and cellular efficacy.

CompoundBiochemical IC50 (IDH2 R140Q)Cellular IC50 (2-HG Inhibition)Biochemical IC50 (IDH2 WT)Selectivity (WT/R140Q)
This compound 29 nM10 nM (TF-1 cells)Data not publicly availableData not publicly available
Enasidenib (AG-221) 100 nMNot explicitly stated1.8 µM~18-fold
AGI-6780 23 nM18 nM (TF-1 cells)190 nM~8-fold
CP-17 40.75 nM141.4 nM (TF-1 cells)>2260 nM>55-fold[1][3]
SH1573 4.78 nM25.3 nM (TF-1 cells)196.2 nM~41-fold

Experimental Bioassay Protocols

Two primary types of assays are utilized to determine the activity of IDH2 R140Q inhibitors: biochemical assays that measure direct enzyme inhibition and cell-based assays that assess the downstream effect on oncometabolite production.

Biochemical Assay: NADPH Consumption

This assay measures the consumption of the cofactor NADPH, which is oxidized to NADP+ during the conversion of α-KG to 2-HG by the mutant IDH2 R140Q enzyme. A decrease in NADPH levels is indicative of enzyme activity, and the inhibitory effect of a compound is determined by its ability to prevent this decrease.

Materials:

  • Recombinant human IDH2 R140Q enzyme

  • α-Ketoglutarate (α-KG)

  • NADPH

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 2 mM β-mercaptoethanol, 0.05% BSA)

  • 96-well black plates

  • Plate reader capable of fluorescence detection

Protocol:

  • Prepare a reaction mixture containing the IDH2 R140Q enzyme, α-KG, and NADPH in the assay buffer.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the 96-well plate.

  • Initiate the enzymatic reaction by adding the reaction mixture to the wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Measure the fluorescence of NADPH (Excitation: 340 nm, Emission: 460 nm).

  • Calculate the percent inhibition based on the signal from control wells (with and without enzyme).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay: Intracellular 2-HG Measurement by LC-MS

This assay quantifies the level of the oncometabolite 2-HG in cells expressing the IDH2 R140Q mutation. The potency of an inhibitor is determined by its ability to reduce intracellular 2-HG levels.

Materials:

  • Cell line expressing IDH2 R140Q (e.g., TF-1 erythroleukemia cells)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Methanol

  • Water

  • Internal standard (e.g., ¹³C₅-2-HG)

  • LC-MS/MS system

Protocol:

  • Cell Treatment:

    • Seed the IDH2 R140Q-expressing cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).

  • Metabolite Extraction:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solution (e.g., 80:20 methanol:water) containing the internal standard to each well.

    • Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation:

    • Centrifuge the lysate to pellet the cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

    • Inject the samples onto an appropriate LC column (e.g., a HILIC column) for separation.

    • Perform mass spectrometry analysis in negative ion mode, monitoring the specific mass transitions for 2-HG and the internal standard.

  • Data Analysis:

    • Quantify the peak areas for 2-HG and the internal standard.

    • Calculate the concentration of 2-HG in each sample, normalized to cell number or protein concentration.

    • Determine the IC50 value by plotting the percent reduction in 2-HG against the logarithm of the inhibitor concentration.

Visualizing the Molecular Pathway and Experimental Workflows

To better illustrate the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

IDH2_R140Q_Signaling_Pathway cluster_Metabolism Mitochondrial Metabolism cluster_Epigenetics Epigenetic Regulation Alpha-Ketoglutarate Alpha-Ketoglutarate IDH2_R140Q Mutant IDH2 (R140Q) Alpha-Ketoglutarate->IDH2_R140Q Substrate 2-Hydroxyglutarate 2-Hydroxyglutarate (2-HG) IDH2_R140Q->2-Hydroxyglutarate Neomorphic Activity TET_Enzymes TET Enzymes 2-Hydroxyglutarate->TET_Enzymes Inhibition Histone_Demethylases Histone Demethylases 2-Hydroxyglutarate->Histone_Demethylases Inhibition DNA_Hypermethylation DNA Hypermethylation TET_Enzymes->DNA_Hypermethylation Leads to Histone_Hypermethylation Histone Hypermethylation Histone_Demethylases->Histone_Hypermethylation Leads to

Caption: IDH2 R140Q signaling pathway leading to epigenetic alterations.

Biochemical_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Cofactor) start->prepare_reagents add_inhibitor Add Test Compound (e.g., this compound) prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction add_inhibitor->initiate_reaction incubate Incubate at Room Temp initiate_reaction->incubate read_fluorescence Measure NADPH Fluorescence incubate->read_fluorescence analyze_data Calculate % Inhibition & IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the biochemical NADPH consumption assay.

Cellular_Assay_Workflow start Start cell_seeding Seed IDH2 R140Q Cells start->cell_seeding treat_cells Treat with Test Compound cell_seeding->treat_cells metabolite_extraction Extract Intracellular Metabolites treat_cells->metabolite_extraction sample_prep Prepare Samples for LC-MS metabolite_extraction->sample_prep lcms_analysis LC-MS/MS Analysis of 2-HG sample_prep->lcms_analysis data_analysis Quantify 2-HG & Calculate IC50 lcms_analysis->data_analysis end End data_analysis->end

Caption: Workflow for the cell-based 2-HG measurement assay.

References

A Comparative Pharmacokinetic Analysis of Mutant IDH2 Inhibitors: Enasidenib vs. a Preclinical Candidate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of the FDA-approved drug Enasidenib (AG-221) and a preclinical inhibitor of mutant isocitrate dehydrogenase 2 (IDH2), SH1573. This document summarizes key pharmacokinetic parameters, outlines experimental methodologies, and visualizes relevant biological and experimental workflows.

Disclaimer: Publicly available pharmacokinetic data for a compound specifically named "Idh2R140Q-IN-2" could not be identified. Therefore, this guide utilizes SH1573, a novel preclinical inhibitor targeting the same IDH2 R140Q mutation, as a representative for comparison against the established drug, Enasidenib.

Executive Summary

Enasidenib, a cornerstone in the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations, exhibits a well-characterized pharmacokinetic profile that supports once-daily oral administration. It demonstrates good bioavailability, extensive distribution, and a long terminal half-life. In contrast, the preclinical candidate SH1573 shows promise with high bioavailability and good metabolic stability in animal models, suggesting potential for further development. This guide delves into the quantitative differences in their absorption, distribution, metabolism, and excretion (ADME) profiles, providing a foundational understanding for researchers in the field.

Data Presentation: Pharmacokinetic Profiles

The following tables summarize the key pharmacokinetic parameters for Enasidenib and SH1573 based on available human and preclinical data.

Table 1: Pharmacokinetic Parameters of Enasidenib in Humans

ParameterValueSpeciesNotes
Bioavailability (F) ~57%[1]HumanFollowing a 100 mg oral dose.[1]
Time to Cmax (Tmax) ~4 hours[1]HumanMedian time after a single oral dose.[1]
Plasma Protein Binding 98.5%[1]HumanIn vitro data.
Volume of Distribution (Vd) 55.8 L[1]HumanIndicates extensive extravascular distribution.
Terminal Half-life (t1/2) ~137 hours (AML patients)[1]HumanSignificantly longer in patients compared to healthy subjects (~25 hours).
Clearance (CL/F) 0.74 L/hour (AML patients)HumanLower clearance in patients contributes to longer half-life.
Major Metabolite AGI-16903 (N-dealkylation product)HumanRepresents <10% of Enasidenib exposure at steady state.
Route of Elimination Primarily feces (89%), minor in urine (11%)[1]HumanUnchanged drug accounts for 34% in feces and 0.4% in urine.

Table 2: Preclinical Pharmacokinetic Parameters of SH1573

ParameterValueSpeciesNotes
Bioavailability (F) HighRat, DogSpecific percentage not provided, but described as high.
Metabolic Stability GoodNot Specified
Tissue Distribution WideNot Specified

Note: Detailed quantitative preclinical data for SH1573 is limited in the public domain.

Signaling Pathway and Experimental Workflows

To provide a visual context for the mechanism of action and the experimental processes involved in pharmacokinetic analysis, the following diagrams have been generated using Graphviz.

Mutant_IDH2_Signaling_Pathway cluster_0 Mitochondrion cluster_1 Downstream Effects Isocitrate Isocitrate alpha-KG alpha-KG Isocitrate->alpha-KG Wild-type IDH2 2-HG 2-Hydroxyglutarate (Oncometabolite) alpha-KG->2-HG Neomorphic Activity Mutant_IDH2 Mutant IDH2 (e.g., R140Q) TET2_JMJD2 TET2 & JMJD2 (Demethylases) 2-HG->TET2_JMJD2 Inhibition Hypermethylation DNA & Histone Hypermethylation TET2_JMJD2->Hypermethylation Prevention of Demethylation Differentiation_Block Block in Myeloid Differentiation Hypermethylation->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Inhibitor IDH2 Inhibitor (Enasidenib / SH1573) Inhibitor->Mutant_IDH2 Allosteric Inhibition

Mutant IDH2 Signaling Pathway and Point of Intervention.

PK_Workflow cluster_0 In Vivo Study cluster_1 Bioanalysis cluster_2 Data Analysis Dosing Drug Administration (Oral or IV) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Extraction Protein Precipitation & Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Drug Concentration Quantification LCMS->Quantification Plotting Plasma Concentration vs. Time Plot Quantification->Plotting Modeling Pharmacokinetic Modeling (NCA or Compartmental) Plotting->Modeling Parameters Calculation of PK Parameters (AUC, Cmax, t1/2, etc.) Modeling->Parameters

Typical Experimental Workflow for an In Vivo Pharmacokinetic Study.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key pharmacokinetic experiments.

In Vivo Pharmacokinetic Assay in Rodents
  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Drug Formulation and Administration: The test compound (e.g., Enasidenib or SH1573) is formulated in an appropriate vehicle (e.g., a solution of 0.5% methylcellulose and 0.1% Tween 80 in water). For oral administration, the formulation is delivered via gavage. For intravenous administration, the drug is typically administered via the tail vein.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the jugular or saphenous vein at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is then transferred to clean tubes and stored at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Sample Preparation: Plasma samples are thawed, and a protein precipitation extraction is performed by adding a solvent like acetonitrile containing an internal standard. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

    • Chromatography and Mass Spectrometry: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The analytes are separated on a suitable column (e.g., C18) and detected using a mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin to determine key pharmacokinetic parameters including AUC, Cmax, Tmax, half-life, clearance, and volume of distribution.

In Vitro Metabolic Stability Assay in Liver Microsomes
  • Test System: Pooled liver microsomes from the species of interest (e.g., human, rat, mouse) are used.

  • Incubation: The test compound (at a final concentration of, for example, 1 µM) is incubated with liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis: The samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life (t1/2) is determined from the slope of the natural log of the percent remaining versus time curve. The in vitro intrinsic clearance (CLint) is then calculated from the half-life.

Conclusion

This comparative guide highlights the pharmacokinetic profiles of Enasidenib and the preclinical candidate SH1573. Enasidenib's properties are well-defined in clinical settings, providing a benchmark for the development of new IDH2 inhibitors. While detailed public data on SH1573 is still emerging, its reported high bioavailability and metabolic stability in preclinical models are encouraging. The provided experimental protocols and workflow diagrams offer a practical resource for researchers engaged in the discovery and development of novel therapeutics targeting mutant IDH2. Further preclinical and clinical investigation of promising candidates like SH1573 will be essential to determine their potential to improve upon the current standard of care.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Idh2R140Q-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous chemical waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA).[1][2][3] Adherence to these limits is crucial for maintaining a safe and compliant laboratory environment.

ParameterLimitDescription
Maximum Total Hazardous Waste Volume 55 gallonsThis is the maximum volume of all hazardous waste that can be stored in a single Satellite Accumulation Area.[3]
Maximum Acutely Toxic Waste (P-list) 1 quart (liquid) or 1 kilogram (solid)For wastes classified as acutely toxic, a much lower accumulation limit applies.[3]
Container Removal from SAA Within 3 days of being fullOnce a waste container reaches its maximum capacity, it must be removed from the SAA for disposal within three days.[1]
Partially Filled Container Storage Up to 1 yearPartially filled, properly sealed, and labeled containers may remain in the SAA for up to one year.[1]

Experimental Protocol for Chemical Waste Disposal

The proper disposal of laboratory chemicals such as Idh2R140Q-IN-2 should be treated as a final experimental step. The following protocol outlines the necessary procedures for safe and compliant chemical waste management.

1. Waste Determination and Segregation:

  • Initial Assessment: Determine if the waste is hazardous. This can be based on knowledge of the chemical's properties or through analysis.[4] Most novel chemical inhibitors should be treated as hazardous waste.

  • Segregation: Do not mix different types of chemical waste.[5] Keep organic solvents, toxic metals, inorganic chemicals, and chlorinated solvents in separate, clearly labeled containers.[5] Specifically, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[1]

2. Container Management:

  • Compatible Containers: Use containers that are compatible with the chemical waste being stored. For instance, acids should generally be stored in glass containers rather than metal ones.[5] Plastic containers are often preferred for many types of chemical waste.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the date when waste was first added.

  • Sealing: Keep waste containers tightly sealed except when adding waste.[4] This prevents the release of vapors and avoids spills.

3. Storage in Satellite Accumulation Areas (SAA):

  • Designated Area: Store chemical waste in a designated SAA at or near the point of generation.[1][3]

  • Secondary Containment: Ensure that secondary containment, such as spill trays, is available to capture any potential leaks.[5]

  • Regular Inspection: Inspect the SAA weekly for any signs of container leakage.[1]

4. Disposal and Removal:

  • Contact Environmental Health and Safety (EHS): Do not dispose of hazardous chemical waste down the drain or by evaporation in a fume hood.[1][6] Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.[3]

  • Empty Containers: An empty container that held a hazardous waste can typically be disposed of as regular trash after all contents have been removed, leaving as little residue as possible. The container's label should be defaced, and the cap removed.[6] For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is required before disposal.[6]

Visualizing the Disposal Workflow and Signaling Pathway

To further clarify the necessary procedures and the biological context of this compound, the following diagrams have been created.

cluster_0 Start: Waste Generation cluster_1 Step 1: Characterization & Segregation cluster_2 Step 2: Accumulation cluster_3 Step 3: Disposal A Generate Chemical Waste (e.g., this compound) B Is waste hazardous? A->B C Segregate Waste by Compatibility Class B->C Yes I Dispose via Regular Trash B->I No D Select Compatible & Labeled Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Keep Container Sealed E->F G Is container full? F->G G->E No (Continue Use) H Request EHS Pickup (within 3 days) G->H Yes

Caption: Workflow for proper laboratory chemical waste disposal.

cluster_pathway IDH2 R140Q Signaling Pathway Isocitrate Isocitrate IDH2_WT Wild-Type IDH2 Isocitrate->IDH2_WT alpha_KG alpha-Ketoglutarate (α-KG) IDH2_R140Q Mutant IDH2 R140Q alpha_KG->IDH2_R140Q D2HG D-2-Hydroxyglutarate (D-2-HG) (Oncometabolite) Leukemia Leukemogenesis D2HG->Leukemia Promotes IDH2_WT->alpha_KG IDH2_R140Q->D2HG Idh2R140Q_IN_2 This compound Idh2R140Q_IN_2->IDH2_R140Q Inhibits

References

Essential Safety and Operational Guide for Handling Idh2R140Q-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Idh2R140Q-IN-2, a potent and orally active inhibitor of the IDH2 R140Q mutant. Adherence to these procedures is vital for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and ensure safety. The following table summarizes the required PPE. For all laboratory work involving this compound, a minimum of Biosafety Level 2 (BSL-2) precautions should be observed.[1]

Body PartRequired PPESpecifications and Best Practices
Body Laboratory CoatA buttoned, fire-resistant lab coat is recommended to protect clothing and skin from potential splashes and spills.[2]
Hands Disposable Nitrile GlovesWell-fitting nitrile gloves are essential to prevent skin contact.[3][4] For tasks with a higher risk of splashing, consider double-gloving.[2] Gloves should be disposed of as chemical waste immediately after contact with the compound or after completion of work.[1][4]
Eyes Safety Glasses with Side Shields or GogglesTo protect against splashes, dust, or flying debris, safety glasses with side shields are the minimum requirement.[4][5] For procedures with a significant splash hazard, chemical splash goggles are recommended.[2][5]
Face Face ShieldA face shield should be worn in addition to safety glasses or goggles during activities with a high risk of splashing, such as preparing stock solutions or handling large volumes.[2][4]
Feet Closed-Toe ShoesRequired to protect feet from spills and falling objects.[1][5]

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a designated chemical handling area, preferably within a chemical fume hood.

  • Verify the contents against the shipping documents.

Preparation of Stock Solutions:

  • All weighing and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate solvents as recommended by the manufacturer.

  • Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Follow the specific storage temperature recommendations provided by the manufacturer, which may include refrigeration or freezing.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of as hazardous chemical waste.

    • Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container.[7]

  • Liquid Waste:

    • Aspirated media and other liquid waste containing this compound must be collected and chemically disinfected.[8][9] A common method is to use a freshly prepared 1:10 dilution of bleach, ensuring a final concentration sufficient to inactivate the compound.[8][9]

    • Allow a contact time of at least 20-30 minutes before disposal down the sink with copious amounts of water, in accordance with institutional guidelines.[8][9]

  • Sharps:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[9]

Signaling Pathway and Experimental Workflow

The IDH2 R140Q mutation imparts a new enzymatic function, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).[10][11] This accumulation of 2-HG disrupts normal cellular metabolism and signaling, contributing to leukemogenesis.[12] this compound is a small molecule inhibitor that specifically targets this mutant enzyme.[13][14]

Experimental Protocol: Measuring 2-HG Levels in Cell Lines

This protocol outlines a general method to assess the efficacy of this compound by measuring its impact on 2-HG production in a relevant cell line (e.g., TF-1 cells expressing mutant IDH2 R140Q).[13][14]

  • Cell Culture: Culture TF-1 IDH2 R140Q mutant cells in appropriate media and conditions.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-100 nM) for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO).

  • Metabolite Extraction:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract metabolites using a suitable method, such as a methanol/water/chloroform extraction.

  • 2-HG Measurement:

    • Analyze the extracted metabolites using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS) or a commercially available 2-HG assay kit.

  • Data Analysis:

    • Quantify the levels of 2-HG in treated versus untreated cells.

    • Calculate the IC50 value of this compound, which represents the concentration of the inhibitor required to reduce 2-HG production by 50%.[13][14]

Below is a diagram illustrating the signaling pathway affected by the IDH2 R140Q mutation and the point of intervention for this compound.

IDH2_R140Q_Pathway IDH2 R140Q Signaling Pathway and Inhibitor Action cluster_0 Normal IDH2 Function cluster_1 Mutant IDH2 R140Q Function cluster_2 Downstream Effects cluster_3 Therapeutic Intervention Isocitrate Isocitrate IDH2_WT IDH2 (Wild-Type) Isocitrate->IDH2_WT NADP+ to NADPH alpha_KG α-Ketoglutarate IDH2_WT->alpha_KG alpha_KG_mut α-Ketoglutarate IDH2_R140Q IDH2 R140Q (Mutant) alpha_KG_mut->IDH2_R140Q NADPH to NADP+ Two_HG 2-Hydroxyglutarate (2-HG) (Oncometabolite) Epigenetic_Changes Epigenetic Alterations (DNA & Histone Hypermethylation) Two_HG->Epigenetic_Changes IDH2_R140Q->Two_HG Differentiation_Block Blockade of Cellular Differentiation Epigenetic_Changes->Differentiation_Block Leukemogenesis Leukemogenesis Differentiation_Block->Leukemogenesis Inhibitor This compound Inhibitor->IDH2_R140Q Inhibition

Caption: IDH2 R140Q mutation leads to 2-HG production, promoting leukemogenesis.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.